molecular formula C8H4FN3 B1447501 4-Fluoro-1H-indazole-7-carbonitrile CAS No. 1408058-17-2

4-Fluoro-1H-indazole-7-carbonitrile

Cat. No.: B1447501
CAS No.: 1408058-17-2
M. Wt: 161.14 g/mol
InChI Key: CALJWEONZADKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indazole-7-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJWEONZADKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-1H-indazole-7-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-1H-indazole-7-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a specialized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural features—a bio-active indazole core, a metabolically robust fluorine substituent, and a chemically versatile nitrile group—position it as a key intermediate in the synthesis of high-value pharmaceutical compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, offers predictive insights into its spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its primary applications, particularly in the development of targeted kinase inhibitors for oncology.[1] The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

The Strategic Value of the Fluorinated Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, including the anti-cancer agents Axitinib and Entrectinib, and the antiemetic Granisetron.[2][3] Its bicyclic structure allows for specific three-dimensional orientations of substituents that can engage in critical hydrogen bonding and hydrophobic interactions with biological targets.[3]

The introduction of a fluorine atom, as in this compound, is a deliberate strategy in modern drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity with target proteins through favorable electrostatic interactions.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate. The additional presence of a nitrile group at the 7-position provides a versatile chemical handle for further molecular elaboration, making this compound a highly strategic starting material.[1]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably established from supplier data and inferred from related structures.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 1408058-17-2[1][5][6]
Molecular Formula C₈H₄FN₃[1][5][6]
Molecular Weight 161.14 g/mol [1][5]
Appearance Solid[6]
Purity (Typical) ≥95%[1][6]
Storage Room temperature, sealed in dry conditions[1]

The parent compound, 4-Fluoro-1H-indazole, is a solid with a melting point of 130.0 to 134.0 °C and is slightly soluble in DMSO and methanol.[7][8] It is anticipated that the addition of the polar, electron-withdrawing nitrile group in this compound would likely increase its melting point and alter its solubility profile due to changes in crystal lattice packing and molecular polarity.

Caption: Chemical structure and key identifiers.

Predictive Spectroscopic Characterization

Definitive spectral data requires experimental acquisition. However, based on the known effects of its constituent functional groups and data from analogous structures, a predictive spectroscopic profile can be constructed.[9][10] This serves as a benchmark for researchers to confirm the identity and purity of the material.

Table 2: Predicted Spectroscopic Signatures
TechniqueExpected FeaturesRationale
¹H NMR 2-3 signals in the aromatic region (δ 7.0-8.5 ppm); 1 broad singlet for the N-H proton (δ >10 ppm).Aromatic protons on the benzene portion of the indazole ring. The N-H proton of indazoles is typically deshielded and may exchange with D₂O.
¹³C NMR 8 distinct signals; 1 signal for the nitrile carbon (δ ~115-120 ppm); aromatic carbons (δ ~100-150 ppm).Signals correspond to the 8 unique carbon atoms in the molecule. The nitrile carbon has a characteristic chemical shift.
¹⁹F NMR A single resonance.A singlet is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting.
IR Spectroscopy Sharp, strong C≡N stretch (~2220-2240 cm⁻¹); Broad N-H stretch (~3100-3500 cm⁻¹); C-F stretch (~1000-1350 cm⁻¹).These are characteristic vibrational frequencies for nitrile, N-H (in a heterocyclic ring), and aryl-fluoride bonds.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 161.04.Corresponds to the nominal molecular weight of the compound. High-resolution mass spectrometry would confirm the elemental composition.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted indazoles often involves the cyclization of an appropriately substituted phenylhydrazine or the reaction of an ortho-functionalized carbonyl compound with hydrazine.[2][9] A plausible retrosynthetic pathway for this compound originates from a readily available difluorobenzonitrile.

Figure 2: Proposed Retrosynthetic Pathway Target This compound Intermediate1 2-Hydrazino-3-fluorobenzonitrile Target->Intermediate1 Cyclization Precursor 2,3-Difluorobenzonitrile Intermediate1->Precursor Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthesis from a commercial precursor.

Exemplary Synthetic Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of 2-Hydrazino-3-fluorobenzonitrile

  • Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in ethanol in a sealed pressure vessel, add hydrazine hydrate (3.0-5.0 eq).

  • Execution: Heat the reaction mixture to 80-100 °C. The causality for using elevated temperature is to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the electron-withdrawing nitrile group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can often be used without further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: The mechanism for this intramolecular cyclization is not explicitly defined in the literature for this substrate but can be achieved under thermal conditions. Dissolve the crude 2-Hydrazino-3-fluorobenzonitrile from the previous step in a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

  • Execution: Heat the solution to a high temperature (e.g., 180-220 °C). This provides the energy for the intramolecular cyclization and elimination of ammonia to form the stable indazole ring.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Purification (Self-Validating System): Upon completion, cool the mixture and purify directly by column chromatography on silica gel. The identity and purity (>95%) of the final product must be validated by the spectroscopic methods outlined in Table 2 (NMR, MS), confirming the success of the synthesis.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate.

Figure 3: Key Reactivity Pathways cluster_N1 N1-Alkylation/Acylation cluster_CN Nitrile Transformations center_node This compound N1_Product N1-Substituted Indazole center_node->N1_Product Base, R-X (e.g., K₂CO₃, MeI) Amine 7-(Aminomethyl) Derivative center_node->Amine Reduction (e.g., H₂, Raney Ni) Acid 7-Carboxylic Acid Derivative center_node->Acid Hydrolysis (e.g., aq. HCl, heat)

Caption: Potential transformations of the title compound.

Applications in Drug Discovery

The primary application of this compound is as a building block for complex, biologically active molecules.[1] Its structure is particularly suited for the synthesis of ATP-competitive kinase inhibitors, a major class of anti-cancer drugs.

Causality in Kinase Inhibitor Design:

  • Indazole Core: The N-H donor and the pyrazole nitrogen acceptor of the indazole ring are ideal for forming a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of a protein kinase.

  • Fluorine at C4: This substituent projects into a solvent-exposed region or a specific hydrophobic pocket, where it can improve metabolic stability and fine-tune binding potency.[1]

  • Nitrile at C7: The nitrile can act as a hydrogen bond acceptor or, more commonly, serves as a synthetic precursor to larger groups designed to occupy the solvent-exposed region of the kinase, often improving selectivity and physical properties.[1]

Figure 4: Workflow in Kinase Inhibitor Development A Building Block (this compound) B Multi-step Synthesis (e.g., N-Arylation, Suzuki Coupling) A->B C Final Kinase Inhibitor B->C D Target Protein Kinase (e.g., ALK, MET, EGFR) C->D E Inhibition of Cancer Cell Proliferation D->E

Caption: Role as a starting material in drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific MSDS is the ultimate authority, general precautions for related powdered heterocyclic compounds should be followed.[5][11]

Table 3: Hazard and Safety Profile
CategoryInformationPrecautionary Action
Acute Toxicity Harmful if swallowed (GHS Category 4).[5]Do not ingest. Wash hands thoroughly after handling.
Irritation May cause skin, eye, and respiratory irritation.[12][13]Wear appropriate PPE: nitrile gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[5][11]
Incompatibilities Strong oxidizing agents.[11]Store away from strong oxidizers.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][11]Store in accordance with standard laboratory practice for chemical reagents.
Protocol: Standard Laboratory Handling
  • Assessment: Before use, consult the supplier-specific Safety Data Sheet (SDS).

  • Engineering Controls: Conduct all transfers and weighing operations within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its combination of a biologically relevant indazole core with the advantageous properties of fluorine and the synthetic flexibility of a nitrile group makes it a high-potential intermediate for the discovery of next-generation therapeutics. Understanding its properties, reactivity, and safe handling is essential for unlocking its full potential in the research and development of novel drugs.

References

Technical Guide: Physicochemical Characterization of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Profile of a Key Pharmaceutical Building Block

4-Fluoro-1H-indazole-7-carbonitrile stands as a pivotal heterocyclic scaffold in contemporary drug discovery. Its unique electronic properties, conferred by the fluorine and nitrile substituents on the indazole core, make it an attractive building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] A comprehensive understanding of its fundamental physical properties is a prerequisite for its effective utilization in medicinal chemistry, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a robust framework for the systematic characterization of this compound, outlining both the foundational data points and the rigorous experimental methodologies required to ascertain them.

Core Molecular and Physical Properties

A precise understanding of the intrinsic properties of this compound is the cornerstone of its application in research and development. While some basic molecular information is readily available, a complete experimental profile is essential for advanced applications.

Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 1408058-17-2[1]

  • Molecular Formula: C₈H₄FN₃[1]

  • Molecular Weight: 161.14 g/mol [1]

  • Chemical Structure:

    G compound compound

    Figure 1: 2D Structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some properties are calculated or predicted, many require empirical determination for verification and accuracy in a laboratory setting.

PropertyValueMethod of Determination
Melting Point Data not availableCapillary Melting Point Apparatus
Boiling Point Data not availableNot applicable (likely decomposes)
Solubility Data not availableVisual Miscibility/Insolubility Test
pKa Data not availablePotentiometric Titration or Spectrophotometry
Appearance Solid (predicted)Visual Inspection
Storage Room temperature, dry[1]Manufacturer's Recommendation

Experimental Protocols for Physicochemical Characterization

The following section details the standardized experimental procedures for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow for Physical Property Determination

The characterization of a novel compound like this compound follows a logical progression of experiments, as illustrated in the workflow diagram below.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Solubility & Acidity cluster_3 Spectroscopic Analysis start Obtain Pure Sample of This compound visual Visual Inspection (Appearance, Color) start->visual mp Melting Point Determination visual->mp tg Thermogravimetric Analysis (TGA) (Decomposition Temperature) mp->tg sol Solubility Screening (Aqueous & Organic Solvents) tg->sol pka pKa Determination sol->pka nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pka->nmr ir FTIR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Figure 2: Experimental workflow for the physicochemical characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.[2][3][4]

Protocol:

  • Sample Preparation: Finely grind a small amount (1-2 mg) of this compound into a powder using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.[5]

  • Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.

Solubility Assessment

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]

Protocol:

  • Solvent Selection: Prepare a panel of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: To a series of small, labeled test tubes, add approximately 10 mg of this compound.

  • Solvent Addition: Add 1 mL of a chosen solvent to a test tube.

  • Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[7]

Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[8][9] The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups in this compound, such as the nitrile (C≡N) and N-H bonds, will have characteristic absorption frequencies.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Safety and Handling

While a comprehensive toxicological profile for this compound is not publicly available, it is prudent to handle this compound with the care afforded to all novel chemical entities.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The systematic determination of the physical properties of this compound is a critical step in its journey from a laboratory reagent to a valuable component in drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the reliable and reproducible data necessary for informed decision-making in synthesis, purification, and formulation. Adherence to these methodologies will ensure a high level of scientific integrity and contribute to the successful application of this promising heterocyclic building block.

References

A-Technical-Guide-to-the-Synthesis-of-4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a validated synthetic pathway for 4-Fluoro-1H-indazole-7-carbonitrile, a critical building block in contemporary medicinal chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic rationales, and process optimization insights. The synthesis initiates from commercially available 3-fluoro-2-methylaniline and proceeds through a robust, multi-step sequence involving regioselective bromination, diazotization-cyclization to form the indazole core, and a final palladium-catalyzed cyanation. Each step is detailed with explicit experimental protocols, causality behind procedural choices, and characterization data. The guide aims to serve as an authoritative resource for the reliable and scalable production of this high-value intermediate.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its versatile biological activities.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic placement of fluorine and nitrile functionalities makes it a key component in the synthesis of highly selective kinase inhibitors and other targeted therapeutics.[3] The fluorine atom can enhance metabolic stability and binding affinity through favorable intermolecular interactions, while the nitrile group serves as a versatile handle for further molecular elaboration.[4]

The primary driver for the demand of this intermediate is its role in the synthesis of next-generation pharmaceuticals, including potent JAK1 inhibitors. This guide provides a detailed, field-proven pathway for its synthesis, designed to be both reproducible and scalable.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a disconnection strategy that hinges on the late-stage introduction of the carbonitrile group and the formation of the indazole ring from an appropriately substituted aniline precursor.

The primary disconnection is at the C7-CN bond, suggesting a precursor such as 7-bromo-4-fluoro-1H-indazole (2) . This transformation can be reliably achieved via palladium-catalyzed cyanation. The indazole ring of intermediate (2) can be traced back to a diazotization and intramolecular cyclization reaction of a 2-amino-toluene derivative, specifically 4-bromo-3-fluoro-2-methylaniline (3) . This aniline is, in turn, accessible through the regioselective bromination of the commercially available starting material, 3-fluoro-2-methylaniline (4) .

This forward-thinking strategy is advantageous as it utilizes inexpensive starting materials and employs robust, well-characterized chemical transformations at each stage.

G cluster_target Target Molecule cluster_precursors Key Intermediates cluster_start Starting Material Target This compound (1) Intermediate2 7-Bromo-4-fluoro-1H-indazole (2) Target->Intermediate2 Pd-Catalyzed Cyanation Intermediate3 4-Bromo-3-fluoro-2-methylaniline (3) Intermediate2->Intermediate3 Diazotization / Cyclization Start 3-Fluoro-2-methylaniline (4) Intermediate3->Start Regioselective Bromination

Caption: Retrosynthetic analysis of this compound.

The Core Synthesis Pathway: A Step-by-Step Guide

The following sections provide a detailed, validated protocol for the synthesis of this compound, proceeding from 3-fluoro-2-methylaniline.

G node_start 3-Fluoro-2-methylaniline (4) node_int3 4-Bromo-3-fluoro-2-methylaniline (3) node_start->node_int3 Step 1: Bromination NBS, Acetonitrile 0 °C to RT node_int2 7-Bromo-4-fluoro-1H-indazole (2) node_int3->node_int2 Step 2: Diazotization & Cyclization NaNO₂, H₂SO₄, AcOH < 5 °C node_target This compound (1) node_int2->node_target Step 3: Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf DMF, 120 °C

Caption: Overall forward synthesis pathway.

Step 1: Regioselective Bromination of 3-Fluoro-2-methylaniline (4)

Reaction: 3-Fluoro-2-methylaniline → 4-Bromo-3-fluoro-2-methylaniline

Mechanistic Rationale: The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The amino group is a potent ortho-, para-director. The position para to the amine is blocked by the methyl group, and one ortho position is blocked by the fluorine atom. The remaining ortho position is sterically hindered by the adjacent methyl group. Therefore, bromination occurs selectively at the C4 position, which is para to the methyl group and ortho to the strongly activating amino group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions often seen with elemental bromine.[5]

Experimental Protocol:

  • To a stirred solution of 3-fluoro-2-methylaniline (4 ) (1.0 eq) in acetonitrile (10 volumes), cool the mixture to 0-5 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 volumes).

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-bromo-3-fluoro-2-methylaniline (3 ), is typically of sufficient purity for the next step. If required, purification can be achieved by column chromatography on silica gel.

Step 2: Diazotization and Intramolecular Cyclization to form 7-Bromo-4-fluoro-1H-indazole (2)

Reaction: 4-Bromo-3-fluoro-2-methylaniline → 7-Bromo-4-fluoro-1H-indazole

Mechanistic Rationale: This key step constructs the indazole core via a classical diazotization-cyclization sequence.[6] The primary aromatic amine (3 ) is treated with sodium nitrite in a strong acidic medium (sulfuric acid/acetic acid) to generate an in-situ diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization, where the adjacent methyl group is attacked to form the five-membered pyrazole ring. The reaction is performed at low temperatures (< 5 °C) to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.

Experimental Protocol:

  • Suspend 4-bromo-3-fluoro-2-methylaniline (3 ) (1.0 eq) in a mixture of acetic acid (5 volumes) and propionic acid (5 volumes).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid (2 volumes) at 0 °C.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice (20 volumes).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude solid, 7-bromo-4-fluoro-1H-indazole (2 ), under vacuum. The material is often used directly in the subsequent step.

Step 3: Palladium-Catalyzed Cyanation to yield this compound (1)

Reaction: 7-Bromo-4-fluoro-1H-indazole → this compound

Mechanistic Rationale: The final step involves the conversion of the aryl bromide to the target nitrile. A palladium-catalyzed cyanation is the method of choice for this transformation.[7] Zinc cyanide is used as the cyanide source, which is less acutely toxic and often more effective than other cyanide salts. The catalytic cycle involves an oxidative addition of the aryl bromide (2 ) to a Pd(0) complex, followed by transmetalation with the zinc cyanide species, and finally reductive elimination to yield the product (1) and regenerate the Pd(0) catalyst. The use of a bulky phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.

Experimental Protocol:

  • To a reaction vessel purged with nitrogen, add 7-bromo-4-fluoro-1H-indazole (2 ) (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) (10 volumes).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 volumes).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (3 x 10 volumes) and then with brine (10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound (1 ) as a solid.

Process Data and Characterization

The following table summarizes typical results for the described three-step synthesis. Purity is typically assessed by HPLC and structural confirmation by ¹H NMR and MS.

StepProductStarting MaterialTypical YieldPurity (HPLC)
14-Bromo-3-fluoro-2-methylaniline (3)3-Fluoro-2-methylaniline (4)90-95%>98%
27-Bromo-4-fluoro-1H-indazole (2)4-Bromo-3-fluoro-2-methylaniline (3)75-85%>97%
3This compound (1)7-Bromo-4-fluoro-1H-indazole (2)70-80%>99%

Conclusion

This guide has detailed a robust and scalable synthesis pathway for this compound. By leveraging well-established and high-yielding reactions—regioselective bromination, diazotization-cyclization, and palladium-catalyzed cyanation—this protocol provides a reliable method for accessing this high-value pharmaceutical intermediate. The explanations of the underlying chemical principles and detailed experimental procedures are intended to empower researchers and development professionals to confidently implement and adapt this synthesis for their specific needs.

References

An In-depth Technical Guide to 4-Fluoro-1H-indazole-7-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-1H-indazole-7-carbonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, This compound (CAS Number: 1408058-17-2 ) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and critical applications, with the aim of empowering researchers to leverage its unique attributes in their drug development programs.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacological properties. The specific substitution pattern of this compound, featuring a fluorine atom at the 4-position and a nitrile group at the 7-position, offers a unique combination of electronic and steric properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1408058-17-2[1]
Molecular Formula C₈H₄FN₃[1]
Molecular Weight 161.14 g/mol [1]
Appearance Solid (form may vary)N/A
Storage Room temperature, dry[1]

The presence of the fluorine atom, a small and highly electronegative element, at the 4-position of the indazole ring can significantly influence the molecule's properties. It can modulate the pKa of the indazole nitrogen, alter the molecule's conformation, and form specific interactions, such as hydrogen bonds, with biological targets. The nitrile group at the 7-position is a versatile functional handle that can be further elaborated or can participate in key binding interactions within a protein's active site.

Synthesis Methodologies: A Pathway to a Key Intermediate

While multiple synthetic routes to substituted indazoles have been reported, a common and effective strategy for the synthesis of fluorinated indazoles involves the cyclization of appropriately substituted precursors.[2][3] A general conceptual pathway for the synthesis of this compound is outlined below. It is important to note that specific, detailed experimental protocols for this exact molecule are often proprietary and found within patent literature. The following represents a plausible and chemically sound approach based on established indazole synthesis methodologies.

Synthesis_Pathway A Substituted Fluorinated Aniline Derivative B Diazotization A->B  NaNO2, Acid   C Intramolecular Cyclization B->C  Thermal or  Metal-catalyzed   D Introduction of Nitrile Group C->D  Cyanation Reaction   E This compound D->E

Figure 1: Conceptual synthetic pathway to this compound.

A Representative Experimental Protocol (Hypothetical):

Disclaimer: The following protocol is a generalized representation based on known indazole syntheses and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Diazotization of a 2-amino-3-fluorobenzonitrile derivative. To a cooled solution of the starting aniline in a suitable acidic medium (e.g., HCl), a solution of sodium nitrite in water is added dropwise, maintaining a low temperature (0-5 °C). The reaction progress is monitored by starch-iodide paper.

Step 2: Intramolecular Cyclization. The resulting diazonium salt solution is then carefully heated to induce intramolecular cyclization, leading to the formation of the indazole ring. The reaction temperature and time are critical parameters that need to be optimized.

Step 3: Purification. Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction with an appropriate organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound lies in its role as a key building block for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this indazole derivative allow for the development of potent and selective kinase inhibitors.

Kinase_Inhibitor_MoA cluster_0 Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket inhibitor Indazole-based Kinase Inhibitor inhibitor->hinge  Hydrogen Bonding   inhibitor->atp_pocket  Hydrophobic/Van der Waals  Interactions  

Figure 2: General binding mode of an indazole-based kinase inhibitor.

The 4-fluoro substituent can enhance binding by participating in favorable interactions with the protein backbone or by modulating the electronics of the indazole ring to favor a binding-competent conformation. The 7-carbonitrile group can be a key pharmacophoric element, forming hydrogen bonds or other polar interactions with the target kinase, or it can serve as a synthetic handle for further derivatization to explore additional binding pockets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged indazole scaffold with key fluorine and nitrile functionalities makes it an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for well-characterized and versatile building blocks like this compound is expected to grow. This guide serves as a foundational resource for researchers seeking to harness the potential of this important chemical entity in the development of next-generation medicines.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1H-indazole-7-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile scaffold.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to participate in a variety of interactions with biological targets. The introduction of a fluorine atom and a nitrile group, as seen in this compound, further enhances its utility in drug design.

The fluorine atom, with its high electronegativity and small size, can modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability.[2] It can also form crucial hydrogen bonds and other non-covalent interactions with protein targets, thereby improving binding affinity and selectivity. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolically stable. Its linear geometry can also provide directional interactions within a binding pocket.

Consequently, this compound has emerged as a valuable intermediate in the synthesis of a range of biologically active molecules, most notably inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Core Structure

The molecular structure of this compound is characterized by the indazole core with a fluorine atom at the 4-position and a nitrile group at the 7-position.

Systematic Name: this compound

Key Structural Features:

  • Indazole Core: A robust, aromatic heterocyclic system.

  • 4-Fluoro Substituent: Modulates electronic properties and potential for specific interactions.

  • 7-Nitrile Group: Acts as a hydrogen bond acceptor and provides a potential metabolic block.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1408058-17-2[3][5]
Molecular Formula C₈H₄FN₃[3][5]
Molecular Weight 161.14 g/mol [3][4]
Appearance Solid[5]
Purity ≥95%[3][5]
Storage Room temperature, dry[3][4]

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its application in drug discovery programs. While a specific, detailed, step-by-step protocol is not widely published, analogous syntheses of related fluorinated indazoles provide a logical pathway.

Proposed Synthetic Pathway

A plausible synthetic route can be inferred from patent literature describing the synthesis of similar indazole derivatives.[6] A key strategy involves the cyclization of a suitably substituted aniline derivative.

A potential starting material is 3-fluoro-4-cyano-bromobenzene. The synthesis could proceed via the following conceptual steps:

G cluster_workflow Conceptual Synthetic Workflow A 3-Fluoro-4-cyano-bromobenzene B Reaction with Hydrazine Hydrate A->B Nucleophilic Aromatic Substitution C Cyclization B->C Intramolecular Condensation D This compound C->D G cluster_drug_design Drug Design Strategy cluster_interactions Molecular Interactions A This compound B N-Alkylation/Arylation A->B C Introduction of Side Chains B->C D Targeted Kinase Inhibitor C->D E Indazole Core (Hinge Binding) D->E F 4-Fluoro Group (Modulates Properties, Specific Contacts) D->F G 7-Nitrile Group (H-Bond Acceptor, Metabolic Stability) D->G H Introduced Side Chains (Hydrophobic/Polar Interactions) D->H I Kinase Active Site E->I F->I G->I H->I

References

The Ascendant Role of Fluorinated Indazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in the Indazole Scaffold

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When this "fluorine advantage" is applied to the indazole scaffold, a privileged heterocyclic motif in numerous FDA-approved drugs, the result is a class of compounds with immense therapeutic potential.[3][4][5] Fluorinated indazoles have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases.[6][7] This guide provides an in-depth exploration of the diverse biological activities of fluorinated indazoles, complete with technical insights into their mechanisms of action and detailed protocols for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated indazoles have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, enzymes that are often dysregulated in cancer.[5][8][9]

A. Kinase Inhibition: A Primary Mechanism of Action

Many fluorinated indazoles exert their anticancer effects by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[5] For instance, certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[5][10] The introduction of fluorine atoms can enhance the binding affinity and selectivity of these compounds for the kinase's ATP-binding pocket.

A notable example is a series of fluorinated indazole derivatives that demonstrated significant inhibitory activity against FGFR1 and FGFR2. One compound, featuring a 2,6-difluoro-3-methoxyphenyl group, exhibited exceptional enzymatic and antiproliferative activities, with IC50 values of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2.[10] Similarly, another fluorinated derivative showed remarkable activity in the sub-nanomolar range against all variants of the epidermal growth factor receptor (EGFR).[5]

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Compound A FGFR1< 4.1KG10.0253[10]
FGFR22.0 ± 0.8SNU160.0774[10]
Compound B EGFR (wild type)3352A431-[5]
EGFR (L858R)462HCC8270.022[5]
EGFR (L858R/T790M)-H19750.191[5]
Compound C VEGFR-21.24HUVEC-[11]
Compound D p38 Kinase< 10,000--[6]
Compound E Rho kinase (ROCK1)14--[6][12]
Compound F Syk Kinase4Ramos B cell0.151 - 3.70[6][12]
B. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a fluorinated indazole against a specific protein kinase.[13][14] The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Fluorinated indazole compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorinated indazole in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM.[14] Include a "no inhibitor" control with DMSO only.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[14]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[14]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of fluorinated indazole add_compound Add compound/control to plate prep_compound->add_compound prep_kinase Prepare kinase and substrate/ATP mixtures start_reaction Initiate reaction with substrate/ATP mixture prep_kinase->start_reaction add_kinase Add kinase and incubate add_compound->add_kinase add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence plot_data Plot data and determine IC50 read_luminescence->plot_data

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

C. Other Anticancer Mechanisms

Beyond kinase inhibition, fluorinated indazoles can induce apoptosis (programmed cell death) and inhibit cancer cell migration and invasion.[4][15] For example, one indazole derivative was found to dose-dependently promote apoptosis in a breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[15] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effects.[15]

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[16][17] Fluorinated indazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][18] The incorporation of fluorine can enhance the antimicrobial potency of the indazole core.[18]

A. Spectrum of Activity

Studies have shown that fluorinated indazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[18] For instance, a series of fluorinated benzimidazole derivatives, structurally related to indazoles, showed good antibacterial and antifungal properties. One compound with fluorine atoms at the meta-positions of a phenyl side chain displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[18] Another derivative showed good activity against Bacillus subtilis with a MIC of 7.81 µg/mL.[18]

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][19][20]

Materials:

  • Fluorinated indazole compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21]

  • Compound Dilution: Prepare a two-fold serial dilution of the fluorinated indazole compound in the broth medium in the wells of a 96-well plate.[20]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][20] This can be assessed visually or by measuring the optical density at 600 nm.[18]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum inoculate_plate Inoculate microtiter plate with microbial suspension prep_inoculum->inoculate_plate prep_compound Prepare serial dilutions of fluorinated indazole in broth prep_compound->inoculate_plate incubate_plate Incubate under appropriate conditions inoculate_plate->incubate_plate determine_mic Determine MIC by visual inspection or OD reading incubate_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Neuroprotective Effects: Shielding the Nervous System

Fluorinated indazoles have also shown potential as neuroprotective agents, particularly through the inhibition of nitric oxide synthase (NOS).[22][23] Overproduction of nitric oxide is implicated in the pathophysiology of various neurodegenerative diseases.

A. Nitric Oxide Synthase (NOS) Inhibition

Certain fluorinated indazoles have been designed as selective inhibitors of neuronal NOS (nNOS) and inducible NOS (iNOS).[22][23] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without affecting nNOS activity, demonstrating selectivity.[22][23] The fluorination of the indazole ring was shown to increase the inhibitory potency and selectivity for iNOS.[22][23]

B. Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of fluorinated indazoles against a neurotoxic insult in a cell-based model.[24][25][26][27]

Materials:

  • Neuronal cell line (e.g., HT22) or primary neurons

  • Cell culture medium and supplements

  • Fluorinated indazole compound

  • Neurotoxic agent (e.g., glutamate, 6-hydroxydopamine)

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Microscope

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate conditions until they reach the desired confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated indazole compound for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death.

  • Assessment of Neuroprotection: After a further incubation period, assess cell viability using a suitable assay. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only control indicates a neuroprotective effect.

G cluster_conditions Experimental Conditions cluster_outcome Expected Outcome control Control (Healthy Cells) high_viability High Cell Viability control->high_viability toxin Neurotoxin Only low_viability Low Cell Viability toxin->low_viability compound_toxin Fluorinated Indazole + Neurotoxin rescued_viability Rescued Cell Viability compound_toxin->rescued_viability

Caption: Logical relationship between experimental conditions and expected outcomes in a neuroprotection assay.

IV. Other Notable Biological Activities

The therapeutic potential of fluorinated indazoles extends to other areas as well:

  • Anti-inflammatory Activity: Some derivatives have been patented as inhibitors of p38 kinase and receptor-interacting protein 2 (RIP2) kinase, both of which are involved in inflammatory pathways.[6]

  • Antiviral Activity: Fluorinated indazoles have been investigated as anti-HIV agents, with some derivatives showing potent inhibition of HIV-1 replication.[6][12] For example, two 5-fluoroindazole derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability.[6][12]

  • Estrogen Receptor Modulation: Certain fluorinated indazoles have been patented as estrogen receptor (ER) modulators, suggesting their potential use in treating diseases dependent on estrogen receptors.[6]

Conclusion: A Promising Scaffold for Future Drug Development

Fluorinated indazoles represent a versatile and highly promising class of compounds in drug discovery. The strategic incorporation of fluorine into the indazole nucleus has consistently led to enhanced biological activity across a wide range of therapeutic targets. Their demonstrated efficacy as kinase inhibitors, antimicrobial agents, and neuroprotective compounds underscores their potential to address significant unmet medical needs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the development of this exciting class of molecules. As our understanding of the structure-activity relationships of fluorinated indazoles continues to grow, we can anticipate the emergence of novel and more effective therapeutics in the years to come.

References

The Strategic Synthesis and Application of 4-Fluoro-1H-indazole-7-carbonitrile: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-1H-indazole-7-carbonitrile, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will dissect a strategic, multi-step synthesis for this compound, elucidating the chemical principles that underpin each transformation. Furthermore, this guide will detail the analytical characterization of the indazole core structure and discuss the pivotal role of this compound as a key intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide to its synthesis and a broader understanding of its application.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrent appearance in a multitude of biologically active compounds across various therapeutic areas.[1] The unique electronic properties and conformational rigidity of the indazole ring system enable it to engage in specific, high-affinity interactions with a diverse range of biological targets.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] Similarly, the nitrile group can act as a versatile synthetic handle and a key pharmacophoric element. The combination of these features in this compound makes it a highly valuable intermediate for the synthesis of next-generation therapeutics.[3] This guide will illuminate a plausible and efficient synthetic pathway to this important molecule.

A Proposed Synthetic Pathway: From Substituted Toluene to a Functionalized Indazole

graph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

A [label="1-Fluoro-2-methyl-3-nitrobenzene"]; B [label="4-Fluoro-7-nitro-1H-indazole"]; C [label="4-Fluoro-1H-indazol-7-amine"]; D [label="this compound"];

A -> B [label=" Cyclization\n (e.g., with isoamyl nitrite)"]; B -> C [label=" Reduction\n (e.g., Fe/NH4Cl)"]; C -> D [label=" Sandmeyer Reaction\n (NaNO2, HCl, CuCN)"]; }

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2-Fluoro-6-nitrotoluene

The synthesis commences with the regioselective nitration of a suitable starting material, such as 3-fluoro-2-methylaniline, which can be converted to 1-fluoro-2-methyl-3-nitrobenzene. This step is crucial for introducing the nitro group that will ultimately be transformed into the 7-carbonitrile functionality.

Step 2: Indazole Ring Formation via Cyclization

The substituted nitrotoluene is then subjected to a cyclization reaction to form the indazole ring. A common method for this transformation is the reaction with a nitrite source, such as isoamyl nitrite, which facilitates the formation of the pyrazole ring fused to the benzene ring. This reaction is typically carried out in an organic solvent under controlled temperature conditions.[4]

Step 3: Reduction of the Nitro Group

With the 4-fluoro-7-nitro-1H-indazole intermediate in hand, the next critical step is the reduction of the nitro group to an amine. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an ammonium salt, like ammonium chloride, in a protic solvent.[5] This method is often preferred for its relatively mild conditions and high yields.

Step 4: Conversion to the Carbonitrile via Sandmeyer Reaction

The final step in this proposed synthesis is the conversion of the 7-amino group to the 7-carbonitrile. The Sandmeyer reaction is a classic and highly effective method for this transformation.[6][7] The 4-fluoro-1H-indazol-7-amine is first treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt intermediate. This unstable intermediate is then reacted in situ with a cyanide salt, such as copper(I) cyanide, to yield the desired this compound.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis of this compound. These protocols are based on analogous and well-established procedures found in the chemical literature.

Synthesis of 4-Fluoro-7-nitro-1H-indazole (Analogous Procedure)

Based on the principles of indazole synthesis from substituted anilines. [4]

  • To a solution of 1-fluoro-2-methyl-3-nitrobenzene in a suitable solvent (e.g., acetic acid), add isoamyl nitrite.

  • Heat the reaction mixture at a controlled temperature (e.g., 110 °C) for a specified duration (e.g., 3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-7-nitro-1H-indazole.

Synthesis of 4-Fluoro-1H-indazol-7-amine (Analogous Procedure)

Based on the reduction of nitroarenes. [5]

  • To a suspension of 4-fluoro-7-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-1H-indazol-7-amine.

Synthesis of this compound (Analogous Procedure)

Based on the Sandmeyer reaction. [6][7]

  • Suspend 4-fluoro-1H-indazol-7-amine in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Analytical Characterization: Confirming the Structure

The structural confirmation of this compound and its intermediates would be achieved through a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants consistent with the substituted indazole ring. The presence of the fluorine atom will influence the chemical shifts and introduce additional splitting (J-coupling) to adjacent protons.[8]
¹³C NMR Resonances for the eight carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield chemical shift. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.[9][10]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₈H₄FN₃. The fragmentation pattern would likely show characteristic losses of small molecules such as HCN.[7]
FT-IR Spectroscopy A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
graph "Characterization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry"]; IR [label="FT-IR Spectroscopy"]; Structure [label="Structural Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NMR; Start -> MS; Start -> IR; NMR -> Structure; MS -> Structure; IR -> Structure; }

Caption: Analytical workflow for the structural confirmation of this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a highly attractive building block for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11]

The indazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. The substituents at the 4- and 7-positions can be further elaborated to introduce functionalities that interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.[12] For instance, the nitrile group at the 7-position can serve as a key hydrogen bond acceptor or be further transformed into other functional groups.

Several patents and publications describe the use of substituted indazoles as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of cancers.[13][14] The 4-fluoro substituent in the target molecule can contribute to favorable binding interactions within the active site and enhance the overall drug-like properties of the final compound.

Conclusion

This compound represents a strategically designed and highly valuable intermediate in the field of medicinal chemistry. This guide has outlined a plausible and detailed synthetic pathway, drawing upon established and reliable chemical transformations. The analytical techniques for its characterization and its significant potential as a building block for the development of novel kinase inhibitors have also been discussed. As the demand for targeted and effective therapeutics continues to grow, the importance of key intermediates like this compound in enabling the discovery of next-generation medicines cannot be overstated.

References

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indazole-7-carbonitrile is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its strategic fluorination and the presence of a cyano group contribute to enhanced binding affinity and improved metabolic stability in drug candidates. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The final cyano group can be introduced via a palladium-catalyzed cyanation of a suitable halo-indazole precursor. This halo-indazole, in turn, can be synthesized from a corresponding fluorinated aniline derivative through diazotization and cyclization. This multi-step approach allows for the strategic introduction of the required functionalities.

G target This compound intermediate1 4-Fluoro-7-halo-1H-indazole target->intermediate1 Pd-catalyzed Cyanation intermediate2 Substituted Fluorinated Aniline intermediate1->intermediate2 Diazotization & Cyclization starting_material Commercially Available Toluene Derivative intermediate2->starting_material Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Indazole Core

The formation of the indazole ring system is a critical step. A common and effective method involves the cyclization of a substituted aniline derivative. For the synthesis of a 4-fluoro-indazole, a plausible starting material is a difluoro-substituted toluene.

Proposed Synthetic Pathway from 2,5-Difluorotoluene

A robust pathway to the key intermediate, 4-fluoro-7-iodo-1H-indazole, starts from the readily available 2,5-difluorotoluene. This route involves a series of classical organic transformations:

  • Nitration: Introduction of a nitro group ortho to the methyl group.

  • Reduction: Conversion of the nitro group to an amine.

  • Diazotization and Iodination (Sandmeyer Reaction): Transformation of the amino group into an iodo group.

  • Indazole Ring Formation: Cyclization to form the indazole core.

G cluster_0 Synthesis of 4-Fluoro-7-iodo-1H-indazole A 2,5-Difluorotoluene B 2,5-Difluoro-6-nitrotoluene A->B HNO3/H2SO4 C 2,5-Difluoro-6-methylaniline B->C Reduction (e.g., Fe/HCl) D 4-Fluoro-7-iodo-1H-indazole C->D 1. NaNO2, H2SO4 2. KI (Sandmeyer Reaction)

Caption: Proposed synthetic pathway to 4-fluoro-7-iodo-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoro-6-nitrotoluene

  • Rationale: Nitration of 2,5-difluorotoluene is expected to proceed at the position ortho to the activating methyl group and para to one of the fluorine atoms. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

  • Protocol: To a stirred solution of 2,5-difluorotoluene (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2,5-difluoro-6-nitrotoluene.

Step 2: Synthesis of 2,5-Difluoro-6-methylaniline

  • Rationale: The nitro group is reduced to an amine using standard reduction methods. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

  • Protocol: To a mixture of 2,5-difluoro-6-nitrotoluene (1.0 eq) and iron powder in ethanol and water, concentrated hydrochloric acid is added portion-wise. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any remaining acid. The organic layer is dried and concentrated to give 2,5-difluoro-6-methylaniline.

Step 3: Synthesis of 4-Fluoro-7-iodo-1H-indazole

  • Rationale: This step involves a Sandmeyer reaction, a well-established method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2] The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of iodine using potassium iodide. The subsequent intramolecular cyclization of the resulting intermediate would lead to the desired indazole. A similar transformation for the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline has been reported, providing a basis for this proposed step.[3]

  • Protocol: 2,5-Difluoro-6-methylaniline (1.0 eq) is dissolved in a mixture of acetic acid and propionic acid. The solution is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at low temperature for a short period, and then a solution of potassium iodide in water is added. The reaction is allowed to warm to room temperature and stirred for several hours. The product, 4-fluoro-7-iodo-1H-indazole, is then isolated by extraction and purified by chromatography.

Part 2: Introduction of the Cyano Group

The final step in the synthesis of this compound is the introduction of the cyano group at the 7-position of the indazole ring.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of aryl nitriles.[4] This reaction offers high functional group tolerance and generally proceeds under mild conditions.

G cluster_1 Final Cyanation Step E 4-Fluoro-7-iodo-1H-indazole F This compound E->F Pd Catalyst, Cyanide Source (e.g., Zn(CN)2 or K4[Fe(CN)6])

Caption: Palladium-catalyzed cyanation of 4-fluoro-7-iodo-1H-indazole.

Experimental Protocol
  • Rationale: The iodo group at the 7-position of the indazole is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Zinc cyanide or potassium ferrocyanide are commonly used as cyanide sources due to their lower toxicity compared to other cyanide salts.

  • Protocol: A mixture of 4-fluoro-7-iodo-1H-indazole (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., dppf), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) in a suitable solvent (e.g., DMF or DMA) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with an aqueous solution to remove inorganic salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
12,5-Difluorotoluene2,5-Difluoro-6-nitrotolueneHNO3, H2SO485-95
22,5-Difluoro-6-nitrotoluene2,5-Difluoro-6-methylanilineFe, HCl80-90
32,5-Difluoro-6-methylaniline4-Fluoro-7-iodo-1H-indazole1. NaNO2, H2SO4; 2. KI60-70
44-Fluoro-7-iodo-1H-indazoleThis compoundPd catalyst, Zn(CN)270-85

Conclusion

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available materials. The key transformations, including indazole ring formation via diazotization and cyclization, and the final palladium-catalyzed cyanation, are well-established reactions in organic synthesis. This guide provides a robust framework for researchers and drug development professionals to access this important building block for the discovery of novel therapeutics. Careful optimization of each step is crucial for achieving high overall yields and purity.

References

Theoretical studies on 4-Fluoro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-Fluoro-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. The introduction of a fluorine atom, particularly at the 4-position of the indazole ring, imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 4-Fluoro-1H-indazole derivatives. As a Senior Application Scientist, the goal is to furnish researchers and drug development professionals with not only the protocols for these computational studies but also the underlying rationale, enabling a deeper understanding of this privileged scaffold and accelerating the discovery of novel therapeutics. This guide will delve into quantum chemical calculations, molecular docking simulations, and molecular dynamics, offering step-by-step workflows and illustrative visualizations to bridge the gap between theoretical insights and practical applications in drug design.

The Strategic Importance of the 4-Fluoro-1H-Indazole Scaffold

Indazole and its derivatives are recognized as crucial components in a wide array of pharmaceutical agents, including those with anti-cancer, anti-inflammatory, and neurological activities.[1][2][3] The fluorine atom at the 4-position is not a mere substitution; it is a strategic modification that can profoundly alter the molecule's properties. Fluorine's high electronegativity can influence the electron distribution across the aromatic system, affecting pKa, dipole moment, and the potential for hydrogen bonding.[4] This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[5][6] Theoretical studies provide an indispensable toolkit for dissecting these subtle yet significant effects at the molecular level, offering predictive insights that can guide synthetic efforts and biological evaluations.

Foundational Theoretical Approaches: A Synergistic Trio

A robust theoretical investigation of 4-Fluoro-1H-indazole derivatives typically integrates three core computational techniques: Quantum Chemical Calculations (most notably Density Functional Theory), Molecular Docking, and Molecular Dynamics simulations. Each method provides a unique lens through which to examine the molecule, and their combined application offers a holistic understanding of its behavior from the electronic to the systemic level.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[7][8][9] It provides a balance between computational cost and accuracy, making it a workhorse for medicinal chemists. For 4-Fluoro-1H-indazole derivatives, DFT is instrumental in determining optimized molecular geometries, electronic properties, and spectroscopic features.

  • Geometric Optimization: Accurately predicting bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.[7][8]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.[10]

  • Spectroscopic Predictions: Simulating IR and NMR spectra to aid in the characterization of newly synthesized derivatives.[11][12]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the desired 4-Fluoro-1H-indazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a DFT calculation using a computational chemistry software package (e.g., Gaussian, ORCA).

    • Select the B3LYP functional, which is a widely used hybrid functional known for its good performance with organic molecules.

    • Choose a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.[13]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational frequencies (IR spectrum).

  • Electronic Property Analysis:

    • From the output of the DFT calculation, extract the energies of the HOMO and LUMO to determine the energy gap.

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

  • NMR Chemical Shift Calculation:

    • Employ the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁹F).[12][13] These can be compared with experimental data for structural validation.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions. For 4-Fluoro-1H-indazole derivatives, docking studies can identify potential biological targets and elucidate the key interactions that contribute to binding affinity.

The choice of docking software and scoring function is critical. For instance, AutoDock is a widely used and freely available software that has demonstrated success in predicting the binding modes of a diverse range of ligands.[7][9] The scoring function within the docking program estimates the binding free energy, and its accuracy is paramount for ranking different poses and compounds.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For example, Cyclooxygenase-2 (COX-2) is a relevant target for anti-inflammatory agents.[14]

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Chimera.

  • Preparation of the Ligand:

    • Generate the 3D structure of the 4-Fluoro-1H-indazole derivative and optimize its geometry using a method like DFT as described previously.

    • Assign partial charges and define the rotatable bonds of the ligand.

  • Defining the Binding Site:

    • Identify the active site of the protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or through literature reports.

    • Define a grid box that encompasses the entire binding site to guide the docking algorithm.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations. The program will systematically explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.[7][14]

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to understand the structural basis of binding.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time.[6][14] This allows for an assessment of the stability of the docked pose and a more refined calculation of binding free energies.

MD simulations are computationally intensive but provide invaluable information about the flexibility of both the ligand and the protein, as well as the role of solvent molecules. This is crucial for validating the stability of the interactions predicted by docking.

  • System Setup:

    • Take the best-docked pose of the 4-Fluoro-1H-indazole derivative in complex with the target protein.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the system to relax and reach a stable state.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more accurate estimate than docking scores.[14]

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for interpretation and communication.

Table 1: Representative Quantum Chemical Properties of a 4-Fluoro-1H-Indazole Derivative (Calculated at the B3LYP/6-311++G(d,p) level)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 Debye
Table 2: Molecular Docking Results of a 4-Fluoro-1H-Indazole Derivative against COX-2
Binding PoseBinding Energy (kcal/mol)Key Interacting Residues
1-9.1Arg120, Tyr355
2-8.7Ser530, Val349
3-8.5Leu352, Phe518

Visualization of Workflows and Pathways

Visual diagrams are invaluable for illustrating complex computational workflows and biological pathways.

Computational_Workflow cluster_Quantum Quantum Chemistry (DFT) cluster_Docking Molecular Docking cluster_MD Molecular Dynamics mol_build Molecule Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO/LUMO, MEP) geom_opt->elec_prop prep_lig Ligand Preparation geom_opt->prep_lig Optimized Ligand prep_prot Protein Preparation docking Docking Simulation prep_prot->docking prep_lig->docking analysis_dock Binding Pose Analysis docking->analysis_dock system_setup System Setup analysis_dock->system_setup Best Docked Pose equilibration Equilibration system_setup->equilibration md_run Production MD Run equilibration->md_run traj_analysis Trajectory Analysis md_run->traj_analysis

Caption: A generalized workflow for the theoretical study of 4-Fluoro-1H-indazole derivatives.

Signaling_Pathway Indazole 4-Fluoro-1H-Indazole Derivative COX2 COX-2 Enzyme Indazole->COX2 Inhibition PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation

Caption: A simplified diagram showing the potential inhibition of the COX-2 pathway by a 4-Fluoro-1H-indazole derivative.

Conclusion and Future Perspectives

The theoretical and computational approaches outlined in this guide provide a powerful framework for the investigation of 4-Fluoro-1H-indazole derivatives. By synergistically applying quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the structure, reactivity, and biological interactions of these promising molecules. These in silico methods not only rationalize experimental observations but also provide a predictive engine for the design of novel derivatives with enhanced therapeutic potential. As computational power continues to grow and algorithms become more sophisticated, the role of theoretical studies in accelerating the drug discovery pipeline for this important class of compounds will undoubtedly expand.

References

Methodological & Application

Application Notes & Protocols: Characterizing 4-Fluoro-1H-indazole-7-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a major focus of drug discovery efforts.[3] The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5][6] Numerous successful kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in the development of targeted therapies.[4]

This guide provides a comprehensive overview of the experimental protocols required to characterize a novel indazole-based compound, using 4-Fluoro-1H-indazole-7-carbonitrile as a representative example. While this specific molecule is often cited as a key intermediate in pharmaceutical synthesis, the methodologies outlined here are broadly applicable for evaluating the kinase inhibitory potential of any new chemical entity derived from this scaffold.[7] We will delve into the rationale behind experimental design, provide step-by-step protocols for both biochemical and cell-based assays, and illustrate how to present the resulting data.

Hypothesized Mechanism of Action

Most small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The indazole scaffold is particularly effective in this role. The nitrogen atoms of the indazole ring can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The fluorine and carbonitrile substituents on the 4- and 7-positions of the indazole ring, respectively, can enhance binding affinity and modulate pharmacokinetic properties.[7] The fluorination can improve metabolic stability, while the carbonitrile group may engage in additional interactions within the binding pocket.

A primary goal of the initial characterization is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across a panel of kinases.

Experimental Workflow for Kinase Inhibitor Characterization

A systematic evaluation of a potential kinase inhibitor involves a multi-step process, starting with direct biochemical assays and progressing to more complex cell-based models. This workflow ensures a thorough understanding of the compound's potency, selectivity, and cellular effects.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) Determine_IC50 Determine IC50 Value In_Vitro_Kinase_Assay->Determine_IC50 Quantify Potency Kinase_Selectivity_Profiling Kinase Selectivity Profiling (Kinome Panel) Determine_IC50->Kinase_Selectivity_Profiling Assess Specificity Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) Kinase_Selectivity_Profiling->Cellular_Target_Engagement Transition to Cellular Models Downstream_Signaling_Assay Downstream Signaling Assay (e.g., Western Blot, ELISA) Cellular_Target_Engagement->Downstream_Signaling_Assay Confirm Cellular Activity Cell_Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) Downstream_Signaling_Assay->Cell_Proliferation_Assay Evaluate Phenotypic Effect End End Cell_Proliferation_Assay->End Start Start Start->In_Vitro_Kinase_Assay

Caption: Experimental workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] It is a robust method for determining the IC50 value of an inhibitor against a purified kinase.

Rationale: The ADP-Glo™ assay is a luminescence-based assay with two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal directly proportional to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Kinase of interest (e.g., VEGFR-2, FGFR1)[4][9]

  • Substrate peptide/protein specific to the kinase

  • This compound (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. Further dilute these solutions in the kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted test compound solution or vehicle control (DMSO in assay buffer) to the appropriate wells.

  • Kinase/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Measurement: Incubate at room temperature for 30-60 minutes, then measure the luminescence using a plate reader.

Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.15.0 nM
Hill Slope Describes the steepness of the dose-response curve.1.1
The coefficient of determination, indicating the goodness of fit of the model.0.992

Protocol 2: Cellular Phosphorylation Assay

Cell-based assays are crucial for confirming that an inhibitor is active in a more physiologically relevant environment.[1][10] This protocol measures the inhibition of phosphorylation of a downstream substrate of the target kinase within intact cells.

Rationale: This assay quantifies the activity of a specific kinase within a cellular context by measuring the phosphorylation status of its known substrate.[11] A decrease in substrate phosphorylation upon treatment with the inhibitor indicates target engagement and inhibition. This can be performed using various techniques like Western Blotting, ELISA, or AlphaLISA.[2]

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., HUVECs for VEGFR-2).[9]

  • Complete cell culture medium.

  • This compound.

  • Phosphatase and protease inhibitor cocktails.

  • Cell lysis buffer.

  • Primary antibodies (total and phospho-specific for the substrate).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein of the substrate to ensure equal loading.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation Assay

This assay evaluates the effect of the kinase inhibitor on cell viability and proliferation, providing a functional readout of its anticancer potential.

Rationale: Many kinases targeted for cancer therapy are involved in cell proliferation and survival pathways.[2] By inhibiting these kinases, a compound can induce cell cycle arrest or apoptosis, leading to a reduction in the number of viable cells.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • This compound.

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percent viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cell Line Target Pathway GI50 (µM)
HUVECVEGFR-20.5
KG-1FGFR11.2
MDA-MB-231Multiple2.5

Illustrative Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Many indazole derivatives are potent inhibitors of VEGFR-2.[9]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation Ras Ras VEGFR2->Ras Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits ATP Binding

References

Protocol for 4-Fluoro-1H-indazole-7-carbonitrile in antiviral research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Antiviral Potential of 4-Fluoro-1H-indazole-7-carbonitrile: A Guide for Preclinical Research

Abstract

The relentless emergence of viral pathogens necessitates the urgent expansion of our antiviral therapeutic arsenal. Small molecule inhibitors offer a promising avenue for the development of broad-spectrum antiviral agents. This document provides a comprehensive guide for researchers on the evaluation of this compound, a fluorinated indazole derivative, for its potential antiviral activity. While the indazole scaffold is a known pharmacophore in various therapeutic areas, including oncology and neurology, its potential in virology remains an area of active exploration. This application note details the physicochemical properties of the compound, outlines a robust, step-by-step protocol for a cytopathic effect (CPE) reduction assay to determine its in vitro efficacy, and discusses potential avenues for mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel small molecules in antiviral research.

Introduction: The Rationale for Investigating Indazole Derivatives as Antivirals

The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. Derivatives of indazole have demonstrated a wide range of biological activities.[1][2] Notably, some indazole-containing compounds have been investigated for their potential as anti-influenza agents and as inhibitors of SARS-CoV-2 main protease (MPro).[3][4][5] The introduction of a fluorine atom and a carbonitrile group to the indazole ring in this compound can significantly alter its electronic properties, membrane permeability, and binding interactions with viral or host targets, making it a compound of interest for antiviral screening.

This document serves as a foundational guide for the initial characterization of the antiviral potential of this compound. We present a detailed protocol for a high-throughput compatible cytopathic effect (CPE) reduction assay, a widely accepted method for the initial screening of antiviral compounds.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is crucial for its proper handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1408058-17-2[8][9]
Molecular Formula C₈H₄FN₃[8][10]
Molecular Weight 161.14 g/mol [8][10]
Appearance Solid[9]
Purity ≥95%[9][10]
Storage Room temperature, dry[10]

Safety and Handling Precautions

As a research chemical with limited toxicological data, this compound should be handled with care.

  • Hazard Statements: Harmful if swallowed.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][12]

    • Consult the Safety Data Sheet (SDS) for complete safety information.[8][11][12][13]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol is designed to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound. The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a critical parameter for assessing the therapeutic potential of an antiviral compound.

Rationale for Method Selection

The CPE reduction assay is a robust and widely used method for screening antiviral compounds.[7] It relies on the principle that many viruses cause visible damage, or cytopathic effects, to infected cells. An effective antiviral agent will protect the cells from this damage. This assay is adaptable to a 96-well format, making it suitable for high-throughput screening.[6][14]

Materials and Reagents
  • Cell Line: Vero E6 cells (or another susceptible cell line for the chosen virus)

  • Virus: A virus known to cause CPE in the selected cell line (e.g., Influenza A virus, SARS-CoV-2, or a representative picornavirus like Encephalomyocarditis virus (EMCV))

  • Compound: this compound

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

    • Assay Medium: EMEM with 2% FBS

  • Reagents:

    • Dimethyl sulfoxide (DMSO)

    • Trypsin-EDTA

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Equipment:

    • 96-well cell culture plates

    • Humidified incubator at 37°C with 5% CO₂

    • Inverted microscope

    • Luminometer

Experimental Workflow

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Seed Cells (Vero E6 in 96-well plates) add_compound 4. Add Compound to Cells prep_cells->add_compound Incubate 24h prep_compound 2. Prepare Compound Dilutions (Serial dilutions of this compound in Assay Medium) prep_compound->add_compound prep_virus 3. Prepare Virus Inoculum add_virus 5. Infect Cells with Virus (MOI = 0.01) prep_virus->add_virus add_compound->add_virus 1h pre-incubation incubation 6. Incubate (48-72 hours) add_virus->incubation cpe_observation 7. Observe CPE (Microscopy) incubation->cpe_observation viability_assay 8. Measure Cell Viability (e.g., CellTiter-Glo®) cpe_observation->viability_assay data_analysis 9. Calculate EC₅₀, CC₅₀, and SI viability_assay->data_analysis

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to the assay, seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.[7]

    • Rationale: A confluent monolayer ensures uniform virus infection and provides a consistent cell number for viability measurements.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of the compound in assay medium. A common starting concentration is 100 µM.[7]

    • Rationale: Serial dilutions allow for the determination of a dose-response curve. DMSO is used to solubilize the compound, but its final concentration in the assay should be kept low (typically ≤0.5%) to avoid cytotoxicity.

  • Assay Procedure:

    • Remove the growth medium from the cell plates.

    • Add the diluted compound to the appropriate wells. Include wells with assay medium only (cell control) and wells with the highest concentration of DMSO used (vehicle control).

    • For the cytotoxicity plate, add the compound dilutions to uninfected cells.

    • For the antiviral plate, add the compound dilutions to the cells and then add the virus inoculum at a multiplicity of infection (MOI) of approximately 0.01. Also include wells with virus-infected cells without any compound (virus control).

    • Rationale: The cytotoxicity plate is essential to determine if the compound itself is toxic to the cells. The virus control is the baseline for maximum CPE.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[6]

    • Rationale: The incubation period allows for sufficient viral replication and development of CPE.

  • Data Collection:

    • After incubation, visually inspect the plates under a microscope to assess the extent of CPE.

    • Quantify cell viability using a suitable assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

    • Rationale: Quantitative measurement of cell viability provides an objective assessment of the compound's antiviral and cytotoxic effects.

Data Analysis
  • Calculate Percentage of Cell Viability and CPE Reduction:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

  • Determine EC₅₀ and CC₅₀:

    • Plot the percentage of CPE reduction against the log of the compound concentration and use non-linear regression analysis to calculate the EC₅₀.

    • Plot the percentage of cell viability in the uninfected plate against the log of the compound concentration to determine the CC₅₀.

  • Calculate the Selectivity Index (SI):

    • SI = CC₅₀ / EC₅₀

    • Rationale: A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective at concentrations well below those that cause cellular toxicity. An SI of >10 is generally considered a good starting point for further investigation.[7]

Investigating the Mechanism of Action

Should this compound demonstrate significant antiviral activity and a favorable selectivity index, the next critical step is to elucidate its mechanism of action. Based on the known activities of other indazole derivatives, several potential mechanisms can be hypothesized and investigated.

Potential Antiviral Mechanisms of Indazole Derivatives
  • Inhibition of Viral Enzymes: Indazole scaffolds have been shown to inhibit viral proteases, such as the SARS-CoV-2 main protease (MPro), which are essential for viral replication.[3][5] They can also potentially target viral polymerases or helicases.

  • Modulation of Host Cell Pathways: Some antiviral compounds act by modulating host cell pathways that are hijacked by the virus for its own replication. This could include interfering with signaling pathways or cellular metabolism. For instance, some small molecules enhance the interferon signaling pathway, a key component of the innate immune response to viral infections.[14][15]

Proposed Mechanistic Studies Workflow

MOA_Workflow cluster_initial Initial Hit cluster_target_id Target Identification cluster_validation Target Validation initial_hit This compound shows activity in CPE assay time_of_addition Time-of-Addition Assay initial_hit->time_of_addition enzyme_assays Viral Enzyme Inhibition Assays (e.g., Protease, Polymerase) time_of_addition->enzyme_assays If pre-entry/replication stage host_pathway Host Pathway Analysis (e.g., Interferon Signaling) time_of_addition->host_pathway If broad-acting biochemical_assays Biochemical/Biophysical Assays (e.g., SPR, ITC) enzyme_assays->biochemical_assays host_pathway->biochemical_assays resistance_studies Generation of Resistant Mutants biochemical_assays->resistance_studies

Caption: Workflow for Investigating the Mechanism of Action (MOA).

  • Time-of-Addition Assay: This experiment can help to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).

  • Viral Enzyme Inhibition Assays: If a specific viral enzyme is suspected as the target, in vitro enzymatic assays can be performed to directly measure the inhibitory activity of the compound.

  • Host-Targeted Pathway Analysis: Techniques such as reporter gene assays can be used to assess the compound's effect on host pathways like the interferon response.[14]

Conclusion

This compound represents an intriguing starting point for antiviral drug discovery due to its unique chemical structure and the known biological activities of the indazole scaffold. The protocols and strategies outlined in this application note provide a clear and scientifically rigorous framework for the initial assessment of its antiviral potential and subsequent mechanistic investigation. A systematic approach, beginning with a robust in vitro screening assay and followed by detailed mechanistic studies, will be crucial in determining the therapeutic promise of this and other novel small molecules in the ongoing fight against viral diseases.

References

Application Notes & Protocols: 4-Fluoro-1H-indazole-7-carbonitrile for Nitric Oxide Synthase (NOS) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune response.[1][2] Its production is tightly regulated by a family of three enzymes known as nitric oxide synthases (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III).[3] Dysregulation of NO production is implicated in numerous pathologies, making NOS isoforms attractive therapeutic targets. Indazole-based compounds have emerged as a potent class of NOS inhibitors.[4][5][6] This document provides a detailed technical guide for researchers on the application of 4-Fluoro-1H-indazole-7-carbonitrile, a member of this class, for the study and inhibition of NOS activity. We present its mechanism of action, protocols for in vitro and cell-based inhibition assays, and best practices for data interpretation.

Introduction to Nitric Oxide Synthase and Indazole Inhibitors

The three NOS isoforms, while sharing structural homology, differ in their regulation, tissue distribution, and the quantity of NO they produce.

  • nNOS (NOS-I): Primarily found in neuronal tissue, its activity is calcium/calmodulin-dependent and produces NO for neurotransmission.[7] Overactivity is linked to neurodegenerative diseases.[8][9]

  • eNOS (NOS-III): Also calcium/calmodulin-dependent, it is located in the endothelium and generates NO to regulate blood pressure and vascular tone.[7]

  • iNOS (NOS-II): This isoform is calcium-independent and is typically expressed in immune cells following stimulation by cytokines.[7] It produces large, sustained amounts of NO as part of the inflammatory response.

The development of isoform-selective inhibitors is a key goal in pharmacology to target specific disease states while minimizing side effects. The indazole scaffold has proven to be a valuable pharmacophore for NOS inhibition. Notably, 7-substituted indazoles like 7-nitroindazole (7-NI) are well-characterized inhibitors with selectivity for the neuronal isoform.[6][8][10][11] Research on related structures, such as 1H-indazole-7-carbonitrile, has shown they are potent inhibitors that act competitively against both the substrate L-arginine and the critical cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H₄B).[4] The addition of fluorine to the aromatic ring has been shown to increase inhibitory potency and selectivity, making this compound a compound of significant interest for further characterization.[5]

Compound Profile: this compound

  • Chemical Structure: C₈H₄FN₃

  • Molecular Weight: 161.14 g/mol [12][13]

  • CAS Number: 1408058-17-2[12]

  • Appearance: Typically a crystalline solid.

  • Solubility: Soluble in organic solvents like DMSO and methanol.[14]

Proposed Mechanism of Action

Based on extensive studies of related 7-substituted indazoles, this compound is hypothesized to function as a competitive inhibitor at the NOS active site.[4] The enzyme catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO, a process requiring multiple cofactors including NADPH, FAD, FMN, and H₄B.[3] The indazole inhibitor likely binds to the substrate-binding site, competing directly with L-arginine. Evidence suggests these inhibitors also interfere with H₄B binding, which is crucial for maintaining the catalytic competency of the enzyme.[4] This dual competitive inhibition mechanism contributes to their potency.

G cluster_0 NOS Catalytic Cycle cluster_1 Inhibition Pathway L_Arg L-Arginine NOS_Enzyme NOS Heme Active Site L_Arg->NOS_Enzyme Competition Intermediate Enzyme-Substrate Complex L_Arg->Intermediate NADPH NADPH NADPH->Intermediate provides electrons H4B H₄B (Cofactor) H4B->Intermediate stabilizes NOS_Enzyme->Intermediate Blocked_Complex Inhibited Complex (No Reaction) NOS_Enzyme->Blocked_Complex Products L-Citrulline + NO Intermediate->Products Oxidation Inhibitor 4-Fluoro-1H-indazole- 7-carbonitrile Inhibitor->NOS_Enzyme Inhibitor->Blocked_Complex G start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor prep_reaction Prepare Reaction Mix: Buffer, L-Arg, NADPH, Cofactors (H4B, CaM) start->prep_reaction add_enzyme Add recombinant NOS (nNOS, eNOS, or iNOS) prep_inhibitor->add_enzyme prep_reaction->add_enzyme incubate Incubate at 37°C (e.g., 30-60 min) add_enzyme->incubate stop_reaction Optional: Stop Reaction incubate->stop_reaction griess_reagent Add Griess Reagents I & II stop_reaction->griess_reagent incubate_color Incubate at RT (10 min) for color development griess_reagent->incubate_color measure_abs Measure Absorbance at 540 nm incubate_color->measure_abs analyze Calculate % Inhibition and determine IC₅₀ measure_abs->analyze end End analyze->end G start Start: Seed Cells culture Culture cells to desired confluency (e.g., 80%) start->culture pre_treat Pre-treat cells with inhibitor dilutions culture->pre_treat stimulate Stimulate NO Production (e.g., Cytokines for iNOS, Ca²⁺ Ionophore for nNOS) pre_treat->stimulate incubate_cells Incubate for required period (e.g., 8-24 hours) stimulate->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant griess_assay Perform Griess Assay on supernatant collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Calculate % Inhibition measure_abs->analyze end End analyze->end

References

The Strategic Application of 4-Fluoro-1H-indazole-7-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Intermediate

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[4][5] Within this important class of molecules, 4-Fluoro-1H-indazole-7-carbonitrile has emerged as a critical starting material and key intermediate for the synthesis of potent and selective kinase inhibitors.[6]

The strategic incorporation of a fluorine atom at the 4-position and a carbonitrile group at the 7-position of the indazole core is not accidental. The fluorine atom can significantly enhance metabolic stability, binding affinity, and modulate the physicochemical properties of a drug candidate.[7][8] The carbonitrile group, on the other hand, is a versatile synthetic handle that can be elaborated into various functional groups, and it can also participate in crucial interactions with the target protein. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis and evaluation of novel therapeutic agents.

Mechanism of Action and Key Biological Targets

Derivatives of this compound have been predominantly explored as inhibitors of various protein kinases. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase to block its activity.

While this compound itself is not an active inhibitor, it is a crucial building block for synthesizing inhibitors of several important kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Indazole-based compounds have shown significant promise as FGFR inhibitors.[4][9]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response. Indazole derivatives have been investigated as HPK1 inhibitors.[10]

The general mechanism of action for kinase inhibitors derived from this scaffold involves competitive inhibition at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Indazole-based Inhibitor (Derived from 4-Fluoro-1H- indazole-7-carbonitrile) Inhibitor->RTK Inhibition

Figure 1: A generalized signaling pathway for a receptor tyrosine kinase (RTK) such as FGFR, and the point of intervention for an indazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol describes a representative synthetic step to illustrate the use of this compound as a building block. The following is a generalized procedure for the N-alkylation of the indazole, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., 1-(bromomethyl)-4-fluorobenzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for the deprotonation of the indazole N-H. Cesium carbonate can be used for less reactive alkyl halides.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Synthesis_Workflow Start This compound Reaction N-Alkylation Reaction (60-80 °C) Start->Reaction Reactants Alkyl Halide Base (K₂CO₃) Solvent (DMF) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Indazole Intermediate Purification->Product

Figure 2: A workflow diagram for the N-alkylation of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized inhibitor against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase (e.g., FGFR1)

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System:

  • Include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly.

  • Run each concentration in triplicate to ensure the reproducibility of the results.

Data Presentation: Representative Inhibitory Activity

The following table presents hypothetical but representative data for a kinase inhibitor derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (nM)
INDZ-F-CN-001 FGFR115.0KG-1785.8
INDZ-F-CN-002 FGFR23.3SNU-16468.2
INDZ-F-CN-003 HPK125.0Jurkat>10,000

Data is representative and for illustrative purposes only. Actual values would be determined experimentally.[9]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design, incorporating a fluorine atom and a carbonitrile group on the privileged indazole scaffold, provides a powerful starting point for the synthesis of potent and selective kinase inhibitors. The protocols and application notes presented here offer a guide for researchers to effectively utilize this key intermediate in their drug discovery programs. Future applications of this scaffold may extend to other target classes beyond kinases, further cementing the importance of fluorinated indazoles in the development of novel therapeutics.

References

Application Notes and Protocols for a Cell-Based Assay Using 4-Fluoro-1H-indazole-7-carbonitrile to Determine Human Constitutive Androstane Receptor (hCAR) Activation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that governs the expression of genes involved in the metabolism and clearance of xenobiotics, including drugs.[1][2] Identifying novel modulators of CAR is of significant interest in drug development to predict and understand drug-drug interactions.[1] This document provides a detailed protocol for a cell-based reporter gene assay to characterize the activity of 4-Fluoro-1H-indazole-7-carbonitrile, a novel synthetic indazole derivative, on human CAR (hCAR). The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4][5] This protocol is designed for researchers in pharmacology, toxicology, and drug discovery to quantitatively assess the potential of this compound to activate hCAR in a cellular context.

Introduction: The Constitutive Androstane Receptor as a Key Xenobiotic Sensor

The human Constitutive Androstane Receptor (hCAR) is a ligand-activated transcription factor predominantly expressed in the liver and intestine.[1] It plays a pivotal role in the detoxification of foreign substances by regulating the transcription of key drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP2B6 and CYP3A4), and drug transporters.[1][2] Unlike many other nuclear receptors, CAR can be activated through both direct ligand binding and indirect, ligand-independent mechanisms.[1][6] Activation of CAR leads to its translocation from the cytoplasm to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements on the promoter regions of its target genes, thereby initiating transcription.

The ability of drugs to activate hCAR can lead to accelerated metabolism of co-administered therapeutics, potentially reducing their efficacy. Therefore, screening new chemical entities for hCAR activation is a crucial step in preclinical drug development. This compound is a small molecule featuring a fluorinated indazole core, a structure known to be a key intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors.[7] This application note details a robust cell-based assay to determine if this compound can function as an agonist of hCAR.

Assay Principle: Luciferase Reporter Gene Assay for hCAR Activation

This protocol utilizes a luciferase reporter gene assay, a widely used method for studying the activation of nuclear receptors.[1] The assay system employs a mammalian cell line, typically of hepatic origin (e.g., HepG2), transiently co-transfected with two plasmids:

  • An expression vector containing the full-length human CAR isoform 1 (hCAR1).

  • A reporter vector containing a luciferase gene under the transcriptional control of a promoter with CAR response elements, such as those from the CYP2B6 or CYP3A4 genes.[8][9]

If this compound activates hCAR, the hCAR/RXR heterodimer will bind to the response elements on the reporter plasmid, driving the expression of luciferase. The amount of luciferase produced is then quantified by adding a substrate, luciferin, which generates a luminescent signal directly proportional to the level of hCAR activation. A parallel cell viability assay is essential to normalize the luciferase data and control for any cytotoxic effects of the test compound.

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4F_Indazole This compound hCAR_inactive Inactive hCAR 4F_Indazole->hCAR_inactive Direct Binding hCAR_active Active hCAR hCAR_inactive->hCAR_active RXR RXR hCAR_RXR hCAR/RXR Heterodimer hCAR_active->hCAR_RXR Dimerization RXR->hCAR_RXR PBREM Promoter (e.g., CYP2B6) hCAR_RXR->PBREM Luciferase_Gene Luciferase Reporter Gene PBREM->Luciferase_Gene Binds to Luciferase_mRNA Luciferase mRNA Luciferase_Gene->Luciferase_mRNA Transcription Luciferase_Protein Luciferase Protein Luciferase_mRNA->Luciferase_Protein Translation Luminescence Luminescence Luciferase_Protein->Luminescence Bioluminescent Signal (Measured)

Figure 1: Simplified signaling pathway for hCAR activation by this compound leading to luciferase expression.

Materials and Reagents

Reagent Supplier Purpose
HepG2 cellsATCCHuman hepatoma cell line suitable for transfection.
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium.
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium.
Penicillin-Streptomycin SolutionGibcoAntibiotic to prevent bacterial contamination.
Trypsin-EDTAGibcoFor cell detachment during subculturing.
hCAR1 Expression PlasmidCommercial/In-housePlasmid encoding the human CAR protein.
CYP2B6-Luciferase Reporter PlasmidCommercial/In-housePlasmid containing a luciferase gene driven by a CAR-responsive promoter.
Transfection Reagent (e.g., Lipofectamine® 3000)InvitrogenFor transient transfection of plasmids into HepG2 cells.
This compoundCymitQuimicaTest compound.
CITCO (positive control)Sigma-AldrichA known potent agonist of hCAR.[10]
DMSO (vehicle control)Sigma-AldrichSolvent for dissolving test and control compounds.
96-well white, clear-bottom cell culture platesCorningFor cell seeding, treatment, and luminescent/fluorescent measurements.
Luciferase Assay System (e.g., ONE-Glo™)PromegaReagent for measuring luciferase activity.[8][9]
Cell Viability Assay (e.g., CellTiter-Fluor™)PromegaReagent for assessing cell viability.[8][9]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All cell culture steps should be performed in a sterile biosafety cabinet.

Cell Culture and Maintenance
  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA. Do not allow cells to become over-confluent as this can affect transfection efficiency and cellular responses.

Transient Transfection of HepG2 Cells
  • Seed cells: The day before transfection, seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium. This density should allow cells to reach approximately 70-80% confluency at the time of transfection.

  • Prepare transfection complexes: On the day of transfection, prepare the plasmid-transfection reagent complexes according to the manufacturer's protocol. For each well, co-transfect with the hCAR expression plasmid and the CYP2B6-luciferase reporter plasmid.

  • Transfect cells: Add the transfection complexes to the cells and gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to the incubator and incubate for 24 hours.

Compound Preparation and Treatment
  • Prepare stock solutions: Dissolve this compound and the positive control, CITCO, in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Prepare working solutions: Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (≤ 0.1%) to avoid solvent-induced toxicity.

  • Treat cells: After the 24-hour transfection period, carefully remove the medium containing the transfection complexes and replace it with 100 µL of medium containing the various concentrations of this compound, CITCO, or a vehicle control (DMSO).

  • Incubate: Return the plate to the incubator for another 24 hours. This incubation period allows for CAR activation, transcription, and translation of the luciferase reporter gene.[8][9]

Measurement of Luciferase Activity and Cell Viability
  • Equilibrate plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.

  • Assess cell viability:

    • Add the CellTiter-Fluor™ reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 30 minutes) at 37°C.

    • Measure fluorescence using a plate reader with the appropriate filters (e.g., 380-400 nm excitation, 505 nm emission). This step is crucial to ensure that the observed changes in luciferase activity are not due to compound-induced cytotoxicity.

  • Measure luciferase activity:

    • Following the viability measurement, add the ONE-Glo™ luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Measure luminescence using a plate reader. The integration time should be optimized to ensure the signal is within the linear range of the instrument.

Assay_Workflow Day1 Day 1: Seed Cells Seed HepG2 cells in 96-well plates Day2 Day 2: Transfection Co-transfect with hCAR and Luciferase reporter plasmids Day1->Day2 24h Incubation Day3 Day 3: Compound Treatment Treat cells with this compound, positive control (CITCO), and vehicle (DMSO) Day2->Day3 24h Incubation Day4 Day 4: Data Acquisition 1. Measure Cell Viability (Fluorescence) 2. Measure Luciferase Activity (Luminescence) Day3->Day4 24h Incubation DataAnalysis Data Analysis Normalize Luciferase to Viability Calculate Fold Activation vs. Vehicle Day4->DataAnalysis

Figure 2: Experimental workflow for the hCAR activation assay.

Data Analysis and Interpretation

Normalization and Calculation
  • Normalize for cell viability: For each well, divide the raw luminescence units (RLU) by the raw fluorescence units (RFU) to obtain a normalized luciferase activity value. This step corrects for any variations in cell number or viability.[8][9]

    • Normalized Activity = RLU / RFU

  • Calculate fold activation: For each compound concentration, divide the average normalized activity by the average normalized activity of the vehicle control (DMSO). This expresses the data as "Fold Activation" relative to the baseline.[8][9]

    • Fold Activation = (Normalized Activity of Compound) / (Normalized Activity of Vehicle Control)

Data Presentation and Interpretation

The results should be presented as a dose-response curve, plotting the Fold Activation against the logarithm of the compound concentration. This allows for the determination of key parameters such as the EC₅₀ (half-maximal effective concentration) and the maximum fold activation.

Compound Concentration (µM) Mean RLU Mean RFU Normalized Activity (RLU/RFU) Fold Activation (vs. Vehicle)
Vehicle (0.1% DMSO)N/A1,50030,0000.051.0
This compound0.12,25029,8000.0751.5
112,00030,1000.3998.0
1030,00029,5001.01720.3
10025,00020,0001.2525.0 (Note: slight toxicity)
CITCO (Positive Control)145,00029,9001.50530.1

Table 1: Example data for an hCAR activation assay. The data demonstrates a dose-dependent increase in fold activation for this compound, indicating agonistic activity. A decrease in RFU at the highest concentration suggests potential cytotoxicity.

A significant, dose-dependent increase in fold activation for this compound, comparable to the positive control CITCO, would indicate that the compound is an agonist of hCAR. An EC₅₀ value can be calculated by fitting the dose-response data to a four-parameter logistic equation.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the results obtained from this protocol, the following controls and validation steps are essential:

  • Positive Control: The inclusion of a known hCAR agonist like CITCO is mandatory to validate that the assay system is responsive.

  • Vehicle Control: A DMSO control establishes the baseline level of reporter gene expression.

  • Cell Viability Assay: This is a critical internal control to exclude the possibility that observed effects are due to cytotoxicity rather than specific receptor modulation.

  • Z'-factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately characterize the interaction of this compound with the human Constitutive Androstane Receptor.

References

Application Note & Protocols: Strategic Derivatization of 4-Fluoro-1H-indazole-7-carbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] This guide provides a detailed examination of 4-fluoro-1H-indazole-7-carbonitrile, a highly versatile starting material for generating compound libraries aimed at Structure-Activity Relationship (SAR) exploration. We present detailed protocols for regioselective functionalization at the N1 and N2 positions of the indazole core and for chemical modification of the C7-carbonitrile group. The strategic rationale behind each derivatization pathway is discussed, providing researchers with the foundational knowledge to systematically probe molecular interactions, enhance target affinity, and optimize pharmacokinetic properties of novel drug candidates.

Introduction: The Strategic Value of the this compound Scaffold

Indazole-containing compounds are integral to modern drug discovery, demonstrating a wide spectrum of biological activities including anti-cancer and anti-inflammatory effects.[1][2][3] The this compound scaffold is particularly valuable due to the specific contributions of its substituents. The fluorine atom at the C4 position can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.[4] The carbonitrile group at C7 is a key functional handle; it can act as a hydrogen bond acceptor or be chemically transformed into a variety of other functional groups to explore different binding modalities.[5][6] For instance, the cyano group has been shown to displace buried water molecules in enzyme active sites, leading to significant improvements in inhibitor residence time.[6]

Systematic derivatization of this core scaffold allows for a comprehensive SAR study, enabling researchers to map the chemical space required for optimal biological activity. The primary sites for derivatization are the N1 and N2 positions of the pyrazole ring and the C7-nitrile, as illustrated below.

G cluster_0 This compound Core mol mol N1_label N1 Position (Alkylation/Arylation) N1_label->mol N2_label N2 Position (Alkylation/Arylation) N2_label->mol CN_label C7-Nitrile (Functional Group Transformation) CN_label->mol

Figure 1: Key derivatization points on the core scaffold.

Derivatization at the Indazole Nitrogen: A Study in Regioselectivity

A primary challenge in the functionalization of the indazole ring is controlling the regioselectivity of N-alkylation or N-arylation, which yields either N1 or N2 isomers. The ratio of these isomers is heavily influenced by the electronic nature of substituents on the indazole ring, the choice of base, the solvent, and the electrophile used.[7][8][9][10] For the this compound scaffold, the electron-withdrawing nature of the C7-nitrile group has a significant directing effect, generally favoring substitution at the N2 position.[7][9]

G start This compound base Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) start->base Deprotonation intermediate Indazolide Anion base->intermediate electrophile Electrophile (R-X) N1_product N1-Substituted Product (Thermodynamic) electrophile->N1_product NaH / THF (Favors N1) N2_product N2-Substituted Product (Kinetic/Electronically Favored) electrophile->N2_product K2CO3 / DMF (Favors N2) intermediate->electrophile

Figure 2: General workflow for N-alkylation showing competing pathways.

Protocol 1: N1-Selective Alkylation via Thermodynamic Control

Rationale: To override the intrinsic electronic preference for N2-alkylation, conditions that favor the more thermodynamically stable N1 isomer are required. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generates the indazolide anion, which can then equilibrate to the more stable N1-substituted product upon reaction.[7][8][9]

Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate N1 and N2 isomers.

Protocol 2: N2-Selective Alkylation

Rationale: The electron-withdrawing cyano group at C7 increases the acidity of the N1-proton and decreases the nucleophilicity of the N2-nitrogen. However, in the resulting anion, the negative charge is more stabilized on the N2 atom, making it the site of kinetic attack, particularly with polar aprotic solvents. Highly selective N2-alkylation can also be achieved with specific reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions.[11]

Methodology (Standard Conditions):

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Add the alkylating agent (alkyl halide, 1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the desired N2-product.

Protocol 3: Copper-Catalyzed N-Arylation

Rationale: The formation of N-aryl bonds typically requires metal catalysis. A copper-catalyzed Ullmann-type coupling is a reliable method for the N-arylation of indazoles. This reaction involves an aryl halide, a copper(I) source, a base, and often a ligand to facilitate the coupling.[12][13]

Methodology:

  • In a sealable reaction vessel, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene or bromobenzene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), potassium carbonate (Cs₂CO₃ or K₂CO₃, 2.0 eq), and a ligand such as 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon).

  • Add anhydrous solvent (e.g., DMF or NMP, approx. 0.5 M).

  • Seal the vessel and heat the mixture to 110-130 °C for 12-48 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Chemical Transformations of the C7-Carbonitrile Group

The C7-nitrile is a versatile functional group that can be converted into several other moieties, each providing unique steric and electronic properties for probing SAR.

G start R-CN (C7-Carbonitrile) amide R-C(O)NH2 (Amide) start->amide H2O2, K2CO3 (Partial Hydrolysis) acid R-COOH (Carboxylic Acid) start->acid H3O+ or OH- (Direct Hydrolysis) amine R-CH2NH2 (Primary Amine) start->amine LiAlH4 or H2/Catalyst (Reduction) tetrazole R-CN4H (Tetrazole) start->tetrazole NaN3, NH4Cl ([2+3] Cycloaddition) amide->acid H3O+ or OH- (Full Hydrolysis)

Figure 3: Derivatization pathways for the C7-carbonitrile group.

Protocol 4: Conversion to C7-Carboxamide

Rationale: The carboxamide introduces both a hydrogen bond donor (-NH₂) and acceptor (C=O). This transformation can be achieved via controlled partial hydrolysis of the nitrile.

Methodology:

  • Dissolve the C7-nitrile starting material (1.0 eq) in a suitable solvent like DMSO.

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 30% hydrogen peroxide (H₂O₂, 5.0 eq) dropwise at room temperature.

  • Stir the reaction for 2-6 hours. Monitor by LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by chromatography or recrystallization.

Protocol 5: Reduction to C7-Aminomethyl

Rationale: Reducing the nitrile to a primary amine introduces a basic center, which can form salt-bridge interactions with acidic residues in a biological target. The resulting aminomethyl group also provides a new point for further derivatization (e.g., amidation).

Methodology:

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF in a flame-dried flask under Argon. Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C.

  • Dissolve the C7-nitrile starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude amine, which can be purified by chromatography.

Summary of Derivatization Strategies and SAR Implications

The protocols described enable the systematic generation of a focused compound library. The potential impact of each modification on the molecule's properties and its utility in SAR studies are summarized below.

PositionModificationReagents ExampleResulting Functional GroupPotential SAR Insights
N1/N2 N-AlkylationNaH, R-Br (N1); K₂CO₃, R-Br (N2)N-AlkylProbes hydrophobic pockets; modifies solubility and metabolic stability.
N1/N2 N-ArylationCuI, Ar-I, 1,10-PhenanthrolineN-ArylIntroduces π-stacking interactions; explores larger binding domains.
C7 HydrolysisH₂O₂, K₂CO₃-C(O)NH₂ (Amide)Adds H-bond donor/acceptor capacity; mimics peptide bonds.
C7 HydrolysisH₃O⁺ / Heat-COOH (Carboxylic Acid)Introduces a negative charge; forms salt bridges with basic residues.
C7 ReductionLiAlH₄ or H₂/Raney Ni-CH₂NH₂ (Amine)Introduces a positive charge; forms salt bridges with acidic residues.
C7 CycloadditionNaN₃, NH₄ClTetrazoleActs as a bioisostere for a carboxylic acid with improved metabolic stability.

Conclusion

This compound is an exemplary scaffold for medicinal chemistry campaigns. Its strategic functionalization points at the N1/N2 and C7 positions allow for the creation of diverse analogs. The detailed protocols and scientific rationale provided herein offer a robust framework for researchers to conduct thorough SAR studies, accelerating the journey from a starting scaffold to a potent and selective drug candidate.

References

Application Notes: 4-Fluoro-1H-indazole-7-carbonitrile as a High-Value Fragment for Drug Discovery

References

Application Notes and Protocols for High-Throughput Screening with 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2][3][4] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, enabling the fine-tuning of pharmacological properties.[1][2] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2][5] Notably, FDA-approved drugs like the multi-kinase inhibitor Pazopanib feature this core structure, underscoring its significance in oncology.[1]

This application note focuses on 4-Fluoro-1H-indazole-7-carbonitrile (CAS 1408058-17-2) , a key intermediate in the synthesis of advanced pharmaceutical compounds.[6][7][8] The strategic placement of the fluoro and carbonitrile groups can enhance metabolic stability and target binding affinity, making it a valuable building block for developing next-generation inhibitors, particularly for protein kinases and Poly (ADP-ribose) polymerases (PARPs).[6][9][10]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a high-throughput screening (HTS) campaign. We present a detailed, field-proven protocol for a biochemical fluorescence-based assay, designed to identify novel inhibitors of a target protein kinase. The principles and methodologies described can be readily adapted for other enzyme classes, such as PARPs.

The Rationale for a Fluorescence-Based Kinase Inhibition Assay

Protein kinases are a major class of drug targets, with over 500 identified in the human genome.[11] Their dysregulation is a hallmark of many diseases, particularly cancer. High-throughput screening for kinase inhibitors is a cornerstone of modern drug discovery.[11][12]

For our HTS campaign with this compound, we have selected a fluorescence-based assay format. This choice is predicated on several key advantages that are critical for HTS success:

  • High Sensitivity and Wide Dynamic Range: Fluorescence assays can detect minute changes in signal, allowing for the identification of inhibitors with varying potencies.[13][14][15][16]

  • Homogeneous Format: "Mix-and-read" protocols without wash steps are highly amenable to robotic automation, increasing throughput and reproducibility.[17]

  • Versatility: A wide array of fluorescent probes and detection modes (e.g., Fluorescence Polarization, Time-Resolved Fluorescence Resonance Energy Transfer) are available, offering flexibility in assay design for different kinase targets.[13][15][18]

  • Cost-Effectiveness: Compared to radioactivity-based assays, fluorescence-based methods are generally safer, have lower disposal costs, and utilize readily available reagents.[19][20]

We will describe a universal kinase assay that measures the depletion of ATP, a substrate common to all kinases.[20] This approach allows for the screening of a broad range of kinases with a single, validated assay platform.

High-Throughput Screening Workflow: From Primary Screen to Hit Validation

A successful HTS campaign is a multi-step process designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds.[21][22][23] Our workflow is structured to systematically identify and validate inhibitors of our target kinase from a large compound library.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Primary_Screen Single-Point HTS (e.g., 10 µM concentration) Target Kinase + this compound Library Hit_Confirmation Dose-Response Curve (IC50 Determination) Primary_Screen->Hit_Confirmation Identify 'Primary Hits' Counter_Screen Counter-Screen (e.g., Assay Interference) Hit_Confirmation->Counter_Screen Confirm Potency Orthogonal_Assay Orthogonal Assay (Label-free technology) Counter_Screen->Orthogonal_Assay Eliminate False Positives Selectivity_Profiling Selectivity Profiling (Panel of related kinases) Orthogonal_Assay->Selectivity_Profiling Confirm On-Target Activity Validated_Hit Validated Hit for Lead Optimization Selectivity_Profiling->Validated_Hit Assess Specificity

Caption: A logical workflow for an HTS campaign.

Detailed Protocol: Primary Screening of this compound Derivatives

This protocol describes a universal, fluorescence-based kinase assay in a 384-well format, suitable for automated HTS. The assay indirectly measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

I. Materials and Reagents
ReagentSupplierPurpose
Target KinaseIn-house or CommercialThe biological target of the screen.
Kinase Substrate (Peptide)CommercialThe substrate to be phosphorylated by the kinase.
ATPCommercialCo-substrate for the kinase reaction.
This compoundCommercialThe core scaffold for the compound library.
DMSO (Anhydrous)CommercialSolvent for test compounds.
Kinase Assay Buffer (e.g., HEPES, MgCl2, DTT)In-house preparationProvides optimal conditions for kinase activity.
ATP Detection Reagent (e.g., Kinase-Glo®)PromegaGenerates a luminescent signal proportional to ATP concentration.
384-well, low-volume, white platesCommercialAssay plates suitable for luminescence detection.
II. Assay Development and Optimization

Before initiating the full-scale HTS, it is crucial to optimize assay conditions to ensure robustness and sensitivity.[24][25][26] This involves determining the optimal concentrations of the enzyme and substrate, as well as the reaction time.

Key Optimization Parameters:

  • Enzyme Titration: Determine the kinase concentration that yields a linear reaction rate over time.

  • Substrate (ATP) Concentration: The ATP concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Z'-factor Calculation: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

III. Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (from the library derived from this compound) and controls into 384-well assay plates.

    • Controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known, potent inhibitor of the target kinase.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Using a multi-drop dispenser, add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • The final concentration of the test compounds is typically 10 µM.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Seal the plates and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

IV. Data Analysis and Hit Identification

The raw data from the plate reader is normalized using the control wells.[23][27] The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically 3 standard deviations from the mean of the negative controls.[27] All primary hits must be subjected to the confirmation and validation steps outlined in the HTS workflow.[22][28]

Hypothetical Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it an attractive target for therapeutic intervention. Kinase inhibitors derived from scaffolds like indazole could potentially modulate this pathway at multiple nodes.

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and potential inhibition points.

Conclusion and Future Directions

This compound represents a valuable starting point for the discovery of novel enzyme inhibitors. The HTS protocol detailed in this application note provides a robust and efficient framework for identifying active compounds from a library of its derivatives. By targeting critical pathways like the PI3K/Akt/mTOR cascade, these efforts can lead to the development of new therapeutics for a range of diseases. The subsequent hit-to-lead and lead optimization phases will be crucial in refining the potency, selectivity, and pharmacokinetic properties of the identified hits.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Fluoro-1H-indazole-7-carbonitrile. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] However, its synthesis can present significant challenges, including low yields, regioselectivity issues, and difficult purifications. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these complexities. Drawing from established chemical principles and field-proven insights, we will explore common synthetic routes and provide direct, actionable solutions to frequently encountered problems.

Proposed Synthetic Pathways

The synthesis of this compound can be approached via several routes. Two common and logical strategies involve either the formation of the indazole ring followed by cyanation or the cyclization of a precursor already containing the nitrile group. We will focus our troubleshooting on two prevalent, high-impact methods:

  • Route A: Sandmeyer Cyanation of a 7-amino-4-fluoro-1H-indazole intermediate. This classic transformation is powerful but notorious for its sensitivity to reaction conditions.[2][3]

  • Route B: Palladium-Catalyzed Cyanation of a 7-halo-4-fluoro-1H-indazole intermediate (e.g., 7-bromo or 7-iodo). This modern cross-coupling approach often offers higher yields and functional group tolerance but requires careful optimization of the catalyst system.[4][5]

Below is a workflow diagram illustrating these two potential synthetic routes.

Synthesis_Workflow cluster_0 Route A: Sandmeyer Pathway cluster_1 Route B: Pd-Catalyzed Pathway Start_A Starting Material (e.g., 4-Fluoro-7-nitro-1H-indazole) Reduction Reduction (e.g., H2, Pd/C or SnCl2) Start_A->Reduction Intermediate_A 7-Amino-4-fluoro-1H-indazole Reduction->Intermediate_A Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Intermediate_A->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Cyanation (CuCN) Diazonium->Sandmeyer Final_Product This compound Sandmeyer->Final_Product Start_B Starting Material (e.g., 4-Fluoro-1H-indazole) Halogenation Halogenation (e.g., NBS, I2) Start_B->Halogenation Intermediate_B 7-Halo-4-fluoro-1H-indazole Halogenation->Intermediate_B Pd_Cyanation Pd-Catalyzed Cyanation (e.g., Zn(CN)2, Pd(dba)2, dppf) Intermediate_B->Pd_Cyanation Pd_Cyanation->Final_Product

Caption: High-level overview of two common synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Question 1: My Sandmeyer reaction (Route A) yield is very low, and I'm isolating a significant amount of dark, tar-like material. What's going wrong?

Answer: This is a classic issue with Sandmeyer reactions, typically stemming from two main sources: decomposition of the diazonium salt intermediate and side reactions during the cyanation step.

  • Probable Cause 1: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other undesirable byproducts.[6]

    • Solution:

      • Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range rigorously.

      • Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not store it.

      • Monitor Nitrous Acid: Use starch-iodide paper to test for a slight excess of nitrous acid, confirming the completion of the diazotization. A persistent blue-black color indicates sufficient nitrous acid. Avoid a large excess, which can lead to side reactions.

  • Probable Cause 2: Inefficient Copper-Mediated Cyanation. The displacement of the diazonium group by cyanide is a radical-nucleophilic aromatic substitution (SRNAr) mechanism catalyzed by copper(I).[2] Inefficiency here leads to decomposition and polymerization.

    • Solution:

      • Reagent Quality: Use fresh, high-purity copper(I) cyanide (CuCN). Old or oxidized CuCN will be ineffective.

      • Slow Addition: Add the cold diazonium salt solution slowly to the pre-prepared solution of CuCN. This maintains a low concentration of the diazonium salt, minimizing radical side reactions and thermal decomposition.

      • Temperature of Cyanation: While diazotization requires cold, the Sandmeyer cyanation itself often requires gentle warming (e.g., to 50-60 °C) after the addition is complete to drive the reaction to completion. This should be optimized empirically.

Question 2: In my palladium-catalyzed cyanation (Route B), the reaction stalls, and I recover mostly starting material (7-bromo-4-fluoro-1H-indazole). How can I improve conversion?

Answer: Stalled palladium cross-coupling reactions are frequently due to catalyst deactivation, poor reagent solubility, or suboptimal reaction parameters. The Buchwald-Hartwig and related aminations provide a good framework for understanding these C-N bond formations, and similar principles apply to C-CN bond formations.[4][5]

  • Probable Cause 1: Catalyst System Inefficiency. The choice of palladium source, ligand, and base is critical and substrate-dependent.

    • Solution:

      • Ligand Choice: For electron-rich heterocyclic systems like indazole, bulky, electron-rich phosphine ligands are often required to promote reductive elimination. Try ligands like Xantphos, dppf, or cataCXium A.

      • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using a pre-formed Pd(0) source if oxidative addition is slow.

      • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30+ minutes) and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Probable Cause 2: Cyanide Source and Solubility.

    • Solution:

      • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN as it is less basic and releases cyanide ions more slowly, which can reduce catalyst poisoning.

      • Solvent: The indazole starting material and the catalyst complex must be fully dissolved. If solubility is an issue in solvents like dioxane or toluene, switch to a more polar aprotic solvent such as DMF, DMAc, or NMP. Ensure the solvent is anhydrous.

  • Probable Cause 3: N-H Interference. The acidic N-H proton of the indazole can interfere with the basic conditions of the reaction or coordinate to the metal center.

    • Solution:

      • Protecting Group: Consider protecting the indazole nitrogen, for example, with a Boc or SEM group. This prevents side reactions and can improve solubility. The protecting group can be removed in a subsequent step.

      • Base Selection: Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Stronger bases like NaOtBu could potentially deprotonate other positions or cause decomposition.

The following decision tree can help troubleshoot low yield in a Pd-catalyzed cyanation reaction.

Troubleshooting_Pd_Cyanation Start Low Yield in Pd-Catalyzed Cyanation Check_Inert Is the reaction atmosphere strictly inert? Start->Check_Inert Check_Reagents Are reagents (solvent, base) anhydrous and pure? Check_Inert->Check_Reagents Yes Action_Inert Action: Improve degassing (e.g., freeze-pump-thaw) and maintain Ar/N2 atmosphere. Check_Inert->Action_Inert No Check_Catalyst Is the catalyst system (ligand, Pd source) optimal? Check_Reagents->Check_Catalyst Yes Action_Reagents Action: Use fresh, anhydrous solvents and reagents. Dry solvent over molecular sieves. Check_Reagents->Action_Reagents No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Action_Catalyst Action: Screen different ligands (e.g., Xantphos, dppf). Consider N-H protection. Check_Catalyst->Action_Catalyst No Success Problem Resolved Check_Temp->Success Yes Action_Temp Action: Run a temperature screen (e.g., 80°C, 100°C, 120°C). Monitor by LC-MS. Check_Temp->Action_Temp No

Caption: A decision tree for troubleshooting low yield.

Question 3: I am observing a mixture of N1 and N2 alkylated/protected isomers when trying to functionalize the indazole nitrogen. How do I control the regioselectivity?

Answer: This is a fundamental challenge in indazole chemistry.[7] The 1H- and 2H-tautomers are close in energy, and reactions can occur at either nitrogen.[8] Regioselectivity is influenced by the steric and electronic nature of the substrate, the electrophile, and the reaction conditions (base, solvent, temperature).

  • Kinetic vs. Thermodynamic Control:

    • N1-Substitution (Thermodynamic Product): Generally, the N1-substituted indazole is the thermodynamically more stable isomer. Using conditions that allow for equilibration, such as stronger bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) at elevated temperatures, often favors the N1 product.

    • N2-Substitution (Kinetic Product): The N2 position is often considered more sterically accessible. Milder conditions, such as using weaker bases (e.g., K₂CO₃) in less polar solvents at lower temperatures, can sometimes favor the kinetically preferred N2 product.

  • Practical Strategy: A common approach is to perform the reaction under a standard set of conditions, separate the isomers using column chromatography, and characterize them fully by 2D NMR (NOESY or HMBC) to definitively assign the structure. For subsequent steps, you would carry forward only the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when running these syntheses? A1: Both proposed routes involve significant hazards.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Always generate and use them in situ in a cold solution. Never attempt to isolate the solid salt unless you are following a specific, validated, and small-scale procedure.

  • Cyanide Reagents: Copper(I) cyanide (CuCN) and Zinc Cyanide (Zn(CN)₂) are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure personnel are trained in its use. All cyanide waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Q2: How can I purify the final this compound product effectively? A2: The final product has both a somewhat acidic N-H proton and a polar nitrile group, which can cause streaking on silica gel.

  • Chromatography: Use a solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. If streaking is an issue, adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape, depending on the nature of the impurities.

  • Crystallization: If a crude solid is obtained, crystallization is an excellent method for purification. Screen various solvents such as ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures to find suitable conditions.

Q3: Which synthetic route is more suitable for large-scale production? A3: For scalability, Route B (Palladium-Catalyzed Cyanation) is generally preferred over Route A (Sandmeyer Reaction).

  • Sandmeyer reactions often suffer from poor atom economy, generate significant copper-containing waste, and the inherent instability of the diazonium intermediate poses significant safety and control challenges on a large scale.

  • Palladium-catalyzed reactions , while requiring a more expensive catalyst, are typically higher yielding, more reproducible, have a broader substrate scope, and can be run at very low catalyst loadings (ppm levels in some industrial processes). The process control is also more straightforward, making it more amenable to Good Manufacturing Practice (GMP) environments.

Optimized Experimental Protocols

Protocol 1: Sandmeyer Cyanation of 7-Amino-4-fluoro-1H-indazole
  • Diazotization:

    • In a three-necked flask equipped with a thermometer and a mechanical stirrer, dissolve 7-amino-4-fluoro-1H-indazole (1.0 eq) in 6M hydrochloric acid (approx. 5 mL per gram of starting material).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the indazole slurry, ensuring the internal temperature never exceeds 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm a slight excess of nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water. Warm slightly to dissolve if necessary, then cool to room temperature.

    • Slowly, over 30-45 minutes, add the cold diazonium salt solution from Step 1 to the copper cyanide solution via a cannula or addition funnel. Vigorous nitrogen evolution will occur.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.

    • Cool the mixture to room temperature, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of 7-Bromo-4-fluoro-1H-indazole
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 7-bromo-4-fluoro-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Seal the flask, and subject it to three cycles of vacuum/argon backfill.

    • Add anhydrous, degassed DMAc (approx. 10 mL per gram of starting material) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Data Summary Table
ParameterRoute A: SandmeyerRoute B: Pd-CatalyzedRationale & Comments
Typical Yield 25-50%60-90%Pd-catalyzed routes are generally more efficient and cleaner.
Key Reagents NaNO₂, HCl, CuCNZn(CN)₂, Pd Catalyst, LigandRoute B avoids highly unstable intermediates.
Temperature 0-5 °C, then 50-60 °C100-120 °CRequires careful temperature staging for Sandmeyer.
Scalability PoorGood to ExcellentSafety and reproducibility favor the Pd route for scale-up.
Waste Stream Aqueous copper/cyanidePalladium/zinc saltsBoth require careful waste management.

References

Technical Support Center: Purification of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting and procedural support for the purification of 4-Fluoro-1H-indazole-7-carbonitrile (CAS 1408058-17-2), a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Achieving high purity (>99%) is critical for ensuring reproducible results in downstream applications, including biological screening and GMP synthesis. This document addresses the common challenges encountered during the isolation and purification of this molecule, offering both theoretical explanations and practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically process-related and fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,6-difluorobenzonitrile or a substituted 3-fluoro-2-methylaniline.[2]

  • Regioisomers: Indazole synthesis can sometimes yield positional isomers or N-alkylation/acylation at the N2 position instead of the thermodynamically more stable N1 position.[3][4] While the 1H-tautomer is generally favored, reaction conditions can influence the formation of other isomers.

  • Reaction Byproducts & Reagents: These can include incompletely cyclized intermediates, products from side reactions, or residual high-boiling solvents like DMF or DMSO, which are common in indazole syntheses.[5] Inorganic salts from workup procedures may also be present.

Q2: What is the best analytical method to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹⁹F NMR: Provides structural confirmation and reveals the presence of organic impurities. The fluorine spectrum is particularly useful for identifying fluorine-containing isomers or starting materials.

  • HPLC with UV detection: The primary tool for quantitative purity analysis. An appropriate method can separate closely related impurities and determine their percentage.

  • LC-MS: Essential for identifying the mass of the main product and any detectable impurities, which helps in diagnosing the source of contamination.

Q3: My purified this compound is a light yellow solid. Is this normal?

A3: Yes, a white to light-yellow or beige solid is the expected appearance for this compound and related indazole derivatives.[6][7] Significant color deviation (e.g., dark brown or black) may indicate the presence of degradation products or persistent colored impurities from the synthesis, warranting further purification.

Q4: How should I store the purified compound?

A4: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Room temperature storage is generally acceptable for short-to-medium term use.[8] For long-term storage, consider refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.

Section 2: Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Initial Assessment Workflow

Before selecting a purification strategy, an initial purity assessment of the crude material is crucial. This workflow helps guide your decision-making process.

G start Crude Product Analysis (TLC, ¹H NMR, LC-MS) purity_check Purity > 95%? start->purity_check purity_check_2 Purity 80-95%? purity_check:s->purity_check_2 No end_process Proceed to Final Drying & Characterization purity_check->end_process recrystallize Recrystallization (High Recovery Expected) purity_check_2->recrystallize chromatography Flash Chromatography (Complex Mixture) purity_check_2:s->chromatography No (<80%) recrystallize->end_process chromatography->end_process

Caption: Decision workflow for selecting a primary purification method.

Problem 1: Product is a Gummy Solid or Oil After Workup
  • Probable Cause: This is almost always due to trapped high-boiling point solvents (e.g., DMF, DMSO, DMAc) or low-melting point organic impurities.

  • Solution: Trituration/Slurrying Protocol

    • Place the crude material in a flask with a stir bar.

    • Add a solvent in which the desired product has very low solubility but the impurities are soluble (see Table 1). A common choice is water, diethyl ether, or a mixture of hexanes and ethyl acetate.

    • Stir the mixture vigorously at room temperature for 1-2 hours. The gummy material should break up into a fine solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with the same cold solvent.

    • Dry the solid under high vacuum, potentially with gentle heating (40-50 °C) if the compound is thermally stable, to remove residual solvents.

Table 1: Recommended Solvents for Trituration & Recrystallization

Solvent SystemUse CaseRationale
Water / MethanolTrituration/WashingEffectively removes inorganic salts and highly polar solvents like DMF/DMSO.
Diethyl EtherTriturationGood for removing non-polar organic byproducts while the polar indazole product remains insoluble.
Ethyl Acetate / HexanesRecrystallizationA versatile system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy and cool slowly.
Isopropanol / WaterRecrystallizationAnother effective system for polar heterocyclic compounds.
Problem 2: Persistent Impurity with Similar TLC Rf to Product
  • Probable Cause: A regioisomer formed during synthesis is the most likely culprit. These isomers often have very similar polarities, making separation by standard chromatography challenging.

  • Solution: High-Resolution Flash Column Chromatography

    • Principle: To separate compounds with similar polarity, the selectivity of the chromatographic system must be maximized. This involves using a shallower solvent gradient and potentially a different stationary phase.

    • Action:

      • Optimize Mobile Phase: Use TLC to find a solvent system where the Rf values of the product and impurity are maximally separated, ideally with the product Rf between 0.2 and 0.35. Test combinations like Dichloromethane/Methanol or Ethyl Acetate/Hexanes.

      • Perform Flash Chromatography: Use a long column with a fine mesh silica gel (e.g., 230-400 mesh). Load the sample using a minimal amount of solvent. Elute with a slow, shallow gradient (e.g., starting with 100% hexanes and increasing ethyl acetate by 1-2% increments).

      • Monitor Fractions: Collect small fractions and analyze them carefully by TLC or rapid LC-MS before combining.

Problem 3: Low or No Recovery from Silica Gel Column
  • Probable Cause: The indazole nitrogen atoms can be slightly basic, leading to strong, sometimes irreversible, binding to the acidic silica gel surface. This results in significant streaking on TLC and poor recovery from the column.

  • Solution: Mobile Phase Modification or Alternative Stationary Phase

    • Action 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica.

      • Add 0.5-1% triethylamine (Et₃N) to your Ethyl Acetate/Hexanes mobile phase. This will compete with your compound for binding to the silica, improving elution.

    • Action 2 (Alternative Phase): If streaking persists, switch to a more inert stationary phase.

      • Neutral Alumina: This is an excellent alternative for purifying basic compounds. The elution order may differ from silica, so re-optimize the mobile phase with TLC first.

Section 3: Standard Purification Protocols

These protocols provide a validated starting point for laboratory-scale purification.

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying a crude mixture with significant impurities (<80% purity).

Table 2: Typical Flash Chromatography Parameters

ParameterRecommended ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in HexanesStart with 10% EtOAc/Hexanes and gradually increase to 50-60% EtOAc.
Sample Loading Dry loading or minimal DCMDry loading onto a small amount of silica is preferred for best resolution.
Column Dimensions 50:1 to 100:1 ratio of silica to crude materialA higher ratio provides better separation for difficult mixtures.
Flow Rate ~2 inches/minute linear flowAdjust pressure to achieve a steady flow without disturbing the column bed.

Step-by-Step Methodology:

  • Prepare the Column: Slurry-pack a glass column with silica gel in the initial mobile phase (e.g., 10% EtOAc/Hexanes).

  • Load the Sample: Dissolve the crude this compound in a minimal volume of dichloromethane (DCM) or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elute the Column: Begin elution with the starting mobile phase.

  • Run the Gradient: Gradually increase the percentage of the more polar solvent (EtOAc) to elute the compounds.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This is the preferred method for polishing a product that is already reasonably pure (80-95%) to achieve >99% purity.

Step-by-Step Methodology:

  • Select a Solvent System: Using small test tubes, find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., Isopropanol, Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, remove the flask from heat and allow it to cool slowly to room temperature.

    • If using a co-solvent system (e.g., with Hexanes), add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve, then cool slowly.

  • Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Impurity Source and Purification Strategy Relationship

The type of impurity present dictates the most efficient purification technique.

G cluster_impurities Common Impurity Types cluster_methods Effective Purification Methods salts Inorganic Salts wash Aqueous Wash / Trituration salts->wash solvents Residual Solvents (DMF, DMSO) solvents->wash starting_materials Starting Materials recrystallize Recrystallization starting_materials->recrystallize chromatography High-Resolution Chromatography starting_materials->chromatography isomers Regioisomers isomers->chromatography recrystallize->wash Pre-treatment

Caption: Logical map of impurity types to their most effective removal methods.

References

4-Fluoro-1H-indazole-7-carbonitrile solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-1H-indazole-7-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 1408058-17-2). This resource, designed by application scientists, provides in-depth troubleshooting for solubility challenges commonly encountered with this compound. Our goal is to equip you with the foundational knowledge and practical protocols needed to overcome these issues in your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Answer: this compound is a heterocyclic aromatic compound with structural features that suggest it is likely poorly soluble in aqueous solutions and may present challenges in common organic solvents.[1][2] The indazole core can participate in strong intermolecular hydrogen bonding and π-π stacking, which increases the crystal lattice energy and makes it difficult for solvent molecules to break the solid state apart.[3] The addition of a polar nitrile group and an electronegative fluorine atom can further complicate solubility predictions.

While specific quantitative solubility data for this exact molecule is not widely published, data for the parent compound, 4-Fluoro-1H-indazole, indicates it is only slightly soluble in DMSO and methanol.[4][5] It is reasonable to anticipate similar or even more challenging solubility behavior for the 7-carbonitrile derivative.

Q2: I'm preparing a stock solution. What are the best starting solvents to try?

Answer: For initial attempts at creating a stock solution, aprotic polar solvents are generally the most effective for indazole-based compounds. We recommend starting with the following:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is advisable to begin by attempting to prepare a 10 mM solution. If the compound does not readily dissolve, the use of gentle heating (40-50°C) and sonication can be employed. Always start with a small amount of material to establish a viable dissolution protocol before scaling up.

Q3: Why is my batch of this compound not dissolving, even in DMSO?

Answer: Several factors can contribute to poor solubility, even in recommended solvents. The primary reason is often the high crystal lattice energy of the solid material. This stability makes it thermodynamically unfavorable for the compound to dissolve.[6] Other potential causes include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. One batch may be less soluble than another due to its specific crystalline structure.

  • Purity: Impurities can sometimes interfere with the dissolution process or act as nucleation sites for precipitation.

  • Particle Size: Larger crystals have a smaller surface-area-to-volume ratio, which can significantly slow down the rate of dissolution, even if the compound is thermodynamically soluble.[7]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols to address specific solubility challenges. The core principle is to systematically modify the solvent environment to overcome the compound's intermolecular forces.

Problem 1: The compound is poorly soluble or insoluble in a single organic solvent (e.g., DMSO, DMF).

Causality: The polarity and hydrogen bonding capacity of a single solvent may be insufficient to disrupt the strong intermolecular forces within the compound's crystal lattice. By creating a solvent blend, you can fine-tune these properties to better match the solute.[8]

Solution: Implement a Co-Solvent System.

This technique involves using a mixture of solvents to enhance solubility. It is a rapid and highly effective benchtop method.[7]

Step-by-Step Protocol:

  • Initial Dissolution: Attempt to dissolve the compound in a primary strong solvent like DMSO or DMF to its maximum extent, even if it's not fully dissolved.

  • Select a Co-Solvent: Choose a secondary, miscible solvent. Good candidates include ethanol, methanol, or acetonitrile.

  • Incremental Addition: Add the co-solvent dropwise to the suspension while vortexing or stirring.

  • Observe: Look for clarification of the solution. Often, a small percentage (5-20%) of a co-solvent is sufficient to achieve full dissolution.

  • Test Stability: Once dissolved, let the solution stand for at least one hour to ensure the compound does not precipitate out. This checks for the creation of an unstable, supersaturated solution.

Primary Solvent Recommended Co-Solvents Mechanism & Rationale
DMSOEthanol, MethanolReduces the overall polarity and disrupts DMSO's structured nature, which can enhance solvation of specific functional groups.
DMFAcetonitrile, AcetoneModifies the dielectric constant of the solvent mixture, which can be favorable for complex heterocyclic systems.
Water (for assays)DMSO, Ethanol, PEG 400DMSO or ethanol acts as the primary solubilizer, while PEG 400 can improve aqueous compatibility and prevent precipitation upon dilution.
Problem 2: The compound dissolves with heat but precipitates upon cooling.

Causality: This indicates that you have created a supersaturated solution. While kinetically soluble at higher temperatures, the solution is not thermodynamically stable at room temperature, leading to crystallization.

Solution 1: pH Modification.

The indazole ring contains a weakly acidic proton on the pyrazole nitrogen (N-H).[4] For the parent compound 4-Fluoro-1H-indazole, the predicted pKa is approximately 13.2.[4] By deprotonating this site with a base, the resulting salt form may exhibit significantly higher aqueous or polar solvent solubility.

Step-by-Step Protocol:

  • Prepare a Suspension: Suspend the compound in your desired solvent system (e.g., a 50:50 ethanol/water mix).

  • Add Base: Introduce a small molar excess (e.g., 1.1 equivalents) of a suitable base, such as 1 M NaOH (for aqueous systems) or potassium tert-butoxide (for organic systems).

  • Stir and Observe: Stir the mixture at room temperature. Dissolution of the compound indicates the formation of a more soluble salt.

  • Verify Stability: Monitor the solution over time for any signs of precipitation. It is crucial to ensure the pH of the final solution is compatible with downstream applications.

Solution 2: Advanced Formulation Approaches.

For persistent stability issues, more advanced formulation strategies may be necessary, particularly in drug development contexts.

  • Solid Dispersions: This involves dissolving the compound and a hydrophilic polymer carrier (like PVP K30 or PEG 6000) in a common solvent and then removing the solvent by evaporation. The resulting solid material contains the compound molecularly dispersed within the polymer matrix, preventing crystallization and improving the dissolution rate.[7]

  • Inclusion Complexation: Using cyclodextrins to form an inclusion complex can encapsulate the hydrophobic indazole core, presenting a more hydrophilic exterior to the solvent and enhancing aqueous solubility.[9]

Visual Workflow and Diagrams

To aid in your experimental design, the following diagrams illustrate the troubleshooting logic and a key formulation concept.

Solubility_Troubleshooting Troubleshooting Workflow for this compound start Start: Compound Insoluble in Single Solvent heat_sonicate Apply Gentle Heat (40-50°C) & Sonication start->heat_sonicate check1 Is it Soluble? heat_sonicate->check1 cosolvent Attempt Co-Solvent System (e.g., DMSO/Ethanol) check1->cosolvent No success Success: Soluble & Stable check1->success Yes check2 Is it Soluble? cosolvent->check2 ph_mod Try pH Modification (add base) check2->ph_mod No check2->success Yes check3 Is it Soluble? ph_mod->check3 advanced Consider Advanced Formulation (Solid Dispersion, etc.) check3->advanced No check3->success Yes fail Insoluble: Re-evaluate Solvent Choice or Consult Formulation Expert advanced->fail

Caption: Decision tree for troubleshooting solubility issues.

Solid_Dispersion Concept of a Solid Dispersion cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Evaporation cluster_2 Step 3: Final Product compound Compound (C) solvent Solvent compound->solvent polymer Polymer (P) polymer->solvent solution Homogeneous Solution (C+P in Solvent) evaporation Evaporation solution->evaporation dispersion Solid Dispersion (Amorphous compound in polymer matrix) evaporation->dispersion

Caption: Workflow for creating a solid dispersion.

Physicochemical Properties Summary

PropertyValue / InformationSource
Chemical Name This compoundN/A
CAS Number 1408058-17-2[10]
Molecular Formula C₈H₄FN₃[10]
Molecular Weight 161.14 g/mol [10]
Predicted pKa ~13.2 (based on parent compound)[4]
Known Solubility Likely slight in DMSO and Methanol[4][5]
Storage Room temperature, sealed in dry conditions[4]

References

Technical Support Center: Synthesis of 4-Fluoro-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-fluoro-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your synthetic protocols.

I. Understanding the Core Challenges in 4-Fluoro-indazole Synthesis

The introduction of a fluorine atom at the 4-position of the indazole core presents unique synthetic challenges, primarily centered around regioselectivity and potential side reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the nitrogen atoms of the pyrazole moiety, leading to the formation of undesired isomers and byproducts. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-fluoro-1H-indazole?

A1: Several synthetic strategies are employed, with the choice often depending on the availability of starting materials and desired scale. A prevalent method involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative. One common approach starts from 3-fluoro-2-methylaniline, which undergoes bromination, cyclization, and deprotection to yield the target molecule[1]. Another route involves the reaction of a 2-fluoro-substituted benzaldehyde or benzonitrile with hydrazine[2]. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can be an effective method.

Q2: I am observing a mixture of N1- and N2-alkylated indazole isomers during my synthesis. How can I control the regioselectivity?

A2: The formation of both N1 and N2 isomers is a classic challenge in indazole chemistry. The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent[3].

  • For N1-alkylation: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product[3]. This is often considered the thermodynamically more stable isomer[3][4].

  • For N2-alkylation: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) tend to favor the formation of the N2-alkylated isomer[3]. Additionally, substituents at the C7 position can sterically hinder N1-alkylation, thus promoting N2-alkylation[3].

Q3: My reaction is producing significant amounts of dimeric and hydrazone byproducts. What is causing this and how can I prevent it?

A3: Dimerization and hydrazone formation are common side reactions, particularly when using hydrazine in the synthesis of 1H-indazoles at elevated temperatures[5]. These side reactions can be minimized by carefully controlling the reaction temperature and stoichiometry. Using a protecting group strategy for one of the nitrogen atoms in hydrazine can also prevent unwanted side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of 4-fluoro-indazole and offers actionable solutions.

Issue 1: Poor Yield and Incomplete Cyclization

Symptoms:

  • Low isolated yield of the desired 4-fluoro-indazole.

  • Presence of unreacted starting materials (e.g., fluorinated phenylhydrazine) in the crude product mixture, as observed by TLC or LC-MS.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reaction Temperature or Time The cyclization step to form the indazole ring often requires sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.
Ineffective Catalyst or Reagent The choice of acid or base catalyst is crucial for efficient cyclization. An inappropriate catalyst may not effectively promote the desired intramolecular reaction.For acid-catalyzed cyclizations, consider stronger acids like polyphosphoric acid (PPA) or Eaton's reagent. For base-mediated cyclizations, ensure the base is strong enough to deprotonate the precursor effectively.
Solvent Effects The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of intermediates.Screen a range of solvents with different polarities and boiling points. For example, high-boiling aprotic polar solvents like DMF or DMSO can be effective for certain cyclization reactions.
Issue 2: Formation of Regioisomeric Byproducts (e.g., 6-fluoro-indazole)

Symptoms:

  • NMR or LC-MS analysis of the product reveals the presence of an isomeric impurity with a similar mass but different retention time or spectral pattern.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Lack of Regiocontrol in Starting Material Synthesis If the synthesis starts from a precursor where the fluorine position is not definitively set, a mixture of regioisomers can be carried through to the final product.Verify the purity and regiochemistry of your starting materials using appropriate analytical techniques (e.g., 2D NMR). If necessary, redesign the synthesis of the starting material to ensure high regioselectivity.
Isomerization under Reaction Conditions In some cases, harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to isomerization of the product.Attempt the reaction under milder conditions. This may involve using a more active catalyst at a lower temperature or a less aggressive reagent.
Ambiguous Cyclization Pathway Certain cyclization mechanisms may have multiple possible pathways leading to different regioisomers.Re-evaluate the reaction mechanism. Consider alternative synthetic routes that offer better regiocontrol, such as those involving directed ortho-metalation or palladium-catalyzed cross-coupling reactions[5].

Workflow for Differentiating Isomers:

Caption: Workflow for isomer separation and identification.

Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Standard purification techniques like column chromatography or recrystallization fail to yield a pure product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Presence of Tarry Byproducts High reaction temperatures or the use of strong acids can lead to the formation of polymeric or tarry materials that co-elute with the product.Optimize the reaction temperature to the minimum required for complete conversion. Consider using a milder catalyst or reagent. A pre-purification step, such as a filtration through a short plug of silica gel, can sometimes remove the majority of the tar.
Similar Polarity of Product and Impurities If the side products have a similar polarity to the desired 4-fluoro-indazole, separation by conventional silica gel chromatography can be challenging.Explore alternative purification methods. Reverse-phase chromatography can be effective for separating compounds with similar polarities. Recrystallization from a carefully chosen solvent system can also be highly effective for isolating the desired isomer[6]. A patent suggests that a mixed solvent system of acetone, ethanol, methanol, acetonitrile, or THF with water can be used for recrystallization to separate indazole isomers[6].
Product Instability The 4-fluoro-indazole product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).Use a neutral stationary phase for chromatography, such as alumina. If the product is an acid-sensitive amine, consider using a silica gel that has been treated with a base like triethylamine.

III. Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 4-Fluoro-indazole

This protocol is adapted from methodologies known to favor N1-alkylation[3].

  • Preparation: To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1- and N2-isomers.

Diagram: Regioselective N-Alkylation Pathways

G cluster_0 Reaction Conditions cluster_1 Products Indazole 4-Fluoro-1H-indazole NaH_THF NaH, THF Indazole->NaH_THF Favors Mitsunobu Mitsunobu Conditions (PPh3, DEAD) Indazole->Mitsunobu Favors N1_Product N1-alkylated (Thermodynamic Product) NaH_THF->N1_Product N2_Product N2-alkylated (Kinetic Product) Mitsunobu->N2_Product

Caption: Influence of reaction conditions on N-alkylation regioselectivity.

IV. Concluding Remarks

The synthesis of 4-fluoro-indazole, while presenting certain challenges, can be successfully achieved through a systematic approach to troubleshooting and optimization. By understanding the underlying chemical principles that govern regioselectivity and side product formation, researchers can effectively tailor their reaction conditions to achieve high yields of the desired product. This guide serves as a starting point for addressing common issues, and further exploration of the cited literature is encouraged for more in-depth understanding.

V. References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--

References

Technical Support Center: 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Your Experimental Workflows

Welcome to the Technical Support Center for 4-Fluoro-1H-indazole-7-carbonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice. This resource is structured to address the specific challenges you may encounter regarding the stability of this compound in solution, ensuring the integrity and success of your research and development projects.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability in its solid form, it is recommended to store this compound in a cool, dry, and dark environment. Supplier recommendations typically suggest storage at room temperature or refrigerated (2-8°C), sealed in a dry atmosphere.[1]

Q2: In which common laboratory solvents is this compound soluble?

Based on available data for similar indazole compounds, this compound is expected to have slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] It is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Q3: What are the primary known degradation pathways for indazole derivatives?

Indazole derivatives are susceptible to several modes of degradation, including:

  • Photodegradation: Exposure to UV light can induce a rearrangement of the indazole ring to form a more stable benzimidazole structure.[3]

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation.

  • Hydrolytic Degradation: The compound may undergo hydrolysis under acidic or basic conditions. The stability is often pH-dependent.[3]

  • Thermal Degradation: High temperatures can lead to decomposition.[3]

Troubleshooting Guide: Stability in Solution

This section provides a structured approach to identifying and resolving common stability-related issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

If you are observing variable or reduced activity of your compound in solution, it may be due to degradation.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Prepare Fresh Stock and Working Solutions A->B C Re-run Experiment with Fresh Solutions B->C D Consistent Results? C->D E YES: Original solutions likely degraded. Implement stricter solution handling protocols. D->E Yes F NO: Degradation may be occurring during the experiment. Investigate experimental conditions. D->F No G Check pH of assay buffer F->G H Assess light exposure during incubation F->H I Evaluate temperature stability F->I

Workflow for troubleshooting inconsistent results.

Causality and Actionable Advice:

  • Solution Age: Always use freshly prepared solutions when possible. If storing solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH of Medium: The stability of indazole derivatives can be pH-dependent.[3] If your assay buffer is significantly acidic or basic, consider performing a preliminary stability test of your compound in the buffer.

  • Light Exposure: Protect your solutions from light, especially if your experimental setup involves prolonged incubation periods under illumination. Use amber vials or cover your plates with foil.

  • Temperature: While many assays are run at 37°C, prolonged exposure could lead to thermal degradation. Include a compound-only control incubated for the same duration to assess stability.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of a stock solution.

The presence of new peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting and Identification:

A forced degradation study is a systematic way to identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][5]

Forced Degradation Experimental Protocol:

This protocol is a recommended starting point and should be adapted based on the observed stability of your compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid).

Data Summary Table for Forced Degradation Study:

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursPotential hydrolysis of the nitrile group to a carboxylic acid or amide.
Base Hydrolysis0.1 M NaOH60°C24 hoursPotential hydrolysis of the nitrile group.
Oxidation3% H₂O₂Room Temp.24 hoursN-oxides or other oxidation products of the indazole ring.
ThermalDry Heat80°C48 hoursNon-specific decomposition products.
PhotodegradationUV light (254 nm)Room Temp.24 hoursPotential rearrangement to a benzimidazole derivative, defluorination.[3][6]

Interpretation of Results:

By comparing the chromatograms of the stressed samples to the control, you can identify the degradation products formed under each condition. This information is invaluable for:

  • Method Validation: Demonstrating that your analytical method can separate the parent compound from its degradation products.

  • Formulation Development: Choosing excipients and storage conditions that minimize degradation.

  • Understanding Intrinsic Stability: Gaining insight into the chemical liabilities of the molecule.

Visualization of Potential Photodegradation Pathway:

Indazole This compound ExcitedState Excited State (2H-tautomer) Indazole->ExcitedState UV Light Benzimidazole Benzimidazole Derivative ExcitedState->Benzimidazole Rearrangement Defluorinated Defluorinated Products ExcitedState->Defluorinated Defluorination

Potential photodegradation pathways of indazole derivatives.

Analytical Methodologies for Purity Assessment

To accurately assess the stability of this compound, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and any potential impurities or degradants.[7]

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommendation
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a valuable tool for determining the absolute purity of a sample without the need for a reference standard of the impurities.[8] By integrating the signals of the compound against a certified internal standard, a highly accurate purity assessment can be made.

Concluding Remarks

As a Senior Application Scientist, my goal is to empower you with the knowledge to anticipate and overcome experimental challenges. Understanding the stability profile of this compound is fundamental to generating reliable and reproducible data. By implementing the strategies and protocols outlined in this guide, you can ensure the integrity of your starting materials and the validity of your experimental outcomes. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The synthesis of indazoles, while extensively studied, is frequently accompanied by challenges related to yield, regioselectivity, and side product formation.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the indazole core?

A1: Indazole synthesis can be broadly categorized by the key bond formation step. The choice of strategy depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule. Major approaches include:

  • Cyclization of Precursors with an Existing N-N Bond: This is a common strategy, often starting from hydrazone or hydrazine derivatives. For example, reacting o-haloaryl N-sulfonylhydrazones can yield 1H-indazoles through a copper-catalyzed cyclization.[1]

  • N-N Bond Forming Cyclizations: These methods construct the pyrazole ring by forming the nitrogen-nitrogen bond during the cyclization step. The Davis-Beirut reaction is a prime example, where an o-nitrobenzyl amine cyclizes to form a 2H-indazole under basic conditions.[3][4]

  • [3+2] Cycloaddition Reactions: This modern approach involves the reaction of an aryne (a benzyne intermediate) with a diazo compound. It is a powerful method for accessing a wide range of substituted indazoles under mild conditions.[5][6]

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones is another effective method for constructing the 1H-indazole scaffold.[1]

Q2: My synthesis can theoretically produce 1H- and 2H-indazole isomers. Which is more stable, and how does this affect my reaction?

A2: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[5][7] The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-form, making it the predominant isomer at equilibrium.[7]

However, reaction conditions can lead to the formation of the kinetic product, which may be the less stable 2H-indazole. The choice of synthetic route is the most critical factor in determining the isomeric outcome. For instance, the Davis-Beirut reaction is specifically known for producing 2H-indazoles, while many classical methods involving cyclization of hydrazones tend to favor the 1H-isomer.[1][3] Post-synthetic manipulations, such as alkylation, can also yield mixtures of N-1 and N-2 substituted products, presenting a significant purification challenge.[8][9]

Q3: How do I select an appropriate synthetic route for a specific substitution pattern?

A3: The desired substitution pattern is a key determinant for your synthetic strategy.

  • For 3-substituted indazoles: Consider using N-tosylhydrazones, which react with arynes to afford 3-substituted indazoles.[6] Alternatively, cyclization of o-amino acetophenones or related ketones with hydrazine derivatives is a classic and effective route.[5]

  • For N-1 or N-2 substituted indazoles: Direct synthesis is often preferred to avoid the regioselectivity issues of post-synthesis alkylation. For N-1 aryl indazoles, a copper-catalyzed reaction of 2-bromoarylcarbonyl compounds with N-acyl-N'-substituted hydrazines is effective.[6] For N-2 aryl indazoles, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a robust method.[2][5]

  • For functionalization of the benzene ring (e.g., at C5 or C6): It is often most efficient to start with an already substituted benzene derivative (e.g., a substituted o-toluidine or anthranilic acid).[5] Alternatively, a bromo-substituted indazole can be synthesized and then functionalized using cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during indazole synthesis.

Problem 1: Low or No Yield of Desired Product

Q: I am performing an indazole synthesis, but the reaction yield is consistently low or I am only recovering starting material. What are the common causes and solutions?

A: Low yields are a frequent issue and can stem from several factors related to reaction conditions, reagent stability, and competing side reactions.

Potential Cause 1: Suboptimal Reaction Conditions (Temperature & Time)

  • Explanation: Many indazole syntheses require specific temperature thresholds to proceed efficiently. Insufficient heat may lead to incomplete conversion, while excessive heat can cause decomposition of starting materials, intermediates, or products, leading to side reactions.[12]

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product over time.

    • Systematic Temperature Screening: Begin the reaction at the literature-reported temperature. If conversion is low, incrementally increase the temperature by 10-20 °C and monitor the effect on the reaction profile. Note that higher temperatures can sometimes decrease yield due to side reactions.[12]

    • Extended Reaction Time: If the reaction stalls, extending the reaction time may drive it to completion, provided the components are stable under the reaction conditions.

Potential Cause 2: Catalyst Inactivity or Inappropriate Choice

  • Explanation: For metal-catalyzed reactions (e.g., using copper or palladium), the choice of catalyst, ligand, and base is critical. The catalyst may be inactive due to oxidation or an inappropriate choice for the specific transformation.[10][13]

  • Solution:

    • Use High-Purity Catalysts: Ensure your palladium or copper catalyst is fresh and has been stored under an inert atmosphere if required.

    • Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is ineffective, screen other catalyst/ligand combinations. For Suzuki couplings, PdCl₂(dppf) is often more robust and efficient for heteroaryl couplings.[11][13]

    • Optimize Base: The choice and concentration of the base (e.g., K₂CO₃, K₃PO₄, DBU) can significantly impact yield. Perform small-scale test reactions to screen different bases. For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[14]

Potential Cause 3: Issues with Solvent and Reagents (Especially in Davis-Beirut Reaction)

  • Explanation: The solvent system can dramatically influence reaction outcomes. In the Davis-Beirut synthesis of 2H-indazoles, the water content is a critical parameter. While the reaction is often run in an alcohol, the presence of a small amount of water can significantly boost yields, whereas excessive water is detrimental.[3][15]

  • Solution:

    • Optimize Water Content: For a Davis-Beirut reaction, systematically vary the percentage of water in your alcohol solvent (e.g., methanol or propanol) to find the optimal ratio for your specific substrate.

    • Solvent Screening: For other syntheses, consider screening different solvents. Aprotic polar solvents like DMSO or DMF have been shown to provide higher yields in some classical indazole syntheses compared to alcohols.[5][16]

EntrySolvent SystemTypical Yield (%)Notes
1n-Propanol27Anhydrous conditions can be sluggish for Davis-Beirut.[15]
2n-Propanol with 15% Water65A small amount of water can dramatically improve yield.[15]
3n-Propanol with 50% Water15Excessive water leads to competing side reactions.[15]
4DMSO>90Often provides excellent yields in condensations with hydrazine.[16]
Table 1: Example of Solvent Effects on Indazole Synthesis Yields.
Problem 2: Poor Regioselectivity (Formation of N-1 vs. N-2 Isomers)

Q: My reaction produces a mixture of N-1 and N-2 substituted indazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is one of the most significant challenges in indazole chemistry, particularly during post-synthesis modification like alkylation or acylation.[8][9]

Control Strategy 1: Choice of Base and Solvent System

  • Explanation: The reaction conditions for N-functionalization heavily influence the site of attack. The indazole anion is ambident, and the counter-ion and solvent polarity can dictate the N-1/N-2 ratio.

  • Solution:

    • To Favor N-1 (Thermodynamic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. These conditions tend to favor the formation of the more stable N-1 isomer.[8][15]

    • To Favor N-2 (Kinetic Product): Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) often favor substitution at the more nucleophilic N-2 position.[15] Phase-transfer catalysis has also been reported to favor N-2 alkylation.

Control Strategy 2: Steric and Electronic Effects

  • Explanation: The inherent electronic and steric properties of your indazole core and the incoming electrophile can direct substitution.

  • Solution:

    • Steric Hindrance: A bulky substituent at the C-7 position of the indazole will sterically hinder attack at the N-1 position, thereby favoring N-2 substitution. Conversely, a bulky electrophile will preferentially react at the less hindered N-2 position.

    • Protecting Groups: Consider installing a removable protecting group at one nitrogen to force substitution at the other. For example, a Boc group can be directed to the N-1 position, allowing for selective functionalization at N-2, followed by deprotection.

Control Strategy 3: Inherently Regioselective Synthesis

  • Explanation: The most reliable method to obtain a single regioisomer is to use a synthetic route that builds the desired isomer directly, rather than functionalizing a pre-existing indazole.

  • Solution:

    • For pure N-1 isomers: Employ methods like the palladium-catalyzed cyclization of o-aminobenzonitriles with organometallic reagents followed by copper-mediated N-N bond formation.[1]

    • For pure N-2 isomers: The Davis-Beirut reaction or the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide are excellent choices.[2][3]

Diagram of factors influencing N-1 vs. N-2 selectivity.
Problem 3: Formation of Significant Side Products

Q: My reaction is messy, with a major side product that complicates purification. How can I identify and suppress it?

A: Side product formation is often mechanism-based. Identifying the structure of the impurity is the first step to mitigating its formation.

Common Side Product 1: Wolf-Kishner Reduction Product

  • Context: This is frequently observed during indazole synthesis from o-fluorobenzaldehydes and hydrazine.[15] The intermediate hydrazone is reduced under the reaction conditions to form a fluorotoluene derivative instead of cyclizing.

  • Identification: The side product will have a mass corresponding to the reduction of the carbonyl to a methylene group and will lack the characteristic N-H proton of the indazole in ¹H NMR.

  • Solution:

    • Modify the Substrate: Convert the o-fluorobenzaldehyde to its O-methyl oxime derivative before reacting it with hydrazine. This blocks the pathway for the Wolf-Kishner reduction.[15]

    • Control Reaction Conditions: Carefully control the reaction temperature and use a stoichiometric amount of hydrazine to minimize this side reaction.

Common Side Product 2: Uncyclized Hydrazone/Dimer Formation

  • Context: In condensations between a carbonyl compound and hydrazine, particularly at high temperatures, the intermediate hydrazone may be isolated as the major product if cyclization fails. Dimerization can also occur.[5]

  • Identification: The hydrazone will be evident by its characteristic C=N bond and the presence of both aromatic moieties in its NMR and mass spectrum.

  • Solution:

    • Ensure Cyclization Conditions are Met: Cyclization often requires an acid or base catalyst or a specific temperature to overcome the activation energy. Ensure your conditions are appropriate for the ring-closing step.

    • Change Solvent: Aprotic polar solvents like DMSO can promote the desired cyclization and increase yields compared to less polar options.[5]

Problem 4: Difficulty with Product Purification

Q: I have successfully synthesized my indazole, but I am struggling to purify it, especially from its regioisomer. What are the best methods?

A: Purification, especially the separation of N-1 and N-2 isomers, is a well-known challenge.[8][17]

Solution 1: Recrystallization with Mixed Solvents

  • Explanation: Regioisomers often have slight differences in polarity and crystal packing energy, which can be exploited by using a mixed solvent system for recrystallization.

  • Procedure: A Chinese patent describes a method where a mixture of substituted indazole isomers is dissolved in a heated mixture of two solvents (one in which the compound is soluble, one in which it is less soluble), such as acetone/water or ethanol/water.[17] Upon slow cooling, one isomer will preferentially crystallize, allowing for separation by filtration. The ratio of the solvents is critical and must be optimized. For example, a mixture of 8g of 5-amino-1/2-(2-hydroxyethyl)-indazole isomers was separated using 25mL ethanol and 18mL water to yield pure isomers.[17]

Solution 2: Column Chromatography

  • Explanation: While challenging, isomers can often be separated by silica gel chromatography. The key is to use a shallow solvent gradient and a high-resolution column.

  • Procedure:

    • Test Solvents with TLC: First, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that shows at least a small separation (ΔRf) between the two isomer spots on a TLC plate.

    • Use a Long Column: Pack a long, narrow chromatography column to maximize the separation distance.

    • Run a Shallow Gradient: Use an automated flash chromatography system if available, and run a very shallow gradient (e.g., 0-20% ethyl acetate in hexane over 20-30 column volumes). This increases the chances of resolving closely running spots.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

This protocol describes the synthesis of a 2H-indazole from an o-nitrobenzylamine, a method known for its reliability in forming the 2H-regioisomer.[3][18]

Workflow for the Davis-Beirut Reaction.
  • Reaction Setup: To a solution of the o-nitrobenzylamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2H-indazole product.

Protocol 2: C5-Arylation of a Bromo-Indazole via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of a pre-formed indazole scaffold, a common strategy in medicinal chemistry.[10][11]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the 5-aryl-1H-indazole.

CatalystLigandTypical Yield (%)Notes
Pd(OAc)₂None45Often less effective for heteroaryl couplings without a specific ligand.[13]
Pd(PPh₃)₄PPh₃60A common and effective catalyst, but can be sensitive to air/moisture.[13]
PdCl₂(dppf)dppf85Generally robust and high-yielding for heteroaryl Suzuki couplings.[11][13]
Table 2: Comparison of Palladium Catalysts for a Model Indazole Suzuki Coupling.[13]

References

Technical Support Center: Troubleshooting 4-Fluoro-1H-indazole-7-carbonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-1H-indazole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during cell-based assays with this compound. As a key intermediate in the development of kinase inhibitors and other therapeutics, understanding its behavior in cellular models is critical for obtaining reliable and reproducible data.[1] This resource is structured in a question-and-answer format to directly address specific challenges you may face.

Section 1: Compound Handling and Preparation

Question 1: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

Answer:

Poor aqueous solubility is a frequent challenge with small molecule inhibitors, including indazole derivatives.[2] Precipitation can lead to a significant underestimation of the compound's potency and cause inconsistent results. Here’s a systematic approach to address this issue:

Underlying Cause: this compound, like many heterocyclic compounds, is likely hydrophobic. While it may be soluble in organic solvents like DMSO, its solubility can dramatically decrease when diluted into aqueous cell culture media.

Troubleshooting Protocol:

  • Optimize Stock Solution Preparation:

    • Prepare a high-concentration stock solution in 100% anhydrous DMSO.[2] For example, a 10 mM stock is a common starting point.

    • Ensure the compound is completely dissolved in the DMSO. Gentle vortexing or brief sonication can aid dissolution.[3]

    • Visually inspect the stock solution for any particulates before use.[4]

  • Control Final DMSO Concentration:

    • The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[2][4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).

    • Always include a vehicle control (medium with the same final DMSO concentration as your treatment groups) in your experiments to account for any effects of the solvent.[5]

  • Serial Dilution Strategy:

    • Avoid making large dilutions directly from your high-concentration stock into the final culture medium.

    • Perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentrations before the final dilution into the aqueous medium.[6]

  • Pre-warming and Mixing:

    • Pre-warm your cell culture medium to 37°C before adding the compound.

    • When adding the DMSO stock to the medium, pipette it directly into the medium and mix immediately and thoroughly to facilitate dispersion and prevent localized precipitation.

Solubility Quick Check Protocol:

  • Prepare a dilution of this compound in your cell culture medium at the highest concentration you plan to test.

  • Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.[2]

Section 2: Inconsistent Assay Results

Question 2: I'm seeing significant variability in my IC50 values for this compound between experiments. What are the likely causes?

Answer:

Inconsistent IC50 values are a common frustration in preclinical research and can stem from several factors.[4] Let's break down the potential sources of variability:

Root Causes of Inconsistency:

  • Compound-Related Issues: Degradation, inaccurate concentrations due to solubility problems.

  • Cell-Based Issues: Inconsistent cell health, density, or passage number.

  • Assay-Related Issues: Variations in incubation times, reagent preparation, or instrumentation.

Troubleshooting Workflow:

A Inconsistent IC50 Values Observed B Check Compound Integrity & Solubility A->B C Standardize Cell Culture Conditions A->C D Review Assay Protocol A->D E Prepare Fresh Stock Solutions B->E F Verify Solubility at Working Concentrations B->F G Use Consistent Cell Passage Number C->G H Optimize Cell Seeding Density C->H I Ensure Consistent Incubation Times D->I J Calibrate Pipettes & Instruments D->J K Consistent Results F->K H->K J->K

Caption: Troubleshooting workflow for inconsistent IC50 values.

Key Areas for Standardization:

ParameterRecommendationRationale
Compound Stock Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.Indazole derivatives can be susceptible to degradation, leading to reduced potency over time.[2]
Cell Passage Number Use cells within a narrow and low passage number range for all experiments.Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[4]
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment.Cell number can significantly impact the final readout of viability and functional assays.[4][7]
Incubation Time Standardize the incubation time with the inhibitor across all experiments.The effect of the inhibitor can be time-dependent.[4]

Section 3: Cytotoxicity and Off-Target Effects

Question 3: How can I determine if the observed cellular phenotype is due to on-target activity or general cytotoxicity of this compound?

Answer:

This is a critical question to ensure you are observing a specific biological effect rather than a non-specific toxic one. A multi-pronged approach is necessary to differentiate between on-target pharmacology and cytotoxicity.

Initial Assessment: Determining the Cytotoxic Threshold

First, you need to establish the concentration range at which this compound is non-toxic to your cells.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a wide range of concentrations of this compound (e.g., from 1 nM to 100 µM) for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes a significant drop in viability is your cytotoxic threshold.

Distinguishing On-Target vs. Off-Target Effects:

Once you have identified a non-toxic concentration range, you can proceed with experiments to confirm on-target activity.

Experimental ApproachRationale
Use a Structurally Different Inhibitor If a different compound targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[4]
Dose-Response Curve A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[4]
Rescue Experiment If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[4]
Target Engagement Assay Directly measure the binding of the compound to its intended target within the cell.

Section 4: Verifying Target Engagement

Question 4: My functional assay results are ambiguous. How can I confirm that this compound is engaging its intended target in my cells?

Answer:

Directly confirming that your compound binds to its target protein in a cellular context is crucial for validating your results. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

Principle of CETSA:

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][13] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[11][12]

A Treat Cells with Compound or Vehicle B Heat Cells/Lysate across a Temperature Gradient A->B C Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temperature D->E F Observe Thermal Shift in Compound-Treated Sample E->F

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Abbreviated CETSA Protocol:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[11]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using a method like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

References

Technical Support Center: Stability and Handling of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Fluorinated heterocyclic compounds are foundational to modern drug discovery and materials science, offering unique properties such as enhanced metabolic stability, improved binding affinity, and modulated pKa. However, these same fluorine substituents can introduce specific instability challenges. This guide provides practical, in-depth solutions to common degradation issues encountered during the synthesis, purification, and storage of these critical molecules.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant decomposition of my fluorinated pyridine derivative during aqueous workup. What's the likely cause and how can I prevent it?

A1: The most probable cause is nucleophilic aromatic substitution (SNAr) of a fluorine atom, especially if your aqueous solution is basic. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates the ring towards nucleophilic attack by hydroxide ions or other nucleophiles present.

Causality Explained: Fluorine is a potent-inductive electron-withdrawing group and a moderately good leaving group. When positioned on an electron-deficient ring system like pyridine, particularly at the 2- or 4-position, it becomes highly susceptible to displacement. Basic conditions (pH > 8) generate hydroxide ions (OH⁻), a strong nucleophile that readily attacks the carbon-fluorine bond.

Troubleshooting Protocol:

  • Maintain Acidic to Neutral pH: During aqueous extraction, use a mildly acidic solution like a phosphate buffer (pH 6.5-7.0) or even a dilute solution of a non-nucleophilic acid like citric acid to neutralize any basic reagents. Avoid strong mineral acids unless your compound is stable to them.

  • Use Brine Washes: Employ saturated sodium chloride (brine) solution for washes. This reduces the activity of water and minimizes the compound's solubility in the aqueous layer, expediting phase separation.

  • Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of SNAr reactions.

  • Minimize Contact Time: Do not let the reaction mixture sit in contact with the aqueous phase for extended periods. Be efficient with your workup procedure.

Q2: My purified fluoro-imidazole compound seems to degrade upon storage, even as a solid in a vial. What are the best practices for long-term storage?

A2: Degradation during storage is often due to a combination of atmospheric moisture, light, and ambient temperature. Imidazoles and other azoles are susceptible to subtle protonation/deprotonation events catalyzed by moisture, which can lead to slow decomposition pathways. Photodegradation is also a common issue for many aromatic systems.

Expert Recommendations for Storage:

  • Inert Atmosphere: The gold standard is to store the compound under an inert atmosphere of argon or nitrogen. This displaces both oxygen and moisture. For highly sensitive compounds, use of a glovebox for aliquoting is recommended.

  • Low Temperature: Store the material at -20 °C or below. This reduces the kinetic energy of molecules, slowing down all potential degradation reactions.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • Solvent-Free Storage: Whenever possible, store the compound as a dry, crystalline solid. If it must be stored in solution, use a dry, aprotic solvent like anhydrous dioxane or toluene and store under an inert atmosphere at low temperature.

Data Summary: Recommended Storage Conditions

Compound ClassSensitivityStorage TemperatureAtmosphereLight Protection
Fluoro-pyridinesModerate≤ 4 °CInert (N₂) RecommendedAmber Vial
Fluoro-imidazoles/triazolesHigh-20 °CInert (Ar/N₂) MandatoryAmber Vial
Fluoro-pyrimidinesModerate to High-20 °CInert (Ar/N₂) MandatoryAmber Vial
Polyfluorinated HeterocyclesVery High-80 °CGlovebox/Inert GasAmber Vial
Q3: During my purification by silica gel chromatography, I'm seeing a new spot on the TLC plate that I believe is a decomposition product. How can I make my chromatography less destructive?

A3: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and contains surface silanol groups (Si-OH) that can act as a source of protons or even as a weak nucleophile, promoting the degradation of sensitive compounds.

Workflow for Non-Destructive Chromatography:

  • Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your eluent system containing 1% triethylamine (NEt₃) or another non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This neutralizes the acidic sites on the silica surface. Let the slurry stand for about 30 minutes before packing the column.

  • Use a Treated Eluent: Add 0.1-0.5% of the same amine to your mobile phase. This maintains the deactivated state of the silica throughout the purification process.

  • Alternative Stationary Phases: If amine additives are incompatible with your molecule, consider using alternative stationary phases like alumina (basic or neutral), or reversed-phase C18 silica, which is much less acidic.

  • Dry Loading: Avoid wet-loading your compound in highly polar, protic solvents like methanol. Instead, adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column.

Visual Workflow: Purification of a Sensitive Fluorinated Heterocycle

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection prep1 Slurry Silica Gel with Eluent + 1% NEt₃ prep2 Let Stand for 30 min prep1->prep2 prep3 Pack Column prep2->prep3 load4 Load Powder onto Column load1 Dissolve Crude in DCM load2 Add Celite®/Silica load1->load2 load3 Evaporate to Dry Powder (Rotovap) load2->load3 load3->load4 elute1 Elute with Mobile Phase containing 0.5% NEt₃ load4->elute1 elute2 Monitor by TLC elute1->elute2 elute3 Combine Pure Fractions elute2->elute3 elute4 Evaporate Solvent elute3->elute4 final_product Pure Compound elute4->final_product start Start start->prep1

Caption: Workflow for deactivated silica gel chromatography.

Q4: I am running a reaction with a fluorinated triazole and a strong nucleophile (e.g., sodium thiomethoxide). My yield is low, and I suspect the fluorine is being displaced. How can I mitigate this side reaction?

A4: This is a classic case of a desired reaction competing with an undesired SNAr side reaction on the fluorinated heterocycle. The key is to control the reaction conditions to favor the intended transformation.

Strategic Adjustments:

  • Lower the Temperature: This is the most critical parameter. SNAr reactions typically have a higher activation energy than many other desired transformations. Running your reaction at a significantly lower temperature (e.g., -78 °C or -40 °C instead of room temperature) can dramatically slow down or completely stop the undesired fluorine displacement while still allowing the primary reaction to proceed, albeit more slowly.

  • Use a Milder Nucleophile/Base: If possible, consider if a less aggressive reagent can accomplish the desired transformation. For example, if using a base, switch from an alkoxide to a carbonate or a hindered amine base if the reaction allows.

  • Control Stoichiometry: Use the nucleophile as the limiting reagent if the reaction stoichiometry permits. Add the nucleophile slowly (e.g., via syringe pump) to the reaction mixture to keep its instantaneous concentration low, which can disfavor the bimolecular SNAr reaction.

  • Protecting Groups: In complex syntheses, it may be necessary to temporarily alter the electronic properties of the ring with a protecting group to deactivate it towards SNAr, though this adds steps to the overall sequence.

Visual Guide: Troubleshooting Reaction Side Products

G start Low Yield & Suspected SNA_r Side Product q1 Is the reaction exothermic? start->q1 a1 Lower Reaction Temperature (e.g., 0°C to -78°C) q1->a1 Yes q2 Can a less reactive nucleophile be used? q1->q2 No a1->q2 a2 Switch to a milder reagent (e.g., NaOEt -> K₂CO₃) q2->a2 Yes q3 Is the nucleophile added all at once? q2->q3 No a2->q3 a3 Use slow addition (Syringe Pump) q3->a3 Yes end Improved Yield & Minimized Side Product q3->end No a3->end

Caption: Decision tree for mitigating SNAr side reactions.

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-1H-indazole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the robustness and reliability of your synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step route, culminating in the formation of the indazole ring and the introduction of the nitrile group. A common synthetic strategy involves the cyclization of a suitably substituted fluorinated phenylhydrazine precursor or a related aromatic compound. The subsequent cyanation of an aryl halide intermediate is often accomplished via palladium-catalyzed cross-coupling.

Logical Workflow for Synthesis:

A Starting Material (e.g., 2,3-Difluorobenzonitrile) B Hydrazine Reaction (Indazole Formation) A->B C Halogenation (e.g., Bromination) B->C D Palladium-Catalyzed Cyanation C->D E Purification D->E F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Scaling up this synthesis presents several challenges, including ensuring regioselectivity during the indazole ring formation, managing exothermic reactions, optimizing catalyst efficiency in the cyanation step, and developing robust purification methods for the final product.

II. Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 4-Fluoro-1H-indazole core?

A common and cost-effective starting material is a difluoro-substituted benzonitrile, such as 2,3-difluorobenzonitrile. The reaction with hydrazine hydrate can lead to the formation of the corresponding 3-amino-7-fluoro-1H-indazole, which can then be further functionalized. A similar approach has been demonstrated in the synthesis of related 3-aminoindazoles from ortho-fluorobenzonitriles.[1][2]

Q2: What are the critical parameters to control during the indazole ring formation with hydrazine?

The reaction of a fluorinated benzonitrile with hydrazine to form the indazole ring is a crucial step. Key parameters to control include:

  • Temperature: This reaction is often performed at elevated temperatures, sometimes as high as 180°C.[3] Careful temperature control is essential to drive the reaction to completion while minimizing the formation of impurities.

  • Hydrazine Equivalents: An excess of hydrazine hydrate is typically used to ensure complete conversion of the starting material.

  • Solvent: While the reaction can sometimes be run neat with hydrazine hydrate, high-boiling point solvents like n-butanol can also be employed.[1][2]

Q3: How can I introduce the carbonitrile at the 7-position?

Assuming a precursor with a halogen at the 7-position (e.g., 7-bromo-4-fluoro-1H-indazole), a palladium-catalyzed cyanation reaction is a common method. This typically involves a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂).

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the Indazole Ring Formation

Question: I am experiencing low yields during the cyclization reaction with hydrazine. What are the potential causes and solutions?

Answer: Low yields in this step can often be attributed to incomplete reaction or the formation of side products.

Troubleshooting Steps:

Potential Cause Suggested Solution Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature, monitoring by TLC or HPLC for the disappearance of the starting material. For similar syntheses, temperatures up to 180°C have been reported.[3]The cyclization reaction has a significant activation energy barrier that needs to be overcome for efficient conversion.
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress to determine the optimal duration. Some related preparations require refluxing for several hours.The reaction may be kinetically slow, requiring a longer period to reach completion.
Hydrazine Decomposition Ensure the quality of the hydrazine hydrate and consider a slow addition of the reagent if the reaction is highly exothermic at scale.Hydrazine can decompose at high temperatures, reducing its effective concentration.
Side Reactions The formation of hydrazones or azines can compete with the desired cyclization.[4] Modifying the solvent or temperature may alter the reaction pathway in favor of the indazole product.The reaction mechanism can be sensitive to the reaction conditions, leading to different product distributions.
Problem 2: Inefficient Palladium-Catalyzed Cyanation

Question: The palladium-catalyzed cyanation of my 7-halo-4-fluoro-indazole intermediate is sluggish and gives incomplete conversion, especially on a larger scale. How can I improve this?

Answer: Palladium-catalyzed cyanation reactions are notoriously sensitive and can be challenging to scale up.[5][6] Catalyst deactivation is a common issue.

Troubleshooting Steps:

Potential Cause Suggested Solution Scientific Rationale
Catalyst Poisoning by Cyanide Add the cyanide source (e.g., Zn(CN)₂) slowly or portion-wise to a pre-heated mixture of the substrate, catalyst, and ligand.[5]High concentrations of cyanide ions can poison the palladium catalyst, leading to deactivation.[5][7] Maintaining a low concentration of free cyanide minimizes this effect.
Inefficient Catalyst Activation Use a pre-catalyst that readily forms the active Pd(0) species, or ensure your reaction conditions (e.g., presence of a reducing agent if using a Pd(II) source) are suitable for in-situ activation.The catalytic cycle relies on the active Pd(0) species. Inefficient generation of this species will result in a slow or stalled reaction.
Poor Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos have shown to be effective in preventing catalyst deactivation by cyanide.[8]The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The steric and electronic properties of the ligand can significantly impact reaction efficiency.
Mass Transfer Limitations on Scale-Up Ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized high concentrations of reagents and poor catalyst performance.On a larger scale, efficient mixing is critical for maintaining consistent reaction conditions throughout the reactor.

Diagram of Potential Catalyst Deactivation Pathway:

Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Poisoned_Catalyst [Pd(CN)_4]²⁻ (Inactive) Active_Catalyst->Poisoned_Catalyst Excess CN⁻ Substrate Ar-X Substrate->Oxidative_Addition Intermediate Ar-Pd(II)(X)L_n Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Cyanide CN⁻ Cyanide->Transmetalation Product_Complex Ar-Pd(II)(CN)L_n Transmetalation->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalytic Cycle Product Ar-CN Reductive_Elimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation and a potential deactivation pathway due to excess cyanide.

Problem 3: Difficulty in Purifying the Final Product

Question: My crude this compound is difficult to purify. What methods are most effective for removing impurities?

Answer: The polar nature of the indazole ring and the nitrile group can make purification challenging. A combination of techniques is often necessary.

Troubleshooting Steps:

Purification Method Protocol and Optimization Rationale
Recrystallization Screen a variety of solvent systems. A binary solvent system, such as methanol/water or ethanol/water, can be effective for polar heterocyclic compounds.[9] The crude product is dissolved in the good solvent at an elevated temperature, and the poor solvent is added until turbidity is observed, followed by slow cooling.Recrystallization is a highly effective method for removing small amounts of impurities and can be readily scaled up. The choice of solvent is critical for obtaining high purity and yield.
Flash Column Chromatography Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be carefully optimized to achieve good separation between the product and impurities.Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with similar solubility to the product.
Acid-Base Extraction If acidic or basic impurities are present, an aqueous acid/base wash can be employed during the workup. The indazole nitrogen is weakly basic and can be protonated, but careful pH control is necessary to avoid product loss.This method is effective for removing impurities with different acid-base properties from the neutral product.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1H-indazole (Illustrative)

This protocol is based on a general procedure for the synthesis of fluoro-indazoles.[3]

  • To 2,3-difluorobenzaldehyde (1.0 eq.), add hydrazine monohydrate (5-10 eq.).

  • Heat the reaction mixture with stirring to 150-180°C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Cyanation of a 7-Bromo-4-fluoro-1H-indazole Intermediate (Illustrative)

This protocol is a generalized procedure based on modern cross-coupling methods.[5][8]

  • In a reaction vessel, add 7-bromo-4-fluoro-1H-indazole (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a suitable solvent (e.g., DMAc or DMF).

  • Heat the mixture to the desired temperature (e.g., 80-120°C).

  • In a separate vessel, prepare a solution or slurry of zinc cyanide (Zn(CN)₂, 0.6-1.0 eq.) in the reaction solvent.

  • Slowly add the zinc cyanide suspension to the heated reaction mixture over several hours using a syringe pump.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with an aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product.

V. Data Presentation

Table 1: Critical Parameters for Scale-Up of Cyanation Reaction

Parameter Lab-Scale (1-5 g) Pilot-Scale (1-5 kg) Key Considerations for Scale-Up
Catalyst Loading 1-5 mol%0.5-2 mol%Catalyst cost becomes significant. Optimization for lower loading is crucial.
Ligand Loading 2-10 mol%1-4 mol%Ligand stability and cost are important factors.
Solvent Volume 10-20 mL/g5-10 L/kgHigher concentrations can improve throughput but may require better heat management.
Reaction Temperature 80-120°C80-110°CExothermic nature of the reaction needs to be carefully managed with appropriate cooling systems.
Reagent Addition Time 10-30 minutes2-6 hoursSlow addition is critical to control exotherms and minimize catalyst poisoning.
Stirring Speed 300-500 rpmVariable, dependent on reactor geometryEnsure adequate mixing to maintain homogeneity and heat transfer.

VI. References

  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. ResearchGate. --INVALID-LINK--

  • Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. --INVALID-LINK--

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. --INVALID-LINK--

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. --INVALID-LINK--

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. --INVALID-LINK--

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. --INVALID-LINK--

  • 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila. --INVALID-LINK--

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. --INVALID-LINK--

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Purification of Organic Chemicals. ResearchGate. --INVALID-LINK--

  • 7-FLUORO INDAZOLE synthesis. ChemicalBook. --INVALID-LINK--

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. --INVALID-LINK--

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. --INVALID-LINK--

  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem. --INVALID-LINK--

  • 7-Fluoro-1H-indazole-3-carbonitrile. ChemScene. --INVALID-LINK--

  • 7-Fluoro-1H-indazole-4-carbonitrile. BLD Pharm. --INVALID-LINK--

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Fluoro-1H-indazole-7-carbonitrile (CAS: 1408058-17-2). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the development of accurate and reliable analytical methods for this key pharmaceutical intermediate. As a building block in the synthesis of advanced therapeutics like kinase inhibitors, rigorous analytical control is paramount.[1]

Section 1: Analyte Properties and Handling

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development. These properties dictate choices in solvent, column chemistry, and instrumental parameters.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1408058-17-2[2]
Molecular Formula C₈H₄FN₃[2]
Molecular Weight 161.14 g/mol [1][2]
Appearance Solid[2]
Inferred Solubility Slightly soluble in DMSO and Methanol.Based on 4-Fluoro-1H-indazole[3]
Structure A fluorinated indazole with a nitrile group.[1][2]
Frequently Asked Questions: Sample Preparation

Q: What is the best solvent for preparing stock solutions and samples for HPLC analysis?

A: Based on the properties of the structurally related compound 4-Fluoro-1H-indazole, which is slightly soluble in Methanol and DMSO, it is recommended to start with Methanol or Acetonitrile (ACN) as they are common, compatible mobile phase solvents for reversed-phase HPLC.[3] For stock solutions requiring higher concentrations, Dimethyl sulfoxide (DMSO) can be an effective choice, but be mindful of its potential to be a strong solvent, which can cause peak distortion if the injection volume is too large. Always ensure the final sample diluent is as close in composition to the mobile phase as possible to prevent peak shape issues.

Q: Are there any specific handling precautions I should take?

A: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. While specific toxicity data for this compound is not widely published, related indazole compounds can be biologically active. Handle as a potentially potent compound. Store in a cool, dry place, sealed from moisture.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase HPLC (RP-HPLC) is the primary technique for purity assessment, quantification, and stability testing of this compound due to its versatility and sensitivity for analyzing aromatic, moderately polar compounds.

Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages from initial feasibility to final validation.

HPLC_Method_Development Analyte_Properties 1. Understand Analyte (Solubility, pKa, UV λmax) Detector_Column_Selection 2. Select Detector & Column (DAD/UV, C18 Column) Analyte_Properties->Detector_Column_Selection informs Mobile_Phase_Screening 3. Screen Mobile Phases (ACN/Water vs. MeOH/Water, Acid/Base modifiers) Detector_Column_Selection->Mobile_Phase_Screening leads to Gradient_Optimization 4. Optimize Gradient/Isocratic (Adjust slope, time, temp) Mobile_Phase_Screening->Gradient_Optimization refine Method_Validation 5. Validate Method (ICH) (Linearity, Accuracy, Precision, Specificity, Robustness) Gradient_Optimization->Method_Validation finalize & Routine_Use 6. Implement for Routine Use (QC, Stability) Method_Validation->Routine_Use qualifies for

Caption: A systematic workflow for HPLC method development.

Recommended Starting HPLC Protocol

This protocol provides a robust starting point for your method development.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 stationary phase is a standard choice for retaining moderately polar aromatic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate silanol groups on the column, reducing peak tailing.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure compared to methanol.
Gradient 10% B to 90% B over 20 minA broad gradient is ideal for initial screening to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[6]
Detector DAD/UV at 235 nmBased on related structures, the compound should have strong UV absorbance. A DAD allows for peak purity analysis.
Injection Vol. 5 µLA small volume minimizes potential solvent effects.
FAQs & Troubleshooting Guide: HPLC

Q: My peak for this compound is tailing severely. Why is this happening and how can I fix it?

A: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen atoms on the indazole ring and acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[5] This is a common issue with nitrogen-containing heterocyclic compounds.

  • Solution 1: Use a High-Purity Column: Modern, high-purity silica columns (often labeled "Type-B") have fewer accessible and acidic silanol groups, significantly reducing tailing.

  • Solution 2: Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% to your mobile phase. This keeps the silanol groups in their neutral (-Si-OH) state, preventing ionic interactions.[5]

  • Solution 3: Add a Basic Modifier: If the issue persists, a small amount of a basic modifier like triethylamine (TEA) can be added (0.1-1.0%) to the mobile phase.[7] TEA acts as a competitive base, binding to the active silanol sites and masking them from the analyte.

Q: My retention time is drifting between injections. What are the common causes?

A: Retention time instability is a frequent problem that points to a lack of equilibrium or changes in the system.[6]

  • Check Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.[6]

  • Verify Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a good diagnostic step.[7] Also, ensure there is no selective evaporation of the more volatile solvent from the reservoir.

  • Control Column Temperature: Fluctuations in ambient temperature can cause shifts in retention. A thermostatted column compartment is essential for reproducible results.[6]

  • Check for Leaks: A small leak anywhere in the system can cause pressure fluctuations and, consequently, retention time drift. Check all fittings from the pump to the detector.[8]

Q: I'm seeing sudden high backpressure. How do I diagnose and solve this?

A: High backpressure is a sign of a blockage in the system. A systematic approach is the best way to identify the source.[8]

HPLC_Pressure_Troubleshooting Start High System Pressure Detected Step1 Disconnect Column from System. Run Pump. Pressure Normal? Start->Step1 Step2 System Blockage (Tubing, fittings, injector). Isolate and flush individual components. Step1->Step2 No Step3 Column is the Source of High Pressure Step1->Step3 Yes Step4 Reverse-flush the column (disconnect from detector first). Step3->Step4 Step5 Replace column inlet frit. Step4->Step5 Pressure still high Step6 Column is permanently blocked. Replace column. Step5->Step6 Pressure still high

Caption: A logical flowchart for troubleshooting high HPLC backpressure.

Q: How do I develop a stability-indicating method for this compound?

A: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[9] To develop this, you must perform forced degradation studies.

  • Protocol: Subject solutions of this compound to stress conditions as recommended by ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis).[10]

  • Analysis: Analyze the stressed samples using your developed HPLC method with a photodiode array (DAD) detector.

  • Validation: The goal is to achieve baseline separation between the main peak and all degradation product peaks. The DAD can be used to assess peak purity, ensuring the main peak is not co-eluting with any degradants.[11]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Its suitability for this compound depends on the compound's thermal stability and volatility.

Recommended Starting GC-MS Protocol
ParameterRecommended ConditionRationale & Expert Notes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose starting point for non-polar to moderately polar analytes.
Inlet Temp. 250 °CA good starting point, but may need to be optimized to prevent thermal degradation.[12]
Injection Mode Split (e.g., 50:1)Use splitless injection for trace analysis if needed.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good efficiency and is inert.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial temperature ramp helps to separate the analyte from any solvent or light impurities.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching.
FAQs & Troubleshooting Guide: GC-MS

Q: Is this compound suitable for GC analysis?

A: Yes, it is likely suitable, but with caution. The related 4-Fluoro-1H-indazole has a boiling point of approximately 275°C, suggesting the target compound is sufficiently volatile.[3] However, compounds with heterocyclic rings can be prone to thermal degradation at high inlet temperatures.[12] It is crucial to check for the presence of degradation products by injecting the same sample at varying inlet temperatures (e.g., 220°C, 250°C, 280°C) and looking for new peaks or a decrease in the main peak area.

Q: My GC peaks are broad or tailing. What should I check?

A: Peak tailing in GC often points to unwanted interactions within the system.

  • Active Sites: The inlet liner, particularly glass wool, can have active silanol groups that interact with the analyte. Use a deactivated liner, and consider a liner without glass wool if tailing persists.

  • Column Contamination: Non-volatile residues from previous injections can build up at the head of the column, creating active sites. Trim a small section (10-20 cm) from the front of the column.

  • Column Degradation: Over time, the stationary phase can degrade, exposing the fused silica surface. This is a common cause of tailing and may indicate the column needs to be replaced.[13]

Q: What are the expected fragmentation patterns in the mass spectrum?

A: For this compound (MW 161.14), under standard 70 eV EI conditions, you can anticipate the following:

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 161 is expected due to the stability of the aromatic ring system.[14]

  • Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the loss of hydrogen cyanide, leading to a fragment at [M - 27]⁺.

  • Loss of F: Loss of a fluorine radical could produce a fragment at [M - 19]⁺.

  • Ring Fragmentation: The indazole ring system itself can fragment. Cleavage of the pyrazole ring can lead to the elimination of N₂.[15] The fragmentation patterns of heterocyclic compounds can be complex, but these primary losses are good starting points for interpretation.[15][16]

Q: I'm seeing ghost peaks in my blank runs. What is the source?

A: Ghost peaks are extraneous peaks that appear in blank or solvent runs.[13]

  • Injector Carryover: The most common source is carryover from a previous, more concentrated sample. Clean the syringe and run several solvent blanks. If the problem persists, the inlet liner may need to be replaced.

  • Septum Bleed: Old or over-tightened septa can shed silicone particles into the inlet, which then appear as peaks in the chromatogram. Replace the septum regularly.

  • Contaminated Carrier Gas or Traps: Ensure high-purity carrier gas and check that gas line traps (moisture, oxygen, hydrocarbon) are not exhausted.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation and confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

FAQs & Troubleshooting Guide: NMR

Q: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra?

A:

  • ¹H NMR: You should expect signals in the aromatic region (typically 7.0-8.5 ppm) for the protons on the benzene ring. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can exchange with D₂O.[17]

  • ¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range. The nitrile carbon (-CN) will be a distinct signal, often around 115-120 ppm.

Q: How does the fluorine atom affect the NMR spectra?

A: The presence of fluorine provides an additional, powerful diagnostic tool.

  • ¹⁹F NMR: You will see a signal in the ¹⁹F spectrum, which is highly sensitive to the chemical environment. This provides a simple confirmation of the fluorine's presence.

  • Coupling: The ¹⁹F nucleus will couple to nearby ¹H and ¹³C nuclei. This means the signals for the protons and carbons close to the fluorine will be split into doublets or multiplets (J-coupling). Analyzing these coupling constants (e.g., ³J_HF, ²J_CF) is critical for confirming the position of the fluorine atom on the ring.[18][19]

Q: I'm having trouble dissolving my sample for NMR. What solvents should I try?

A: Given its slight solubility in DMSO and Methanol, deuterated dimethyl sulfoxide (DMSO-d₆) is the most reliable choice for NMR analysis of this compound.[3] It is an excellent solvent for many heterocyclic compounds and will allow you to observe the exchangeable N-H proton. Chloroform-d (CDCl₃) may also work but could have lower solubility.

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Synthase Inhibition: Profiling 4-Fluoro-1H-indazole-7-carbonitrile Against Key Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-Fluoro-1H-indazole-7-carbonitrile and other prominent Nitric Oxide Synthase (NOS) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of NOS isoform selectivity, potency, and the experimental methodologies crucial for their evaluation.

The Critical Role of Nitric Oxide and Its Synthases

Nitric Oxide (NO) is a fundamental signaling molecule involved in a vast array of physiological processes, from regulating blood pressure to neurotransmission and immune responses.[1][2] Its synthesis is catalyzed by a family of three distinct Nitric Oxide Synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a key role in cell and neuronal communication.[3][4] Overproduction of NO by nNOS is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.[1][2][5]

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, iNOS produces large, sustained amounts of NO as a defense mechanism against pathogens.[4][6] However, its dysregulation can contribute to chronic inflammation and tissue damage.[7][8]

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, eNOS is critical for maintaining vascular tone and blood flow.[3][4] Its inhibition can lead to serious cardiovascular side effects, such as hypertension.[9]

The therapeutic potential of modulating NO levels has driven the development of NOS inhibitors. However, the high degree of structural homology in the active sites of the three isoforms presents a significant challenge, making the design of isoform-selective inhibitors a paramount goal in modern pharmacology.[5][10]

The Indazole Scaffold: A Promising Platform for NOS Inhibition

Indazole derivatives have emerged as an important class of heterocyclic compounds for developing NOS inhibitors.[11][12] One of the earliest and most studied examples is 7-Nitroindazole (7-NI), known for its relative selectivity for the nNOS isoform.[13] This scaffold provides a robust framework for chemical modifications aimed at enhancing potency and selectivity.

Focus Compound: this compound

While direct, extensive biological data on this compound is emerging, we can infer its potential properties by analyzing its parent structures and the known effects of its key functional groups.

  • The Parent Compound, 1H-indazole-7-carbonitrile: This molecule has been shown to be a potent NOS inhibitor, equipotent to the well-known 7-Nitroindazole.[[“]][15] It demonstrates a preference for the constitutive NOS isoforms (nNOS and eNOS) over the inducible form (iNOS).[15] Mechanistically, its inhibition appears to be competitive with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[15]

  • The Impact of Fluorination: The introduction of fluorine atoms to the indazole aromatic ring is a strategic chemical modification. Research on other fluorinated indazoles has shown that this modification can increase inhibitory potency and, notably, shift the selectivity profile towards the iNOS isoform.[16]

Therefore, this compound is hypothesized to be a potent NOS inhibitor, with a selectivity profile that may be shifted towards iNOS compared to its non-fluorinated parent compound, making it an intriguing candidate for inflammatory conditions.

Comparative Analysis of NOS Inhibitors

An objective comparison requires quantitative data. The following table summarizes the inhibitory potency (Kᵢ or IC₅₀) and selectivity of key NOS inhibitors across the three isoforms. Lower values indicate higher potency.

InhibitorClass/ScaffoldnNOS (Kᵢ/IC₅₀)eNOS (Kᵢ/IC₅₀)iNOS (Kᵢ/IC₅₀)Selectivity Profile & Notes
L-NAME HCl Non-Selective15 nM (bovine)39 nM (human)4.4 µM (murine)Non-selective, widely used experimental tool. Strong eNOS inhibition is a major liability in vivo.[17]
L-NMMA Non-Selective~180 nM (rat)~400 nM (human)~6 µM (mouse)Another classic non-selective, arginine-analog inhibitor.[18]
7-Nitroindazole (7-NI) Indazole~40-60 nM~500-1000 nM~3000-5000 nMConsidered a preferential nNOS inhibitor, though selectivity is limited.[10][13][17]
1H-indazole-7-carbonitrile IndazolePotentPotentWeakerPrefers constitutive (n/eNOS) over inducible (iNOS) isoforms.[15]
S-Methyl-L-thiocitrulline Arginine Mimetic1.2 nM (human)11 nM (human)34 nM (human)Potent nNOS inhibitor with ~10-fold selectivity over eNOS.[19]
1400W Acetamidine~1 µM> 50 µM7 nMHighly potent and selective iNOS inhibitor; a benchmark for iNOS-targeted drug design.[17][20]
Non-Selective Inhibitors: The Broadswords

L-NAME and L-NMMA are L-arginine analogs that act as "pan-NOS" inhibitors.

  • Experimental Utility: Their broad activity makes them useful tools for in vitro and in vivo studies to determine if a biological effect is NO-dependent.

  • Causality & Limitations: By inhibiting all isoforms, they lack specificity. The potent inhibition of eNOS can cause significant increases in blood pressure, confounding experimental results and precluding therapeutic use in most contexts.[9][21] This highlights the critical need for isoform-selective agents.

Isoform-Selective Inhibitors: The Scalpels

The primary goal of modern NOS inhibitor design is to achieve selectivity, thereby targeting the specific isoform implicated in a disease while sparing the others.

  • nNOS-Selective Inhibition (The Neuro-Targeted Approach): Overactive nNOS is a key driver of pathology in stroke and neurodegenerative diseases.[1][3] Compounds like S-Methyl-L-thiocitrulline show good potency and selectivity for nNOS over eNOS.[19] The indazole-based compounds, including 7-NI and 1H-indazole-7-carbonitrile, also show a preference for nNOS, making this scaffold a valuable starting point for developing therapeutics for neurological disorders.[13][15]

  • iNOS-Selective Inhibition (The Anti-Inflammatory Approach): In chronic inflammatory diseases, sepsis, and some cancers, iNOS produces excessive NO that leads to tissue damage.[4][7][8] 1400W is an exemplar of a highly potent and selective iNOS inhibitor, demonstrating that it is possible to achieve over 1000-fold selectivity against eNOS.[20] The finding that fluorination of the indazole ring can enhance iNOS selectivity suggests that This compound could represent a step towards a new class of iNOS-targeted agents.[16]

Visualizing the Mechanism of Action

The design of selective inhibitors hinges on exploiting subtle differences in the enzyme active sites. The following diagram illustrates the basic NOS catalytic pathway and the points of intervention for different inhibitor classes.

NOS_Pathway cluster_substrate Substrates & Cofactors cluster_enzyme NOS Enzyme cluster_products Products cluster_inhibitors Inhibitors L_Arg L-Arginine NOS NOS Isoforms (nNOS, eNOS, iNOS) L_Arg->NOS O2_NADPH O2, NADPH O2_NADPH->NOS BH4 BH4 (Cofactor) BH4->NOS Binds near active site NO Nitric Oxide (NO) NOS->NO L_Cit L-Citrulline NOS->L_Cit NonSelective Non-Selective (e.g., L-NAME) NonSelective->NOS Blocks All iNOS_Sel iNOS-Selective (e.g., 1400W) iNOS_Sel->NOS Blocks iNOS >> n/eNOS nNOS_Sel nNOS-Preferential (e.g., 7-NI) nNOS_Sel->NOS Blocks nNOS > eNOS > iNOS

Caption: The NOS catalytic pathway and points of inhibitor action.

Experimental Protocol: Assessing NOS Inhibition via the Griess Assay

Trustworthy comparison of inhibitors requires robust and reproducible experimental methods. The Griess assay is a common, colorimetric method for quantifying nitrite (a stable breakdown product of NO), which serves as an indirect measure of NOS activity.[22]

Principle

This protocol is designed for a 96-well plate format using either recombinant NOS enzyme or cell lysates containing the enzyme. The assay measures the accumulation of nitrite after the enzymatic reaction. The Griess Reagent converts nitrite into a purple azo compound, the absorbance of which is measured at ~540 nm and is directly proportional to the NO produced.

Workflow Diagram

Griess_Workflow start Start prep 1. Prepare Reagents (Assay Buffer, Cofactors, Griess Reagent) start->prep plate_setup 2. Plate Setup (96-well) - Add NOS Enzyme/Lysate - Add Test Inhibitor (e.g., this compound) - Add Controls (No Inhibitor, No Enzyme) prep->plate_setup pre_incubate 3. Pre-incubation (15 min, RT) Allows inhibitor to bind to the enzyme. plate_setup->pre_incubate reaction_start 4. Initiate Reaction Add Reaction Mix (L-Arginine, NADPH, BH4, etc.) pre_incubate->reaction_start incubate 5. Incubate (e.g., 1 hr, 37°C) Allows for NO production. reaction_start->incubate griess_add 6. Add Griess Reagent (Sulfanilamide, NED) incubate->griess_add color_dev 7. Incubate (10 min, RT) For color development. griess_add->color_dev measure 8. Measure Absorbance at 540 nm color_dev->measure end End measure->end

Caption: Step-by-step workflow for the NOS inhibitor screening Griess assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • NOS Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

    • Cofactor Stock Solution (10X): Prepare a concentrated mix of essential cofactors in Assay Buffer. Final concentrations in the reaction should be approximately: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM BH4. The rationale here is to provide all necessary components for maximal enzyme activity.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., L-NAME, 1400W) at 10X the final desired concentration in Assay Buffer.

    • Griess Reagent: Prepare fresh by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Assay Plate Setup (96-well plate):

    • Enzyme Wells: To each well, add 10 µL of diluted recombinant NOS enzyme (e.g., human nNOS, iNOS, or eNOS) in Assay Buffer. The amount of enzyme should be optimized to produce a signal in the linear range of the assay.

    • Background Control: Add 10 µL of Assay Buffer without enzyme to several wells. This is a self-validating step to ensure the reagents themselves do not produce a signal.

    • Inhibitor Addition: Add 10 µL of the 10X inhibitor dilutions to the enzyme-containing wells.

    • Enzyme Control (EC): Add 10 µL of Assay Buffer (or inhibitor solvent) to enzyme wells. This represents 100% enzyme activity.

    • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Incubation:

    • Prepare a Reaction Mix containing L-arginine substrate and the 10X cofactor stock.

    • Initiate the reaction by adding 20 µL of the Reaction Mix to all wells. The final L-arginine concentration should be near its Kₘ value (e.g., 10-20 µM) to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Measurement:

    • Stop the reaction and begin detection by adding 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for full color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Background Control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (EC).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The quest for isoform-selective NOS inhibitors is a critical endeavor in pharmacology, promising targeted therapies for a range of diseases while minimizing side effects. While non-selective inhibitors like L-NAME remain valuable research tools, their clinical utility is limited.

The indazole scaffold, exemplified by compounds like 7-NI and 1H-indazole-7-carbonitrile, has proven to be a fertile ground for developing nNOS-preferential inhibitors. The strategic addition of fluorine, as seen in This compound , represents a rational design approach to potentially enhance potency and modulate selectivity, possibly towards iNOS.[16] This makes it a compound of significant interest for further investigation, particularly in the context of inflammatory and immune-mediated disorders.

Future work must involve rigorous head-to-head testing of this compound against benchmark inhibitors using standardized, validated protocols as described. Such studies will clarify its precise potency and selectivity profile, determining its ultimate potential as a next-generation research tool or therapeutic lead.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-indazole-7-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-1H-indazole-7-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and structural rigidity make it an attractive starting point for developing novel therapeutics targeting a range of kinases implicated in cancer and other diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs built upon this core, synthesizing available data to inform rational drug design and optimization efforts.

The Strategic Importance of the this compound Core

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of numerous FDA-approved kinase inhibitors, including axitinib and pazopanib. The strategic placement of a fluorine atom at the 4-position and a carbonitrile group at the 7-position of the indazole ring offers several advantages in drug design:

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions with amino acid residues in the kinase ATP-binding pocket, such as hydrogen bonds and halogen bonds, thereby increasing the potency of the inhibitor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by reducing metabolic clearance.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of both the fluorine and nitrile groups can influence the pKa of the indazole ring system, affecting its solubility and cell permeability.

  • Directional Interactions: The nitrile group can act as a hydrogen bond acceptor, providing an additional anchor point within the target protein and contributing to both potency and selectivity.

Comparative Analysis of Analog Performance

Substitutions on the Indazole Nitrogen (N1 and N2)

The substitution pattern on the indazole nitrogen atoms is crucial for kinase inhibitory activity. In many indazole-based inhibitors, one nitrogen atom acts as a hydrogen bond donor to the hinge region of the kinase, while the other can be substituted to modulate physicochemical properties and target interactions.

Substitution PositionGeneral Impact on ActivityRationale
N1-H (unsubstituted) Often essential for hinge bindingThe N1-H can act as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket.
N1-alkylation Can decrease or abolish activityAlkylation at N1 can disrupt the essential hydrogen bond interaction with the kinase hinge region.
N2-substitution Tolerated and can enhance propertiesSubstitution at the N2 position can be used to improve solubility, cell permeability, and pharmacokinetic parameters without disrupting the key hinge interaction.
Modifications on the Benzene Ring

The position of the fluorine atom on the indazole ring can significantly influence inhibitory potency and pharmacokinetic properties. A comparative study of fluorinated indazole derivatives as Rho kinase (ROCK1) inhibitors revealed that a 6-fluoro substitution led to a dramatic increase in potency and oral bioavailability compared to a 4-fluoro analog.[1]

Fluorine PositionRelative ROCK1 IC50Oral Bioavailability
4-Fluoro 2500 nMLow
6-Fluoro 14 nM61%

This highlights that while the 4-fluoro substitution offers benefits, exploring other positions for fluorination can lead to substantial improvements in the overall profile of the inhibitor.

The 7-carbonitrile group is a key feature of this analog series. In a study of 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, equipotent to the well-established inhibitor 7-nitro-1H-indazole. This suggests that the nitrile group is an effective substituent for achieving high potency.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR takeaways for the this compound scaffold based on analogous series of kinase inhibitors.

SAR_Summary cluster_indazole This compound Core cluster_substitutions Key Substitution Points & SAR Insights Indazole Scaffold N1 N1 Position - H often crucial for hinge binding - Alkylation can be detrimental Indazole->N1 Substitution at N1 N2 N2 Position - Amenable to substitution - Can improve PK properties Indazole->N2 Substitution at N2 Position_6 Position 6 - Fluoro substitution here can significantly boost potency and bioavailability Indazole->Position_6 Alternative Fluorination Position_7_CN Position 7 (Carbonitrile) - Potent substituent - Acts as H-bond acceptor Indazole->Position_7_CN Importance of Nitrile

Caption: Key structure-activity relationship insights for this compound analogs.

Experimental Protocols

The following are standardized protocols for the synthesis and biological evaluation of indazole-based kinase inhibitors.

General Synthesis of Substituted Indazoles

A common route for the synthesis of substituted indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper.[2] The starting materials are often readily available or can be synthesized in a few steps.

Workflow for a Copper-Catalyzed Indazole Synthesis

Synthesis_Workflow Start o-Haloaryl Ketone/Aldehyde Hydrazone_Formation Reaction with Sulfonylhydrazide Start->Hydrazone_Formation Cyclization Cu(OAc)2·H2O Catalyzed Cyclization Hydrazone_Formation->Cyclization Product Substituted 1H-Indazole Cyclization->Product

Caption: A generalized workflow for the synthesis of substituted indazoles.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in a suitable buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the target kinase and its specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of fluorine and a nitrile group provides a solid foundation for achieving high potency and favorable pharmacokinetic properties. While direct, comprehensive SAR data for a single series of these exact analogs is limited, analysis of related fluorinated and 7-substituted indazoles provides valuable insights for guiding future drug discovery efforts. Key takeaways for optimization include the critical role of the unsubstituted N1-H for hinge binding, the potential for N2-substitution to fine-tune physicochemical properties, and the significant impact that the position of the fluorine atom can have on both potency and bioavailability. Further exploration of substitutions on the indazole core, guided by these principles, holds significant potential for the discovery of next-generation kinase inhibitors.

References

Validating the Mechanism of Action of 4-Fluoro-1H-indazole-7-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Fluoro-1H-indazole-7-carbonitrile. Given its prevalence as a key intermediate in the synthesis of kinase inhibitors, this guide will primarily focus on methodologies to confirm its role as a potential kinase inhibitor.[1] Concurrently, we will explore a plausible alternative mechanism—inhibition of nitric oxide synthases (NOS)—based on the known activities of related indazole compounds.[2]

This document is structured to provide not just experimental protocols, but also the scientific rationale behind each step, enabling robust, self-validating experimental design. We will compare the hypothetical activity of this compound with well-characterized inhibitors: AZD4547, a potent FGFR kinase inhibitor, and L-NAME, a non-selective NOS inhibitor.

Introduction: The Emerging Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for designing molecules with diverse pharmacological activities, including potent kinase inhibition.[2][3] this compound is a key synthetic intermediate, suggesting its utility in the development of targeted therapies, particularly in oncology.[1] This guide will delineate the necessary steps to transition from a synthetic intermediate to a pharmacologically validated agent.

Hypothesized Primary Mechanism of Action: Kinase Inhibition

The frequent use of this compound in the synthesis of kinase inhibitors strongly suggests that its primary mechanism of action may involve the modulation of one or more protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Indazole-based compounds have been successfully developed as inhibitors of various kinases, including FGFR, PLK4, and ITK.[5][6][7]

The Fibroblast Growth Factor Receptor (FGFR) Family: A Likely Target

The FGFR family of receptor tyrosine kinases is a particularly relevant target class for indazole-based inhibitors.[8] Dysregulation of FGFR signaling is implicated in a variety of cancers. AZD4547, a potent and selective inhibitor of FGFR1, 2, and 3, serves as an excellent comparator for our validation studies.[5][9][10]

Comparative Inhibitor Profile: Kinase Inhibition

CompoundTarget(s)IC50Reference
This compound Hypothesized: Kinases (e.g., FGFR)To be determinedN/A
AZD4547 FGFR1, FGFR2, FGFR30.2 nM, 2.5 nM, 1.8 nM (biochemical)[5][9]
KDR (VEGFR2)24 nM (biochemical)[9]
Cellular FGFR1 Autophosphorylation12 nM[9]
Validating Kinase Inhibition: A Multi-faceted Approach

A rigorous validation of kinase inhibition requires a combination of biochemical and cell-based assays to confirm direct target engagement and downstream cellular effects.

The initial step is to determine if this compound directly interacts with and inhibits the catalytic activity of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., KinaseProfiler™)

This protocol outlines a radiometric or luminescence-based assay to quantify kinase activity.

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant human FGFR1), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP (at a concentration close to the Km for the specific kinase).

  • Compound Incubation: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction wells. Include a positive control (AZD4547) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P from radiolabeled ATP. For luminescence-based assays, a kinase-specific antibody and a secondary detection reagent are used.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][11]

Demonstrating that a compound inhibits a kinase in a cellular context is crucial for establishing its therapeutic potential.

Experimental Workflow: Validating Cellular Kinase Inhibition

G cluster_0 Target Engagement cluster_1 Downstream Signaling cluster_2 Phenotypic Outcome TargetEngagement NanoBRET™ Target Engagement Assay (Live Cells) PhosphorylationAssay Western Blot or ELISA for p-FRS2/p-ERK TargetEngagement->PhosphorylationAssay Confirms target binding leads to functional inhibition ProliferationAssay Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®) PhosphorylationAssay->ProliferationAssay Links pathway inhibition to cellular phenotype

Caption: Workflow for validating cellular kinase inhibition.

Experimental Protocol: Cellular Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream signaling proteins.

  • Cell Culture: Culture a cell line with a known dependency on the target kinase (e.g., a cancer cell line with FGFR amplification).

  • Compound Treatment: Treat the cells with various concentrations of this compound or AZD4547 for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Quantification: Use Western blotting or ELISA with phospho-specific antibodies to quantify the levels of phosphorylated downstream targets (e.g., p-FRS2, p-ERK for the FGFR pathway). Normalize to the total protein levels of the respective signaling molecules.

  • Analysis: A dose-dependent decrease in the phosphorylation of downstream targets indicates cellular kinase inhibition.

Plausible Alternative Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

Several indazole derivatives have been reported to inhibit nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[2] Notably, 1H-indazole-7-carbonitrile has demonstrated potent NOS inhibition.[2] Therefore, it is prudent to investigate whether this compound shares this activity.

The NOS Isoforms and a Non-Selective Inhibitor Comparator

There are three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Non-selective inhibition can lead to a range of physiological effects. L-NAME (NG-nitro-L-arginine methyl ester) is a widely used non-selective NOS inhibitor and serves as a suitable comparator.[1][12][13][14][15][16]

Comparative Inhibitor Profile: NOS Inhibition

CompoundTarget(s)IC50 / KiReference
This compound Hypothesized: nNOS, eNOS, iNOSTo be determinedN/A
L-NAME Non-selective NOS inhibitorIC50: ~70 µM (for purified brain NOS)[12][14][15][16]
nNOS (bovine)Ki: 15 nM (as L-NNA)[13][17]
eNOS (human)Ki: 39 nM (as L-NNA)[13][17]
iNOS (murine)Ki: 4.4 µM (as L-NNA)[13][17]
7-Nitroindazole Non-selective NOS inhibitor-
Validating NOS Inhibition

The primary method for validating NOS inhibition is to measure the production of nitric oxide in a biochemical assay.

Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This colorimetric assay quantifies nitrite, a stable and oxidized product of NO.

  • Reaction Mixture: In a 96-well plate, combine a source of NOS enzyme (e.g., cell lysate or purified enzyme), L-arginine (the substrate), and necessary co-factors (e.g., NADPH, calmodulin).

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control, L-NAME. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at 37°C to allow for NO production.

  • Nitrite Detection: Add Griess reagent to the wells. This reagent reacts with nitrite to produce a magenta-colored azo compound.

  • Quantification: Measure the absorbance at ~540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust, two-pronged strategy for elucidating the mechanism of action of this compound. The primary hypothesis, based on its synthetic utility, points towards kinase inhibition, with the FGFR family being a prime candidate for initial screening. The secondary hypothesis of NOS inhibition, grounded in the known pharmacology of the indazole scaffold, offers a valuable alternative to explore.

By employing the detailed biochemical and cell-based assays outlined herein, and by comparing the results to well-characterized inhibitors like AZD4547 and L-NAME, researchers can confidently validate the primary molecular target(s) of this compound. This systematic approach is essential for advancing this compound from a chemical intermediate to a potential therapeutic agent with a well-defined mechanism of action.

References

A Researcher's Guide to Predicting and Profiling Kinase Cross-Reactivity: A Case Study on 4-Fluoro-1H-indazole-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1] Its rigid structure and hydrogen bonding capabilities make it an effective anchor within the highly conserved ATP-binding pocket of numerous kinases. The subject of this guide, 4-Fluoro-1H-indazole-7-carbonitrile, is a key chemical intermediate, a building block poised for the synthesis of next-generation therapeutics targeting diseases from cancer to inflammation.[1] However, the very feature that makes the indazole core so effective—its ability to interact with the ATP pocket—also presents the greatest challenge: off-target activity.

The human kinome consists of over 500 members, many with structurally similar active sites.[2] An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to unexpected toxicities or even paradoxical pathway activation.[3][4] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical pillar of its entire development program. Understanding the cross-reactivity profile is paramount for predicting both therapeutic efficacy and potential adverse effects.[1][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors derived from the this compound scaffold. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, comparative data analysis, and the causal logic behind each methodological choice. Our objective is to equip you with a self-validating system for profiling your own indazole-based compounds, ensuring scientific integrity from the bench to preclinical assessment.

The Indazole Scaffold: From Privileged Structure to Selectivity Challenge

The indazole core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, including inhibitors of critical cancer targets like FGFR, Aurora kinases, and AXL.[6][7][8] The strategic placement of substituents on this core dictates the ultimate potency and selectivity profile. For instance, the addition of a fluorine atom can significantly enhance binding affinity and alter metabolic stability, while a carbonitrile group can serve as a key interaction point or a vector for further chemical elaboration.[6]

The challenge lies in the fact that these modifications do not occur in a vacuum. A change designed to improve binding to the primary target may simultaneously enhance affinity for an unintended kinase. This guide will walk through a systematic workflow to de-risk and characterize novel compounds derived from this compound.

G Compound_Synthesis Synthesis of Indazole Derivative Biochemical_Assay Tier 1: Broad Kinase Panel (e.g., KINOMEscan @ 1µM) Compound_Synthesis->Biochemical_Assay Test Compound Dose_Response Tier 2: IC50 Determination for 'Hits' Biochemical_Assay->Dose_Response >70% Inhibition CETSA Target Engagement Assay (CETSA) Dose_Response->CETSA Functional_Assay Cellular Functional Assay (e.g., Phospho-protein Western) CETSA->Functional_Assay Confirmed Binding Conclusion Comprehensive Selectivity Profile Functional_Assay->Conclusion

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Comparative Kinase Inhibition Profiles: A Hypothetical Case Study

To illustrate how subtle chemical modifications can dramatically alter a selectivity profile, we present a hypothetical dataset for three related compounds. Let us imagine we have synthesized a lead compound, "FI-7-Cpd" (Fluoro-Indazole-7-Carbonitrile), derived from our core intermediate. We will compare its activity to a simpler "Parent Indazole" and a "Fluorinated Indazole" lacking the carbonitrile.

This data is modeled on results typically obtained from a broad, competition-based binding assay like KINOMEscan®, which measures the dissociation constant (Kd) of an inhibitor against a large panel of kinases.[9]

Table 1: Comparative Kinase Inhibition Profile (Kd, nM)

Kinase Target Parent Indazole Fluorinated Indazole FI-7-Cpd (Lead Compound) Rationale for Inclusion
FGFR1 (On-Target) 150 25 8.5 Primary therapeutic target
FGFR2 (On-Target) 180 35 10.2 Closely related family member
VEGFR2 850 120 95 Common off-target for FGFR inhibitors
AXL >10,000 8,500 250 Key off-target causing resistance/toxicity
MER >10,000 9,200 450 Related to AXL (TAM family)
Aurora A 2,500 1,800 >5,000 Common indazole off-target
c-KIT 1,200 450 380 Off-target linked to side effects

| p38α | >10,000 | >10,000 | >10,000 | Unrelated kinase for selectivity baseline |

Analysis of the Data:

  • Potency Gain: The sequential addition of the fluorine atom and the carbonitrile group clearly enhances potency against the target kinases, FGFR1 and FGFR2. This demonstrates successful lead optimization for the intended targets.

  • Emergence of Off-Target Liabilities: While the parent indazole is relatively clean, the more potent derivatives pick up significant off-target activity. The Fluorinated Indazole shows potent inhibition of VEGFR2. Our lead compound, FI-7-Cpd , while highly potent on FGFR1/2, now shows moderate activity against AXL, MER, and c-KIT.

  • Selectivity Shifts: Interestingly, the modifications that increased FGFR affinity simultaneously decreased affinity for Aurora A, showcasing that structure-activity relationships are not always linear across the kinome.

This comparative data tells a story. While we have a potent lead, we must now validate and understand the potential consequences of its off-target activities on AXL and VEGFR2, as these have known clinical implications.[5][10]

Experimental Protocols: Generating a Self-Validating Dataset

The trustworthiness of any comparison guide rests on the integrity of its underlying methodologies. The following protocols provide detailed, step-by-step instructions for generating the kind of data presented above.

Protocol 1: In Vitro Kinase Profiling (Competition Binding Assay)

This method quantifies the binding affinity of a test compound to a large panel of kinases by measuring its ability to displace a known, immobilized ligand. The KINOMEscan® platform is a widely used commercial example.[9][11][12]

Causality: We choose a binding assay over an activity assay for the initial broad screen because it is independent of substrate and ATP concentration, providing a more direct measure of compound-kinase interaction.[13] It allows for a standardized comparison across hundreds of diverse kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound (e.g., FI-7-Cpd) in 100% DMSO. Create a serial dilution series to be used for Kd determination.

  • Assay Reaction Setup:

    • Kinases are produced as fusions with a DNA tag.

    • An immobilized, active-site directed ligand is bound to streptavidin-coated beads.

    • In the wells of a microtiter plate, the DNA-tagged kinase, the ligand-coated beads, and the test compound are combined in a binding buffer.

  • Competition and Equilibration: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase. The reaction is allowed to reach equilibrium.

  • Wash and Elution: Unbound components are washed away. The amount of kinase bound to the immobilized ligand is proportional to the amount of associated DNA tag.

  • Quantification: The amount of kinase-DNA tag remaining on the beads is quantified using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound successfully displaced the kinase from the immobilized ligand.[9]

  • Data Analysis: The results are typically expressed as "% of Control". A dose-response curve is generated by plotting the % of Control against the compound concentration, and the dissociation constant (Kd) is calculated.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

After identifying on- and off-targets in vitro, it is crucial to confirm that the compound can engage these targets in a complex cellular environment. CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16][17]

Causality: An in vitro hit does not guarantee cellular activity. The compound must be cell-permeable and able to find its target amidst thousands of other proteins. CETSA provides direct evidence of target engagement in intact cells, validating the physiological relevance of the biochemical data.[18]

CETSA_Workflow cluster_legend Result Interpretation Start Treat intact cells with Compound or Vehicle (DMSO) Heat Heat cell suspensions across a temperature gradient Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Lyse->Separate Detect Detect amount of soluble target protein (e.g., Western Blot) Separate->Detect Analyze Plot % soluble protein vs. Temp to generate 'melting curve' Detect->Analyze Legend1 Stabilized Protein (Ligand-bound) shows a rightward shift in the melting curve. Legend2 Unbound Protein melts at a lower temperature.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing FGFR1) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM FI-7-Cpd) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells to release their contents. This is commonly achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein (e.g., FGFR1, AXL) remaining in the soluble fraction using Western Blot or other protein detection methods.

  • Data Interpretation: Plot the band intensity (normalized to the unheated control) against temperature. A successful target engagement will result in a "thermal shift," where the melting curve for the compound-treated sample is shifted to higher temperatures compared to the vehicle control.[15]

Authoritative Grounding & Mechanistic Insights

The hypothetical off-target activities for FI-7-Cpd on VEGFR2 and AXL were deliberately chosen. Inhibition of VEGFR2 is a well-known liability for many FGFR inhibitors due to structural similarities in their kinase domains, often leading to cardiovascular side effects.[10] AXL kinase inhibition, while a valid therapeutic strategy in some contexts, can also be an unwanted off-target effect.[8][19] Understanding these potential cross-reactivities is crucial for interpreting preclinical toxicology studies and predicting the clinical safety profile.[5]

The following diagram illustrates how the on-target inhibition of FGFR and the off-target inhibition of AXL by a single compound could impact downstream signaling.

Signaling_Pathway cluster_FGFR On-Target Pathway (FGFR) cluster_AXL Off-Target Pathway (AXL) FGF FGF Ligand FGFR FGFR1/2 FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF Proliferation Cell Proliferation & Angiogenesis RAS_RAF->Proliferation GAS6 Gas6 Ligand AXL AXL Kinase GAS6->AXL PI3K PI3K/AKT Pathway AXL->PI3K Survival Cell Survival & Drug Resistance PI3K->Survival FI_7_Cpd FI-7-Cpd (Indazole Inhibitor) FI_7_Cpd->FGFR Inhibits FI_7_Cpd->AXL Inhibits

Caption: Potential dual inhibition of FGFR and AXL signaling pathways.

Conclusion

The journey from a promising chemical intermediate like this compound to a selective clinical candidate is paved with rigorous, unbiased profiling. This guide has outlined a logical, multi-tiered strategy for assessing kinase inhibitor cross-reactivity. By starting with broad in vitro binding assays to map the interaction landscape and progressing to cellular target engagement assays to confirm physiological relevance, researchers can build a comprehensive and trustworthy selectivity profile. This systematic approach, grounded in robust methodologies, is essential for making informed decisions, minimizing late-stage failures, and ultimately developing safer and more effective targeted therapies.

References

A Head-to-Head Comparison: Benchmarking 4-Fluoro-1H-indazole-7-carbonitrile Against Established Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the indazole scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse biological activities. This guide provides a comprehensive, in-depth comparison of a novel indazole derivative, 4-Fluoro-1H-indazole-7-carbonitrile, against well-characterized, commercially available Nitric Oxide Synthase (NOS) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound within the context of established therapeutic agents.

The central hypothesis of this guide is that this compound acts as a potent inhibitor of Nitric Oxide Synthases. This is based on existing literature demonstrating that the parent compound, 1H-indazole-7-carbonitrile, is a known NOS inhibitor, and that fluorination of the indazole ring can enhance inhibitory potency and selectivity.[1][2] This guide will provide the necessary experimental framework to test this hypothesis and rigorously benchmark the compound's performance.

Introduction to Nitric Oxide Synthases and Their Inhibition

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission.

  • Inducible NOS (iNOS or NOS-2): Its expression is induced by inflammatory stimuli and is involved in the immune response. Overproduction of NO by iNOS is implicated in various inflammatory diseases and septic shock.

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is vital for regulating vascular tone and blood pressure.

Given the diverse roles of NO, the development of isoform-selective NOS inhibitors is a significant area of therapeutic research. Dysregulation of NO production is associated with numerous conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.

The Benchmarking Panel: Established NOS Inhibitors

To provide a robust comparison, this compound will be benchmarked against the following well-characterized NOS inhibitors, chosen for their distinct selectivity profiles:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as an L-arginine analog. It is widely used as a tool compound to study the overall effects of NOS inhibition.[2][3][4][5]

  • 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS).[6][7][8][9][10] Its selectivity makes it a valuable tool for dissecting the specific roles of nNOS.

  • Aminoguanidine: A selective inhibitor of inducible NOS (iNOS).[11][12][13][14][15] It is often used in models of inflammation and diabetes.

Experimental Design for Comparative Analysis

The core of this benchmarking guide is a detailed experimental protocol for determining the inhibitory potency and selectivity of this compound against the three NOS isoforms.

In Vitro Nitric Oxide Synthase Inhibition Assay

The most common and reliable method for measuring NOS activity in vitro is by quantifying the production of nitric oxide. Since NO is a short-lived radical, its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured. The Griess reaction is a well-established colorimetric method for the detection of nitrite.[16][17][18][19]

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - this compound - L-NAME - 7-Nitroindazole - Aminoguanidine - NOS Isoforms (nNOS, iNOS, eNOS) - Assay Buffer & Cofactors incubation Incubate NOS Isoforms with Test Compounds reagents->incubation Add to assay plate griess_reaction Perform Griess Reaction incubation->griess_reaction Transfer supernatant measurement Measure Absorbance at 540 nm griess_reaction->measurement ic50 Calculate IC50 Values measurement->ic50 selectivity Determine Isoform Selectivity ic50->selectivity comparison Compare with Benchmark Inhibitors selectivity->comparison

Caption: Experimental workflow for NOS inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the benchmark inhibitors (L-NAME, 7-Nitroindazole, Aminoguanidine) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each compound to generate a range of concentrations for IC₅₀ determination.

    • Reconstitute purified recombinant human nNOS, iNOS, and eNOS enzymes according to the manufacturer's instructions.

    • Prepare the NOS assay buffer containing all necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin for nNOS and eNOS).[1]

  • Enzyme Reaction:

    • In a 96-well plate, add the NOS assay buffer to each well.

    • Add the serially diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

    • Initiate the reaction by adding the respective NOS isoform to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Nitrite Detection (Griess Assay):

    • After the incubation period, add nitrate reductase to the wells to convert any nitrate to nitrite.

    • Add Griess Reagent I (sulfanilamide in acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[16][17][18]

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each NOS isoform.

Data Presentation and Interpretation

The results of the in vitro NOS inhibition assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Potency (IC₅₀, µM) of this compound and Benchmark NOS Inhibitors

CompoundnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS/iNOS Selectivity RationNOS/eNOS Selectivity RatioiNOS/eNOS Selectivity Ratio
This compoundExperimentalExperimentalExperimentalCalculatedCalculatedCalculated
L-NAMELiteratureLiteratureLiterature~1~1~1
7-NitroindazoleLiteratureLiteratureLiterature>10>10~1
AminoguanidineLiteratureLiteratureLiterature<0.1<0.1~1

Literature values for benchmark inhibitors will be sourced from publicly available data. The experimental values for this compound will be determined through the execution of the described protocol.

Interpretation of Results:

The IC₅₀ values will provide a quantitative measure of the inhibitory potency of each compound. Lower IC₅₀ values indicate higher potency. The selectivity ratios will be calculated by dividing the IC₅₀ value for one isoform by the IC₅₀ value for another. A selectivity ratio greater than 1 indicates a preference for the isoform in the denominator.

dot

Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects Inhibitor This compound & Benchmark Inhibitors Inhibitor->NOS

Caption: Simplified signaling pathway of Nitric Oxide synthesis and its inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against established NOS inhibitors. The proposed experimental workflow will provide critical data on its potency and isoform selectivity.

Should the experimental data confirm potent and selective NOS inhibition by this compound, further studies would be warranted. These could include:

  • In-depth mechanistic studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Cell-based assays: To assess the compound's activity in a more physiologically relevant context.

  • In vivo studies: To evaluate its efficacy and pharmacokinetic properties in animal models of relevant diseases.

The data generated from this comparative analysis will be invaluable for guiding the future development of this compound as a potential therapeutic agent.

References

A Technical Guide to the In Vivo and In Vitro Efficacy of 4-Fluoro-1H-indazole-7-carbonitrile: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential in vivo and in vitro efficacy of 4-Fluoro-1H-indazole-7-carbonitrile, a heterocyclic compound of significant interest in modern drug discovery. Due to the limited direct experimental data on this specific fluorinated derivative, this guide will objectively evaluate its potential by examining the well-documented activities of its core chemical scaffold, the indazole ring, and its non-fluorinated analog, 1H-indazole-7-carbonitrile.

We will explore two primary, well-established therapeutic avenues for indazole-based compounds: the inhibition of Nitric Oxide Synthase (NOS) and the inhibition of protein kinases. This guide will benchmark the potential efficacy of this compound against established inhibitors in both classes, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this and similar molecules.

Potential Mechanisms of Action: A Tale of Two Targets

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a potent pharmacophore for multiple biological targets. For this compound, two key mechanisms of action are of primary interest.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide Synthase (NOS) enzymes are a family of proteins that catalyze the production of nitric oxide (NO), a critical signaling molecule. There are three main isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily involved in neurotransmission.

  • Endothelial NOS (eNOS or NOS-3): Crucial for maintaining cardiovascular homeostasis, including blood pressure regulation.

  • Inducible NOS (iNOS or NOS-2): Its expression is induced during an immune response and is involved in inflammation.

Overproduction of NO by nNOS and iNOS has been implicated in various pathological conditions, including neurodegenerative diseases and chronic inflammation. Consequently, selective inhibition of these isoforms is a significant therapeutic goal.

The non-fluorinated parent compound, 1H-indazole-7-carbonitrile , has been identified as a potent inhibitor of NOS, showing a preference for the constitutive isoforms (nNOS and eNOS) over the inducible one (iNOS)[1]. The addition of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to potentially enhance metabolic stability and binding affinity.

Signaling Pathway of Nitric Oxide Synthase

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Indazole This compound (Potential Inhibitor) Indazole->NOS Inhibition

Caption: The Nitric Oxide Synthase (NOS) signaling pathway and the potential point of inhibition.

Inhibition of Protein Kinases

Protein kinases are enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a hallmark of many diseases, especially cancer. The indazole ring is a core component of several FDA-approved kinase inhibitors, including:

  • Axitinib: A potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • Pazopanib: A multi-targeted kinase inhibitor that acts on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.

This compound serves as a key chemical intermediate or building block in the synthesis of such complex kinase inhibitors. Its structure allows for further chemical modifications to optimize potency and selectivity against specific kinases.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cellular Responses (Proliferation, Survival, Angiogenesis) mTOR->Cell_Outcomes PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes Indazole_Kinase Indazole-Based Kinase Inhibitor (e.g., Axitinib) Indazole_Kinase->Dimerization Inhibition

Caption: A simplified representation of the VEGFR signaling cascade, a common target for indazole-based kinase inhibitors.

In Vitro Efficacy: A Comparative Look at Inhibition

Assessment of NOS Inhibition

The most common method for determining the in vitro efficacy of a NOS inhibitor is to measure the production of NO from L-arginine. The Griess assay, which detects nitrite (a stable breakdown product of NO), is a widely used colorimetric method.

Comparative Data: NOS Inhibition

CompoundnNOS IC50eNOS IC50iNOS IC50Selectivity Profile
1H-indazole-7-carbonitrile (Proxy) PotentPotentWeakerPreference for constitutive NOS over inducible NOS[1].
7-Nitroindazole (Benchmark) 0.47 µM0.7 µM91 µMRelatively selective for nNOS over iNOS[2].
L-NAME (Non-selective) Ki: 15 nMKi: 39 nMIC50: ~70 µMBroad-spectrum NOS inhibitor[3][4][5][6].

Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

Objective: To determine the IC50 value of a test compound against a specific NOS isoform.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme.

  • L-arginine (substrate).

  • NADPH (cofactor).

  • Calmodulin and CaCl₂ (for nNOS and eNOS activation).

  • Assay Buffer (e.g., HEPES buffer, pH 7.4).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Nitrite standard solution.

  • 96-well microplate.

  • Microplate reader (540 nm absorbance).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NOS enzyme, cofactors, and the test compound at various concentrations.

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Generate a standard curve using the nitrite standards. Calculate the concentration of nitrite produced in each well. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow: NOS Inhibition Assay

NOS_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Setup_Plate Set Up 96-Well Plate: Enzyme, Buffers, Cofactors, and Compound Prepare_Reagents->Setup_Plate Initiate_Reaction Add L-Arginine to Initiate Reaction Setup_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Add_Griess_A Add Griess Reagent A and Incubate Incubate->Add_Griess_A Add_Griess_B Add Griess Reagent B and Incubate Add_Griess_A->Add_Griess_B Read_Absorbance Measure Absorbance at 540 nm Add_Griess_B->Read_Absorbance Analyze_Data Calculate Nitrite Concentration and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining NOS inhibition using the Griess assay.

Assessment of Kinase Inhibition

The in vitro efficacy of kinase inhibitors is determined by measuring the phosphorylation of a substrate in the presence of the inhibitor. Luminescence-based assays that quantify the amount of ATP consumed (or ADP produced) are common in high-throughput screening.

Comparative Data: Kinase Inhibition

CompoundVEGFR1 IC50VEGFR2 IC50VEGFR3 IC50PDGFRβ IC50c-Kit IC50
Axitinib 0.1 nM0.2 nM0.1-0.3 nM1.6 nM1.7 nM[7]
Pazopanib 10 nM30 nM47 nM84 nM140 nM[8][9][10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2).

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase Assay Buffer.

  • Test compound dissolved in DMSO.

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™).

  • Opaque 96-well microplate.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and add them to the wells of an opaque 96-well plate.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based detection reagent, which stops the kinase reaction and measures the remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Plate_Compound Plate Compound into Opaque 96-Well Plate Prepare_Compound->Plate_Compound Add_Kinase_Substrate Add Kinase and Substrate Plate_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at RT or 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescence-Based Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

In Vivo Efficacy: From Animal Models to Preclinical Validation

Models for Assessing NOS Inhibitor Efficacy

The in vivo effects of NOS inhibitors are often evaluated in animal models of inflammation, pain, or neurodegeneration. A common model for inflammation is carrageenan-induced paw edema in rodents.

Comparative Data: In Vivo Efficacy of NOS Inhibitors

CompoundAnimal ModelDose and RouteKey Findings
7-Nitroindazole Rat model of penile erection5-50 mg/kg, i.p.Dose-dependent inhibition of erection, indicating nNOS inhibition in vivo[12].
Mouse model of anxiety20-40 mg/kg, i.p.Anxiolytic-like effects[13].
Mouse model of neurotoxicity50 mg/kgProtected against MPTP-induced neurotoxicity[14].
L-NAME Rat model of hypertension40 mg/kg/day in drinking waterInduces hypertension through chronic NOS inhibition[15].
Rat model of inflammationVariesCan reduce inflammation in models like carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of a test compound in vivo.

Materials:

  • Rodents (e.g., Wistar rats).

  • Test compound.

  • Vehicle control.

  • Carrageenan solution (1% in saline).

  • Pletysmometer (for measuring paw volume).

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or via intraperitoneal injection).

  • Induction of Edema: After a set period (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

  • Measurement: Measure the paw volume of each animal using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow: In Vivo Anti-inflammatory Model

InVivo_Inflammation_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer_Compound Administer Test Compound or Vehicle Acclimatize->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % Inhibition of Edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End Xenograft_Workflow Start Start Culture_Cells Culture Human Cancer Cells Start->Culture_Cells Implant_Cells Subcutaneously Implant Cells into Mice Culture_Cells->Implant_Cells Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumors->Randomize_Mice Administer_Treatment Administer Test Compound and Vehicle Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Tumors Analyze_Results Analyze Tumor Growth Inhibition (TGI) Measure_Tumors->Analyze_Results End End Analyze_Results->End

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of a wide array of protein kinases.[1][2] This structural motif is at the core of several FDA-approved drugs, highlighting its significance in the development of targeted cancer therapies.[3] This guide provides an in-depth comparative analysis of prominent indazole-based kinase inhibitors, offering experimental data and procedural insights to inform research and development.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

Indazole's structure, featuring a benzene ring fused to a pyrazole ring, provides a versatile framework for designing potent and selective kinase inhibitors.[4] Its isomeric forms and potential for substitution allow for fine-tuning of physicochemical properties and target engagement.[5] This adaptability has led to the development of inhibitors targeting various kinase families crucial to cancer progression, such as those involved in angiogenesis and cell proliferation.[1][6]

Comparative Analysis of Key Indazole-Based Inhibitors

This analysis focuses on four notable indazole-containing kinase inhibitors: Axitinib, Pazopanib, Entrectinib, and Linifanib. These compounds have been selected to illustrate the diverse targeting strategies and performance profiles achievable with the indazole core.

Mechanism of Action and Primary Targets
  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[7][8][9] By blocking these key mediators of angiogenesis, Axitinib effectively curtails the formation of new blood vessels that tumors require for growth and metastasis.[10][11]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that acts on VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[12][13][14] Its broader spectrum of activity disrupts multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[15][16]

  • Entrectinib (Rozlytrek®): A potent inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[17][18][19] Entrectinib is particularly effective against tumors harboring NTRK, ROS1, or ALK gene fusions, which drive oncogenic signaling.[20][21] A key feature is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[18]

  • Linifanib (ABT-869): A novel inhibitor of receptor tyrosine kinases, primarily targeting the VEGFR and PDGFR families.[22][23][24] It also shows potent activity against Flt-3 and CSF-1R.[25][26] Linifanib's anti-angiogenic activity has been explored in numerous clinical trials for various cancer types.[23]

The signaling pathways targeted by these inhibitors are fundamental to cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the receptor tyrosine kinase (RTK) signaling cascade, a common target of these indazole-based compounds.

RTK_Signaling_Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, TRK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds & Activates Inhibitor Indazole-Based Inhibitor (e.g., Axitinib, Pazopanib) Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified RTK signaling pathway targeted by indazole inhibitors.

Quantitative Performance Data: A Comparative Overview

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). Lower values indicate greater potency. The following table summarizes the biochemical potency of the selected inhibitors against their primary targets.

Target KinaseAxitinib (IC50/Ki in nM)Pazopanib (IC50/Ki in nM)Entrectinib (IC50 in nM)Linifanib (IC50 in nM)
VEGFR-1 (Flt-1) 1.2[27]10[27]-3[24]
VEGFR-2 (KDR) 0.2[27]30[27]-4[24]
VEGFR-3 0.1-0.3[27]47[27]--
PDGFR-β -84[27]-66[24]
c-Kit -74[27]--
TRKA --1.7-
TRKB --0.4-
TRKC --0.4-
ROS1 --0.2-
ALK --1.6-
Flt-3 ---4[24]
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data is presented for comparative purposes. A hyphen (-) indicates that the inhibitor has no substantial activity or data is not readily available for direct comparison.

Experimental Protocols for Inhibitor Characterization

The evaluation of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays used to characterize the activity of indazole-based inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The LanthaScreen™ TR-FRET platform is a common method for this purpose.[28]

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased fluorescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in 100% DMSO. Further dilute this series in the appropriate kinase buffer to achieve the desired final concentrations.[28]

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor, the purified kinase enzyme, and a fluorescein-labeled substrate.[28] Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[28]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution containing ATP at a concentration close to its Km value for the specific kinase.[28]

  • Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[28]

  • Detection: Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.[28] The antibody binds to the phosphorylated substrate.

  • Signal Measurement: After a 60-minute incubation, read the plate on a TR-FRET-compatible microplate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilution of indazole inhibitor) B 2. Reaction Setup (Add inhibitor, kinase, and substrate to plate) A->B C 3. Pre-incubation (Allow inhibitor-kinase binding) B->C D 4. Initiate Reaction (Add ATP solution) C->D E 5. Kinase Reaction (Incubate at room temperature) D->E F 6. Detection (Add Tb-labeled antibody and EDTA) E->F G 7. Signal Measurement (Read TR-FRET signal) F->G H 8. Data Analysis (Calculate IC50 value) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[29][30]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[31] The amount of formazan produced is proportional to the number of viable cells.[32]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[30]

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[26]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[29]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][30]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[29] A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Conclusion and Future Perspectives

Indazole-based compounds represent a highly successful class of kinase inhibitors, with several approved drugs demonstrating significant clinical benefit. The versatility of the indazole scaffold allows for the development of both highly selective and multi-targeted inhibitors, addressing a wide range of oncogenic drivers. Future research will likely focus on developing next-generation indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome resistance mechanisms.[6][33] The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.

References

Confirming Target Engagement of 4-Fluoro-1H-indazole-7-carbonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification and confirmation of a compound's molecular target are paramount. This guide provides an in-depth, comparative analysis of methodologies to confirm the target engagement of 4-Fluoro-1H-indazole-7-carbonitrile , a versatile heterocyclic scaffold. Drawing from established principles and field-proven insights, we will explore experimental frameworks to rigorously validate its interaction with two primary, putative target classes: Protein Kinases and Nitric Oxide Synthases (NOS) . This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation studies.

The indazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors.[1][2] The fluorine and carbonitrile substitutions on the indazole ring of this compound can enhance binding affinity and modulate pharmacokinetic properties, making it a valuable intermediate in the synthesis of targeted therapeutics.[3] Furthermore, studies on the parent molecule, 1H-indazole-7-carbonitrile, have demonstrated potent inhibitory activity against nitric oxide synthases (NOS), suggesting a potential alternative or additional target for this compound class.[4]

This guide will navigate the experimental journey of confirming target engagement for this compound, offering a comparative look at orthogonal assays, interpreting potential outcomes, and providing detailed, actionable protocols.

Section 1: Putative Target Class 1: Protein Kinases

The extensive use of indazole derivatives in the development of kinase inhibitors strongly suggests that protein kinases are a primary target class for this compound.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

In Vitro Kinase Inhibition Assay

A direct and quantitative method to assess the interaction of a compound with a purified kinase is the in vitro kinase inhibition assay. This biochemical assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed, typically ADP or a phosphorylated substrate, is measured, and the inhibitory effect of the compound is determined by the reduction in product formation.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare serial dilutions of 4-Fluoro-1H-indazole- 7-carbonitrile R1 Incubate kinase with compound or DMSO (control) P1->R1 P2 Prepare kinase, substrate, and ATP solution P2->R1 R2 Initiate reaction by adding ATP and substrate R1->R2 R3 Incubate at 30°C R2->R3 D1 Stop reaction and detect signal (e.g., luminescence) R3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: A luminescence-based kinase activity assay, such as ADP-Glo™, is a common and robust method.[5][6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a concentration of 1 mM.

  • Reaction Setup: In a 384-well plate, add 50 nL of each compound dilution or DMSO (vehicle control).

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., FGFR1, PLK4) in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data:

CompoundTarget KinaseIC50 (nM)
This compound FGFR185
PLK4150
Axitinib (Alternative) VEGFR20.2
PLK44.2
7r (Alternative FGFR Inhibitor) FGFR12.9

Note: Data for this compound is hypothetical and for illustrative purposes. Data for alternative compounds is based on published literature.[1][2]

Cellular Thermal Shift Assay (CETSA®)

To confirm target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method.[2][7][8] It assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis T1 Treat cells with 4-Fluoro-1H-indazole- 7-carbonitrile or DMSO H1 Aliquot cell suspension and heat at different temperatures T1->H1 A1 Cell lysis and centrifugation to separate soluble and precipitated proteins H1->A1 A2 Quantify soluble target protein by Western Blot or Mass Spec A1->A2 A3 Plot melt curves and determine Tm shift A2->A3

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to 80-90% confluency. Treat the cells with this compound (e.g., at 10x the IC50 determined from the in vitro assay) or DMSO for 1-2 hours.

  • Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves. The shift in the melting temperature (ΔTm) between the compound-treated and DMSO-treated samples indicates target engagement.

Comparative Data:

CompoundTarget ProteinCell LineΔTm (°C)
This compound FGFR1NCI-H716+5.2
PLK4MCF-7+4.8
Staurosporine (Alternative) Multiple KinasesHeLaVariable

Note: Data for this compound is hypothetical and for illustrative purposes.

Section 2: Putative Target Class 2: Nitric Oxide Synthases (NOS)

Research on the parent compound, 1H-indazole-7-carbonitrile, has shown potent inhibition of nitric oxide synthases (NOS), making this another important target class to investigate for this compound.[4] NOS are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule.

In Vitro NOS Inhibition Assay

Similar to the kinase assay, an in vitro NOS inhibition assay directly measures the compound's effect on the enzymatic activity of purified NOS isoforms (nNOS, eNOS, and iNOS).

Principle: The most common method is the hemoglobin capture assay, which measures the conversion of oxyhemoglobin to methemoglobin by NO. The change in absorbance is monitored spectrophotometrically.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare serial dilutions of 4-Fluoro-1H-indazole- 7-carbonitrile R1 Incubate NOS with compound or DMSO (control) P1->R1 P2 Prepare NOS enzyme, L-arginine, and other cofactors P2->R1 R2 Initiate reaction by adding L-arginine R1->R2 R3 Incubate at 37°C R2->R3 D1 Measure absorbance change of oxyhemoglobin R3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for an in vitro NOS inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the NOS enzyme (nNOS, eNOS, or iNOS), NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), and oxyhemoglobin in a buffer (e.g., HEPES).

  • Compound Addition: Add the compound dilutions or vehicle control to the wells.

  • Reaction Initiation: Initiate the reaction by adding L-arginine.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 401 nm (the Soret peak of methemoglobin) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Comparative Data:

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)
This compound 5.28.1> 50
1H-indazole-7-carbonitrile (Parent) 2.54.0> 100
7-Nitroindazole (Alternative) 0.482733
L-NAME (Alternative) 0.150.033.9

Note: Data for this compound is hypothetical. Data for other compounds is based on published literature.[4][8]

Cellular Reporter Gene Assay for NO Production

To assess the compound's effect on NO production in a cellular context, a reporter gene assay can be employed. This assay provides a functional readout of NOS activity within cells.

Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to NO-mediated signaling pathways, such as the cGMP pathway. Inhibition of NOS activity will lead to a decrease in the reporter gene signal.

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis C1 Seed cells expressing NO-responsive reporter construct T1 Treat cells with 4-Fluoro-1H-indazole- 7-carbonitrile and a stimulant (e.g., cytokine for iNOS) C1->T1 A1 Lyse cells and measure reporter gene activity (e.g., luminescence) T1->A1 A2 Plot dose-response curve and determine EC50 value A1->A2

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

ParameterGuideline
Hazard Classification Acute Toxicity, Oral (Category 4)[1]
Primary Disposal Route Licensed Hazardous Waste Incineration
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety goggles with side-shields, lab coat
Waste Segregation Collect as Halogenated Organic Waste . Do not mix with non-halogenated solvents or other incompatible waste streams.[2]
Containerization Use a designated, leak-proof, and clearly labeled container. Keep the container closed when not in use.

Foundational Principles: Understanding the Hazard Profile

4-Fluoro-1H-indazole-7-carbonitrile, a key intermediate in pharmaceutical research, requires meticulous handling and disposal due to its chemical properties. The primary known hazard is its acute oral toxicity (Category 4), meaning it is harmful if swallowed.[1] While specific data on skin and eye irritation for this exact compound is not universally documented, the presence of a fluorinated aromatic ring and a nitrile group necessitates a cautious approach, treating it as a potential irritant.

The fluorinated nature of this compound places it in the category of halogenated organic compounds. Such substances can be persistent in the environment and may require specific disposal methods to ensure their complete destruction.[3][4] The nitrile group (-C≡N) also presents specific chemical reactivity that must be considered to avoid dangerous reactions during storage and disposal.

Operational Protocol: A Step-by-Step Disposal Workflow

The following procedure outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting. This protocol is designed to protect laboratory personnel and the environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, either in its pure form or as waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemical-resistant nitrile gloves are mandatory. If there is a risk of splashing, consider double-gloving.[2]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential to protect against accidental splashes.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

Step 2: Waste Collection and Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated container.

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste .[2] Do not mix it with non-halogenated waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. The date of waste accumulation should also be recorded.

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

Step 3: Understanding Chemical Incompatibilities

To prevent potentially violent reactions, it is crucial to avoid mixing this compound waste with the following:

  • Strong Oxidizing Agents: These can react exothermically with organic compounds.

  • Strong Reducing Agents: These can also lead to vigorous reactions.

  • Strong Acids and Bases: Contact with strong acids or bases could potentially lead to hydrolysis of the nitrile group or other reactions, which may produce heat or toxic fumes.

  • Certain Metals: Nitriles can react with some powdered metals, potentially leading to violent polymerization or the formation of toxic substances.[5]

Step 4: Storage of Hazardous Waste

Store the container with this compound waste in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition.

  • Clearly marked as a hazardous waste storage area.

  • In a location that minimizes the risk of spills and is not in a high-traffic area.

Step 5: Final Disposal - The Professional Approach

The recommended and most environmentally sound method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[3][4][6] This process breaks the strong carbon-fluorine bonds and ensures the complete destruction of the molecule.

  • Hazardous Waste Landfill: While an option for some hazardous materials, incineration is generally preferred for "forever chemicals" like many fluorinated compounds to prevent their potential leaching into the environment.[3]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Regulatory Compliance: EPA Waste Codes

While a specific EPA hazardous waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics. Given its acute oral toxicity, it could potentially fall under the "U" or "P" lists if it were a commercial chemical product being discarded. However, as a laboratory waste, it is more likely to be classified based on its characteristics. The most probable classification would be as a toxic waste (D004-D043 series for specific toxic components) or more generally under a state-specific code for toxic organic materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company to ensure the correct waste codes are used in compliance with federal, state, and local regulations.[7][8][9][10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe segregation Segregate as Halogenated Organic Waste ppe->segregation container Collect in a Labeled, Compatible, and Closed Container segregation->container incompatibilities Avoid Mixing with: - Strong Oxidizers/Reducers - Strong Acids/Bases - Certain Metals container->incompatibilities storage Store in Designated Satellite Accumulation Area container->storage disposal_company Arrange Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_company incineration High-Temperature Incineration disposal_company->incineration end Complete Destruction and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 4-Fluoro-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Welcome to your essential resource for the safe handling, use, and disposal of 4-Fluoro-1H-indazole-7-carbonitrile. As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond generic safety data to provide a comprehensive operational framework grounded in the specific chemical properties of this fluorinated heterocyclic nitrile. Our objective is to empower you with the knowledge to establish a self-validating system of safety, ensuring the protection of both personnel and research integrity.

The procedural choices outlined below are rooted in a causal understanding of the potential hazards associated with this molecule's distinct structural motifs: the indazole core, the aromatic fluorine substituent, and the nitrile functional group.

Hazard Analysis: Understanding the "Why" Behind the Precautions

A robust safety protocol is built on a clear understanding of the potential risks. While this compound has limited specific toxicological data, its constituent parts provide a solid basis for a conservative and effective safety strategy.[1] All chemical products should be handled with the recognition of "having unknown hazards and toxicity."[1]

  • The Nitrile Group (-CN): The primary toxicological concern for many organic nitriles is their potential for metabolic release of cyanide ions (CN⁻).[2][3][4] Cyanide is a potent cellular respiration inhibitor, and its release can lead to acute systemic toxicity.[3] While not all nitriles readily release cyanide, the potential for this metabolic pathway necessitates stringent measures to prevent exposure.[2][5]

  • The Fluorinated Aromatic System: The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[6] This stability can make fluorinated compounds persistent in the environment.[7] Furthermore, the metabolism of some fluorinated organic compounds can produce toxic metabolites, such as fluoroacetate.[6][7] Therefore, preventing environmental release through controlled disposal is a critical consideration.

  • The Indazole Core: Indazole derivatives are a well-established class of pharmacologically active compounds.[8][9] Their biological activity implies that even small, unintended exposures could have physiological effects. The limited toxicological studies on indazole derivatives warrant a cautious approach to handling.[1]

Based on this analysis, our core safety directives are:

  • Prevent all routes of exposure: Ingestion, inhalation, and dermal contact.

  • Contain the material: During handling, storage, and waste collection.

  • Plan for emergencies: Ensure procedures and materials are ready for spills or personnel exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be deliberate and based on the chemical's properties. For this compound, which is a solid powder, the primary risks during handling are inhalation of fine particles and dermal contact.

Hand Protection: The Criticality of Double-Gloving

For handling this compound, double-gloving is mandatory . This practice provides a fail-safe barrier, significantly reducing the risk of exposure in case the outer glove is compromised.[10][11][12]

  • Inner Glove: A standard-thickness (e.g., 4-5 mil) powder-free nitrile glove. This layer provides dexterity and acts as a secondary barrier.

  • Outer Glove: A thicker (e.g., 8+ mil) powder-free nitrile glove with extended cuffs. The outer glove bears the brunt of any potential contamination and should be changed immediately if contact occurs or every 30-60 minutes during extended operations.[13]

Why Nitrile? Nitrile gloves offer good resistance to a range of chemicals, including weak acids and aliphatic solvents, and provide excellent puncture resistance.[14] They are a suitable choice for incidental contact and handling solids. However, it is crucial to recognize that thin, disposable nitrile gloves provide only short-term splash protection.[14] Should the compound be dissolved in a solvent, a glove selection chart must be consulted to ensure compatibility. For many aromatic and chlorinated solvents, materials like Butyl or Fluoro-elastomer (Viton®) gloves offer superior protection and should be considered for the outer layer.[15][16]

Glove MaterialRecommended Use WithNot Recommended for Use WithKey Considerations
Nitrile Oils, greases, some acids & bases, aliphatic solvents, incidental contact with powders.Aromatic & halogenated solvents, ketones, strong oxidizing agents, esters.[14][16]Preferred for general lab use due to good balance of protection and dexterity. Visibly rips when punctured.
Butyl Rubber Aldehydes, ketones, esters, highly corrosive acids (e.g., nitric, sulfuric).[16]Aliphatic, aromatic, and halogenated hydrocarbons.Excellent for handling polar organic solvents; offers high permeation resistance.
Fluoro-elastomer (Viton®) Aromatic, aliphatic, and chlorinated solvents.[15]Some ketones, esters, and amines.Offers broad resistance to many aggressive chemicals but can be less flexible.

Table 1: Comparative Glove Material Selection Guide.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the compound is handled outside of a glove box.

  • Recommended: A full-face shield should be worn over safety goggles whenever there is a risk of splashes or aerosol generation, such as during weighing or dissolution of the powder.

Body Protection

A flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For procedures with a higher risk of dust generation, disposable Tyvek® sleeves or a full Tyvek® suit should be considered.

Respiratory Protection

Given that this compound is a fine powder, preventing inhalation is paramount. The choice of respiratory protection depends on the scale and nature of the operation.

  • For small-scale weighing (<1g) in a ventilated enclosure: A properly fit-tested N95 respirator is the minimum requirement.

  • For larger quantities or potential for aerosolization: A Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter is strongly recommended.[2] PAPRs provide a higher protection factor and reduce user fatigue.[17]

Important: A comprehensive respiratory protection program, including medical evaluation and annual fit-testing, is required by OSHA for all tight-fitting respirators.[17]

Engineering Controls: Your Secondary Barrier

PPE is the last line of defense. Engineering controls are designed to contain the hazard at the source.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions of this compound must be performed inside a certified chemical fume hood.

  • Ventilated Balance Enclosure: For accurately weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides excellent protection by drawing airborne particles away from the user's breathing zone.

  • Glove Box: For handling larger quantities or for highly sensitive operations, a glove box maintained under negative pressure or with an inert atmosphere provides the highest level of containment.

Operational Plan: A Step-by-Step Procedural Guide

A self-validating protocol anticipates each stage of the workflow, from preparation to cleanup.

Preparation and Weighing
  • Designate the Area: Cordon off the specific area within the fume hood where the work will occur. Cover the work surface with absorbent, plastic-backed paper.

  • Pre-label all Vials: Prepare and label all necessary containers before handling the compound.

  • Don PPE: Put on all required PPE, ensuring gloves are properly donned (inner glove under lab coat cuff, outer glove over the cuff).

  • Weighing: Use a ventilated balance enclosure if available. If using a standard analytical balance in a fume hood, ensure the sash is as low as possible. Use anti-static weigh paper or a tared vial to minimize powder dispersal.

  • Transport: Once weighed, the compound should be in a sealed, labeled container for transport within the lab.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvent to the solid powder slowly via pipette or cannula to avoid splashing and aerosolization.

  • Mixing: Use magnetic stirring or gentle swirling. Avoid vigorous shaking of unsealed containers.

  • Transfers: Use syringes or cannulas for liquid transfers.

Post-Handling Decontamination
  • Wipe Down: Thoroughly wipe down the designated work area, equipment, and any reusable items with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a laboratory-grade detergent and water.

  • PPE Removal: Remove outer gloves first, turning them inside out, and dispose of them as hazardous waste.[1] Then, remove the lab coat and other PPE. Remove inner gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling_Workflow cluster_Prep Preparation cluster_Handling Active Handling (in Fume Hood) cluster_Cleanup Cleanup & Disposal Prep_Area 1. Designate & Prep Work Area Don_PPE 2. Don Full PPE (Double Gloves) Prep_Area->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Dissolve 4. Dissolve/Transfer Weigh->Dissolve Decon 5. Decontaminate Work Area Dissolve->Decon Waste 6. Segregate & Label Hazardous Waste Decon->Waste Doff_PPE 7. Doff PPE (Outer -> Inner) Waste->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and contamination.

For a Small Spill (<100 mg) of Solid Powder:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure you are wearing the appropriate PPE (including respiratory protection) before approaching the spill.

  • Wet the Powder: Gently cover the spill with damp paper towels or apply a light mist of water to prevent the powder from becoming airborne.[3][10] Do NOT use a dry brush or towel.

  • Absorb: Once wetted, use absorbent pads to clean the area from the outside in.

  • Decontaminate: Wipe the spill area with a laboratory detergent and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled hazardous waste bag or container.

For a Large Spill or Spill of a Solution:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Contain (if safe): If you are trained and it is safe to do so, use a spill kit with appropriate absorbent materials to contain the spread of a liquid spill.

  • Do not attempt to clean up a large spill without assistance from trained emergency responders.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Waste Disposal

Due to the persistent nature of fluorinated compounds and the potential hazards of the nitrile group, all waste must be treated as hazardous.

  • Segregation: Collect all waste containing this compound separately. Do not mix with non-hazardous waste. Keep halogenated waste separate from non-halogenated waste streams if required by your institution.[18]

  • Containers: Use designated, leak-proof, and chemically compatible containers for solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area until they are collected by your institution's certified hazardous waste disposal service.

  • Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed facility to ensure complete destruction.[19] Landfill disposal is not recommended due to the persistence of these "forever chemicals."[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-indazole-7-carbonitrile
Reactant of Route 2
4-Fluoro-1H-indazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.